Product packaging for Aminoacylase(Cat. No.:CAS No. 9012-37-7)

Aminoacylase

カタログ番号: B1246476
CAS番号: 9012-37-7
分子量: 6.048 g/mol
InChIキー: PKPFMBDWLJKOEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Aminoacylase, also known as this compound, is a useful research compound. Its molecular formula is H6 and its molecular weight is 6.048 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6 B1246476 Aminoacylase CAS No. 9012-37-7

特性

CAS番号

9012-37-7

分子式

H6

分子量

6.048 g/mol

IUPAC名

molecular hydrogen

InChI

InChI=1S/3H2/h3*1H

InChIキー

PKPFMBDWLJKOEO-UHFFFAOYSA-N

正規SMILES

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54

他のCAS番号

9012-37-7

ピクトグラム

Irritant; Health Hazard

同義語

acylamidase
acylase
amidase
amidase MpaA, E coli
AmiE protein, Helicobacter pylori

製品の起源

United States

Foundational & Exploratory

The Catalytic Mechanism of Aminoacylase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylase-1 (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14), a cytosolic metalloenzyme, plays a crucial role in the final step of the degradation of N-acetylated proteins by catalyzing the hydrolysis of N-acyl-L-amino acids into a free L-amino acid and a carboxylate.[1][2][3] This enzyme is particularly abundant in the kidney and liver.[1] Its stereospecificity for L-amino acids has led to its significant application in the industrial production of enantiomerically pure L-amino acids.[2] Understanding the intricate catalytic mechanism of this compound is paramount for its effective utilization in biocatalysis and for elucidating its physiological roles and potential as a therapeutic target. This guide provides a comprehensive overview of the enzyme's catalytic machinery, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The Active Site and Catalytic Machinery

This compound-1 is a homodimeric enzyme, with each subunit containing a catalytic active site. The dimerization of the enzyme is essential for its catalytic activity, as the active site is located at the interface between the two subunits. The catalytic center harbors a binuclear zinc cluster, where two Zn²⁺ ions are crucial for both structural integrity and catalysis.

The coordination of the two zinc ions (Zn1 and Zn2) is mediated by a series of conserved amino acid residues. While the precise coordination can vary slightly between species, a general model based on structural and mutagenesis studies suggests the involvement of histidine, aspartate, and glutamate residues. The zinc ions play a pivotal role in activating a water molecule, which then acts as the nucleophile in the hydrolysis reaction.

A key player in the catalytic process is a glutamate residue (E146 in porcine this compound-1) that functions as a general base. The pKa of this catalytic glutamate is influenced by another nearby aspartate residue (D346 in porcine this compound-1), highlighting a critical catalytic dyad.

The Catalytic Cycle: A Step-by-Step Mechanism

The hydrolysis of an N-acyl-L-amino acid by this compound-1 proceeds through a series of well-orchestrated steps:

  • Substrate Binding: The N-acyl-L-amino acid substrate binds to the active site. The binding is facilitated by interactions with residues in the active site pocket and is influenced by the hydrophobicity of the N-terminal amino acid side chain.

  • Activation of the Nucleophile: One of the zinc ions (Zn1) coordinates with a water molecule, polarizing the O-H bond and increasing its acidity. The catalytic glutamate (E146), acting as a general base, abstracts a proton from the zinc-bound water molecule, generating a highly nucleophilic hydroxide ion.

  • Nucleophilic Attack: The newly formed hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the substrate's acyl group. This leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Stabilization of the Tetrahedral Intermediate: The negative charge that develops on the carbonyl oxygen of the tetrahedral intermediate is stabilized by an "oxyanion hole." This stabilizing environment is formed by the backbone amide groups of nearby amino acid residues and one of the zinc ions (Zn2), which act as hydrogen bond donors. This stabilization of the transition state is a key feature of enzymatic catalysis, significantly lowering the activation energy of the reaction.

  • Collapse of the Intermediate and C-N Bond Cleavage: The tetrahedral intermediate is unstable and collapses. The electrons from the negatively charged oxygen reform the carbonyl double bond. This is accompanied by the cleavage of the C-N bond of the amide, with the nitrogen atom being protonated by the now-protonated catalytic glutamate (E146-H⁺), which acts as a general acid.

  • Product Release: The two products of the reaction, the carboxylate and the L-amino acid, are released from the active site in a sequential manner. The exact order of release may vary depending on the specific substrate.

  • Regeneration of the Active Site: A new water molecule enters the active site and coordinates to the zinc ion, and the catalytic glutamate is deprotonated, returning the enzyme to its initial state, ready for another catalytic cycle.

Visualization of the Catalytic Mechanism

The following diagrams illustrate the key steps in the catalytic cycle of this compound-1.

Catalytic_Mechanism cluster_step1 1. Substrate Binding cluster_step2 2. Nucleophile Activation cluster_step3 3. Nucleophilic Attack cluster_step4 4. Intermediate Collapse & Product Formation cluster_step5 5. Product Release s1_label Substrate (S) binds to the aactive site of the enzyme (E). s2_label Zn²⁺ polarizes a water molecule. Catalytic base (Glu) deprotonates water to form a hydroxide ion. s1_label->s2_label s3_label Hydroxide ion attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. s2_label->s3_label s4_label Tetrahedral intermediate collapses. C-N bond is cleaved, forming carboxylate (P1) and amino acid (P2). s3_label->s4_label s5_label Products (P1 and P2) are released from the active site. s4_label->s5_label

Figure 1. A simplified logical flow of the catalytic mechanism of this compound.

Detailed_Catalytic_Cycle Detailed Catalytic Cycle of this compound E_S Enzyme-Substrate Complex Substrate bound in active site. Water molecule coordinated to Zn²⁺. E_TS1 Tetrahedral Intermediate 1 Nucleophilic attack by hydroxide ion. Oxyanion stabilized by oxyanion hole. E_S->E_TS1 General Base Catalysis (Glu abstracts H⁺ from H₂O) E_P1_P2 Enzyme-Product Complex C-N bond cleaved. Products (Carboxylate & Amino Acid) formed. E_TS1->E_P1_P2 Intermediate Collapse (General Acid Catalysis by protonated Glu) E_free Free Enzyme Products released. Active site regenerated with new water molecule. E_P1_P2->E_free Product Release E_free->E_S Substrate Binding

Figure 2. A more detailed representation of the states of the enzyme during catalysis.

Quantitative Data on this compound Catalysis

The catalytic efficiency of this compound is influenced by factors such as the nature of the substrate, pH, and temperature. The following tables summarize key quantitative data for porcine kidney this compound-1, a well-studied model enzyme.

Substrate (N-acetyl-L-amino acid)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
Methionine0.81501.88 x 10⁵7.0-7.5
Leucine1.21201.00 x 10⁵7.0
Phenylalanine0.51002.00 x 10⁵7.5
Tryptophan0.3802.67 x 10⁵7.5
Valine2.5602.40 x 10⁴7.0
Alanine5.0501.00 x 10⁴7.0

Table 1. Kinetic parameters of porcine kidney this compound-1 for various N-acetyl-L-amino acids. Data are approximate values compiled from multiple sources and may vary depending on experimental conditions.

ParameterValue
Optimal Temperature~60-65 °C
pH Stability Range6.0 - 8.5

Table 2. General physicochemical properties of porcine kidney this compound-1.

Experimental Protocols

I. Spectrophotometric Assay for this compound Activity

This protocol is based on the method described by Cho et al. (1987), which utilizes the hydrolysis of acetamidoacrylate.

A. Principle:

This compound hydrolyzes acetamidoacrylate to yield pyruvate, which is then reduced to lactate by lactate dehydrogenase (LDH) in the presence of NADH. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.

B. Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 7.5)

  • 100 mM Acetamidoacrylate Solution: Dissolve the appropriate amount of acetamidoacrylate in the potassium phosphate buffer.

  • 10 mM NADH Solution: Dissolve NADH in the potassium phosphate buffer. Prepare fresh daily and keep on ice.

  • Lactate Dehydrogenase (LDH) Solution: A commercially available suspension of LDH (e.g., from rabbit muscle) at a suitable concentration (e.g., 1000 units/mL).

  • This compound Sample: Purified enzyme or cell lysate containing this compound activity.

C. Procedure:

  • In a 1 mL quartz cuvette, combine the following reagents:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 100 µL of 100 mM Acetamidoacrylate Solution

    • 20 µL of 10 mM NADH Solution

    • 10 µL of Lactate Dehydrogenase Solution

  • Mix the contents of the cuvette by gentle inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

  • Initiate the reaction by adding 20 µL of the this compound sample to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer with a temperature-controlled cuvette holder set at 37°C.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

D. Calculation of Enzyme Activity:

One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Figure 3. Workflow for the spectrophotometric assay of this compound activity.

II. Recombinant Expression and Purification of Human this compound-1 in E. coli

This protocol provides a general framework for the expression and purification of His-tagged human this compound-1. Optimization of specific conditions may be required.

A. Expression:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human ACY1 gene fused to a polyhistidine tag (His-tag).

  • Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance the solubility of the recombinant protein.

  • Harvesting: Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

B. Purification:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete cell disruption.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble His-tagged this compound-1.

  • IMAC Chromatography: Load the clarified lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound-1 from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the recombinant protein by SDS-PAGE.

Purification_Workflow start Cell Lysis clarify Clarification by Centrifugation start->clarify imac Ni-NTA Affinity Chromatography clarify->imac wash Washing Step imac->wash elute Elution of His-tagged Protein wash->elute buffer_exchange Buffer Exchange elute->buffer_exchange analyze Purity Analysis (SDS-PAGE) buffer_exchange->analyze

Figure 4. A typical workflow for the purification of recombinant His-tagged this compound-1.

Conclusion

The catalytic mechanism of this compound-1 is a sophisticated process involving a binuclear zinc center, a key catalytic glutamate residue acting as a general base, and the formation and stabilization of a tetrahedral intermediate. This detailed understanding, supported by quantitative kinetic data and robust experimental protocols, provides a solid foundation for researchers in academia and industry. For drug development professionals, the intricate details of the active site and catalytic mechanism offer opportunities for the design of specific inhibitors. For scientists in the field of biocatalysis, this knowledge is instrumental in engineering more efficient and stable versions of the enzyme for various industrial applications. Further research, including the trapping and structural characterization of reaction intermediates, will continue to refine our understanding of this important enzyme.

References

Aminoacylase Substrate Specificity and Enantioselectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that catalyze the cleavage of N-acyl groups from N-acyl-L-amino acids, yielding a free L-amino acid and a carboxylate[1]. These enzymes are typically zinc-dependent metalloenzymes and play a crucial role in various biological processes, including the catabolism of N-terminally acetylated proteins[2][3].

From a biotechnological perspective, the stringent stereoselectivity of aminoacylases is their most valuable attribute. Most aminoacylases are highly specific for the L-enantiomer of an N-acylated amino acid, making them ideal biocatalysts for the industrial-scale kinetic resolution of racemic N-acyl-amino acid mixtures. This process is a cornerstone in the production of enantiomerically pure L-amino acids, which are essential chiral building blocks for pharmaceuticals, fine chemicals, and food additives[4][5]. Furthermore, D-aminoacylases, which selectively hydrolyze N-acyl-D-amino acids, are valuable for producing optically pure D-amino acids, which are also important precursors for various drugs, including semi-synthetic antibiotics and peptide-based therapeutics.

This technical guide provides an in-depth overview of the substrate specificity and enantioselectivity of key industrial aminoacylases. It includes quantitative kinetic data, detailed experimental protocols for activity and selectivity assessment, and visual diagrams of core concepts and workflows to support researchers in the application and study of these versatile enzymes.

Core Concepts of Enzyme Selectivity

Substrate Specificity

Substrate specificity refers to the ability of an enzyme to catalyze the reaction of one particular substrate or a specific group of structurally similar substrates. For aminoacylases, specificity is determined by the molecular characteristics of both the amino acid side chain (R-group) and the N-acyl group.

  • Amino Acid Side Chain: Generally, aminoacylases show a preference for substrates with hydrophobic and aliphatic side chains. For instance, Aminoacylase I from Aspergillus oryzae and porcine kidney preferentially hydrolyzes N-acyl derivatives of methionine, leucine, and phenylalanine. The size, shape, and polarity of the R-group are critical for effective binding within the enzyme's active site.

  • Acyl Group: The nature of the N-acyl group also significantly influences the reaction rate. Short-chain acyl groups like acetyl (C2) and chloroacetyl are commonly used and readily accepted by many aminoacylases. Longer or more complex acyl groups can alter binding affinity and turnover rates.

The specificity of an enzyme for different substrates is quantitatively compared using the specificity constant (kcat/Km) . A higher kcat/Km value indicates greater catalytic efficiency for a given substrate.

Enantioselectivity

Enantioselectivity is the enzyme's ability to preferentially convert one enantiomer over the other in a racemic mixture. This is the most critical parameter for kinetic resolution applications. The degree of enantioselectivity is quantified by the Enantiomeric Ratio (E-value) .

The E-value is a dimensionless parameter that represents the ratio of the specificity constants (kcat/Km) for the two enantiomers (fast-reacting 'F' and slow-reacting 'S'):

E = (kcat/Km)F / (kcat/Km)S

An E-value of 1 indicates no stereoselectivity, while a very high E-value (typically E > 100) signifies excellent selectivity, allowing for the production of products with high enantiomeric excess (ee). The E-value is independent of substrate concentration and reaction time, making it the standard measure for comparing the enantioselectivity of different biocatalysts.

Quantitative Analysis of this compound Selectivity

The following tables summarize available quantitative data for commonly used L- and D-aminoacylases. This data illustrates the impact of substrate structure on enzyme activity and selectivity.

Table 1: Kinetic Parameters of L-Aminoacylases for Various N-Acetyl-L-Amino Acids

Enzyme Source Substrate (N-Acetyl-L-) Km (mM) Vmax or Relative Activity kcat/Km Reference(s)
Porcine Kidney Acylase I Methionine 240 0.3152 mmol L⁻¹ s⁻¹ (Vmax) -
Porcine Kidney Acylase I Cysteine - High Activity -
Porcine Kidney Acylase I S-Methyl-Cysteine - Good Substrate -
Porcine Kidney Acylase I S-Propyl-Cysteine - Good Substrate -
Porcine Kidney Acylase I S-Pentyl-Cysteine - Poor Substrate -
Aspergillus melleus Acylase I Methionine - 100% (Relative Activity) -
Aspergillus oryzae Acylase I Chloroacetyl-Alanine - High Activity (pH Optimum 8.5) -
Aspergillus oryzae Acylase I Chloroacetyl-Methionine - Preferred Substrate -

| Aspergillus oryzae Acylase I | Chloroacetyl-Leucine | - | Preferred Substrate | - | |

Table 2: Enantioselectivity (E-value) of L-Aminoacylases

Enzyme Source Substrate Enantioselectivity (E-value) Reference(s)
Aspergillus melleus Acylase I Various Amino Acid Amides >300

| Aspergillus melleus Acylase I | Various Amino Acid Esters | Up to 76 | |

Table 3: Kinetic Parameters of D-Aminoacylases

Enzyme Source Substrate (N-Acetyl-D-) Km (mM) kcat (min⁻¹) kcat/Km (mM⁻¹ min⁻¹) Reference(s)
Alcaligenes faecalis DA1 (Free) Methionine 1.00 - -
Alcaligenes faecalis DA1 (Immobilized) Methionine 0.22 - -

| Alcaligenes denitrificans DA181 | Methionine | 0.48 | 6.24 x 10⁴ | 1.3 x 10⁵ | |

Key Methodologies and Experimental Protocols

Accurate characterization of this compound activity and selectivity is crucial for biocatalyst selection and process optimization. The following sections detail standard experimental protocols.

Protocol 1: Coupled Spectrophotometric Rate Assay for Activity

This continuous assay is suitable for kinetic studies and measures the rate of NADH depletion, which is coupled to the hydrolysis of a specific substrate, acetamidoacrylate. The pyruvate produced is reduced by a dehydrogenase, oxidizing NADH to NAD+.

Materials:

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Acetamidoacrylate (substrate)

  • NADH

  • Lactate Dehydrogenase (LDH) or Alanine Dehydrogenase (ADH)

  • This compound enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a master mix in a quartz cuvette containing buffer, NADH (final concentration ~0.25 mM), and LDH or ADH (e.g., 5-10 units/mL).

  • Add the substrate, acetamidoacrylate, to the desired final concentration (e.g., 1-20 mM).

  • Equilibrate the mixture in the spectrophotometer at a constant temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the this compound solution and mix immediately by inversion.

  • Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time. The rate should be linear for the initial phase of the reaction.

  • Calculate the rate of reaction using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Enzyme activity (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

Protocol 2: Determination of Enantioselectivity (E-value)

This protocol describes the determination of the E-value by quantifying the enantiomeric excess (ee) of the unreacted substrate (eeₛ) and the formed product (eeₚ) at a specific reaction conversion (c).

Materials:

  • Phosphate or Tris buffer (e.g., 50 mM, pH 8.0)

  • Racemic N-acyl-amino acid substrate (e.g., N-acetyl-DL-methionine)

  • This compound enzyme solution

  • Quenching solution (e.g., 1 M HCl, or organic solvent)

  • Chiral HPLC system with a suitable chiral stationary phase (CSP) column.

  • Standards of the pure L-amino acid and racemic N-acyl-amino acid.

Procedure:

  • Enzymatic Reaction:

    • Dissolve the racemic N-acyl-amino acid substrate in the buffer to a known concentration (e.g., 50 mM).

    • Initiate the reaction by adding the this compound solution. Incubate at a constant temperature with stirring.

    • Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours) to achieve a range of conversions, ideally between 30% and 60%.

    • Quench the reaction in each sample immediately by adding the quenching solution.

  • Sample Preparation & Chiral HPLC Analysis:

    • If necessary, derivatize the samples to improve detection (e.g., with o-phthalaldehyde for fluorescence).

    • Inject the quenched sample onto the chiral HPLC system. The chosen column and mobile phase should be capable of baseline-separating the D- and L-enantiomers of the N-acyl-amino acid substrate and the D- and L-enantiomers of the amino acid product.

    • Integrate the peak areas for the remaining substrate enantiomers (D-Substrate, L-Substrate) and the formed product enantiomers (L-Product).

  • Calculations:

    • Calculate the enantiomeric excess of the substrate (eeₛ) and product (eeₚ):

      • eeₛ (%) = |[D-Substrate] - [L-Substrate]| / ([D-Substrate] + [L-Substrate]) * 100

      • eeₚ (%) = |[L-Product] - [D-Product]| / ([L-Product] + [D-Product]) * 100 (Note: for a highly L-selective acylase, [D-Product] will be negligible).

    • Calculate the conversion (c) from the ee values:

      • c = eeₛ / (eeₛ + eeₚ)

    • Calculate the Enantiomeric Ratio (E-value) using the Sih equation for irreversible reactions:

      • E = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)]

      • Alternatively: E = ln[(1 - eeₛ)(1 - c)] / ln[(1 + eeₛ)(1 - c)]

Visualizing Key Processes and Relationships

The following diagrams illustrate the core enzymatic reaction, a typical experimental workflow, and the factors governing enzyme selectivity.

Aminoacylase_Reaction sub N-Acyl-L-Amino Acid + H₂O enz This compound (Zn²⁺ cofactor) sub->enz Binds prod1 L-Amino Acid enz->prod1 Releases prod2 Carboxylate (Acyl Group) enz->prod2

Caption: General reaction mechanism of L-aminoacylase hydrolysis.

E_Value_Workflow start Prepare Racemic N-Acyl-AA Substrate step1 Initiate Enzymatic Reaction (t=0) start->step1 step2 Incubate & Take Samples (Various Time Points) step1->step2 step3 Quench Reaction (e.g., add acid) step2->step3 step4 Analyze via Chiral HPLC step3->step4 step5 Quantify Peak Areas (D-Substrate, L-Substrate, L-Product) step4->step5 step6 Calculate ee_s, ee_p, and Conversion (c) step5->step6 end Calculate E-Value using Sih Equation step6->end

Caption: Experimental workflow for determining the E-value.

Specificity_Factors center Specificity & Enantioselectivity sub_node Substrate Structure center->sub_node enz_node Enzyme Active Site center->enz_node r_group Amino Acid R-Group (Size, Polarity) sub_node->r_group acyl_group Acyl Group (Length, Structure) sub_node->acyl_group shape Steric Fit (Shape Complementarity) enz_node->shape chem Chemical Interactions (H-bonds, Hydrophobic) enz_node->chem

References

An In-depth Technical Guide to Aminoacylase Gene and Protein Structure Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene and protein structure of aminoacylase, with a particular focus on human this compound-1 (ACY1). It details the methodologies for its study, presents quantitative data for easy reference, and visualizes key pathways and experimental workflows.

Introduction to this compound

This compound-1 (EC 3.5.1.14), encoded by the ACY1 gene in humans, is a cytosolic, homodimeric, zinc-binding metalloenzyme.[1][2] It plays a crucial role in the catabolism of N-acetylated amino acids, hydrolyzing them into a free amino acid and an acyl group.[2][3] This function is vital for the salvage of amino acids from acetylated proteins. The enzyme has broad substrate specificity, acting on various N-acyl-L-amino acids, with the notable exception of N-acetyl-L-aspartate, which is hydrolyzed by this compound-2.[2]

Deficiency in ACY1, caused by mutations in the ACY1 gene, leads to this compound 1 deficiency (ACY1D), a rare inborn error of metabolism characterized by the accumulation of N-acetylated amino acids in urine and a range of neurological symptoms.

Gene Structure and Characteristics

The human ACY1 gene is located on chromosome 3p21.2. It is a well-characterized gene with multiple transcript variants.

Table 1: Human this compound-1 (ACY1) Gene Characteristics

FeatureDescription
Gene Symbol ACY1
Chromosomal Location 3p21.2
Genomic Coordinates (GRCh38) Chr3: 51,983,340-51,989,197 bp
Number of Exons 15
Transcript Variants Multiple alternative splicing variants exist, leading to different protein isoforms.

Protein Structure and Properties

Human this compound-1 is a homodimeric protein, with each subunit having a molecular weight of approximately 45.8 kDa. The structure of a mutant of human this compound-1 (T347G) has been solved by X-ray crystallography and is available in the Protein Data Bank (PDB) under the accession code 1Q7L.

Each monomer of this compound-1 consists of two main domains: a zinc-binding domain and a dimerization domain. The active site is located at the interface of the two subunits, and the presence of a zinc ion is essential for its catalytic activity.

Table 2: Human this compound-1 Protein Structural and Physicochemical Properties

PropertyValue
PDB ID 1Q7L (T347G mutant)
Resolution 1.40 Å
Method X-ray Diffraction
Space Group P 21 21 21
Unit Cell Dimensions (a, b, c) 60.10 Å, 77.17 Å, 135.74 Å
Unit Cell Angles (α, β, γ) 90°, 90°, 90°
Number of Subunits 2 (Homodimer)
Molecular Weight (per monomer) ~45.8 kDa
Cofactor Zinc (Zn²⁺)

Table 3: Kinetic Parameters of this compound-1 for Various Substrates

SubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)
N-acetyl-L-methionine1.377Data not available
N-acetyl-L-histidine2.7Data not availableData not available
AcetamidoacrylateData not availableData not availableData not available

Signaling Pathways and Biological Interactions

This compound-1 is involved in cellular metabolism and has been shown to interact with other key signaling proteins.

Role in the Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia. This compound-1 contributes to this cycle by providing a pool of free amino acids from the breakdown of acetylated proteins. These amino acids can then be deaminated, releasing ammonia that enters the urea cycle.

Urea_Cycle_Role Acetylated_Proteins N-Acetylated Proteins Aminoacylase_1 This compound-1 (ACY1) Acetylated_Proteins->Aminoacylase_1 Amino_Acids L-Amino Acids Aminoacylase_1->Amino_Acids Ammonia Ammonia (NH₃) Amino_Acids->Ammonia Deamination Urea_Cycle Urea Cycle Ammonia->Urea_Cycle Urea Urea Urea_Cycle->Urea

Role of this compound-1 in supplying amino acids for the Urea Cycle.
Interaction with Sphingosine Kinase 1 (SphK1)

This compound-1 has been identified as an interacting partner of Sphingosine Kinase 1 (SphK1), an enzyme involved in cell growth, proliferation, and apoptosis. The interaction between ACY1 and SphK1 can influence the subcellular localization and activity of SphK1, thereby affecting downstream signaling pathways.

ACY1_SphK1_Pathway ACY1 This compound-1 (ACY1) SphK1 Sphingosine Kinase 1 (SphK1) ACY1->SphK1 Interacts with & modulates activity S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Catalyzes Sphingosine Sphingosine Sphingosine->SphK1 Cell_Growth Cell Growth & Proliferation S1P->Cell_Growth Promotes Apoptosis Apoptosis S1P->Apoptosis Inhibits

Interaction of this compound-1 with the Sphingosine Kinase 1 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of the this compound gene and protein.

Experimental Workflow: From Gene to Structure and Function

The following diagram illustrates a typical workflow for the comprehensive analysis of an enzyme like this compound-1.

Experimental_Workflow Gene_Analysis ACY1 Gene Analysis (Sequencing, Exon/Intron Mapping) Cloning Cloning into Expression Vector Gene_Analysis->Cloning Expression Protein Expression (e.g., E. coli) Cloning->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Functional_Analysis Functional Analysis Purification->Functional_Analysis Xray X-ray Crystallography Structural_Analysis->Xray CryoEM Cryo-EM Structural_Analysis->CryoEM Enzyme_Kinetics Enzyme Kinetics Assay Functional_Analysis->Enzyme_Kinetics Mutagenesis Site-Directed Mutagenesis Functional_Analysis->Mutagenesis Interaction_Studies Interaction Studies (e.g., Co-IP) Functional_Analysis->Interaction_Studies

A generalized experimental workflow for this compound-1 analysis.
Cloning and Expression of Recombinant Human this compound-1 in E. coli

Objective: To produce recombinant human ACY1 protein for structural and functional studies.

Materials:

  • Human ACY1 cDNA clone

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells

  • LB agar plates and LB broth (with appropriate antibiotics)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Protocol:

  • Gene Amplification: Amplify the full-length coding sequence of human ACY1 by PCR using primers containing appropriate restriction sites (e.g., NdeI and XhoI).

  • Vector and Insert Preparation: Digest both the amplified ACY1 PCR product and the pET expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested ACY1 insert into the linearized pET vector using T4 DNA Ligase.

  • Transformation (Cloning): Transform the ligation mixture into E. coli DH5α competent cells and select for positive clones on LB agar plates containing the appropriate antibiotic.

  • Plasmid Verification: Isolate plasmid DNA from positive clones and verify the correct insertion of the ACY1 gene by restriction digestion and DNA sequencing.

  • Transformation (Expression): Transform the verified expression plasmid into E. coli BL21(DE3) competent cells.

  • Protein Expression: a. Inoculate a starter culture of LB broth with a single colony of transformed BL21(DE3) cells and grow overnight at 37°C. b. Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture for 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Purification of Recombinant Human this compound-1

Objective: To purify the expressed recombinant ACY1 protein. This protocol assumes the use of a His-tagged pET vector.

Materials:

  • Bacterial cell pellet containing overexpressed His-tagged ACY1

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)

Protocol:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography: a. Equilibrate the Ni-NTA column with Lysis Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged ACY1 protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.

  • Purity and Concentration Determination: Assess the purity of the protein by SDS-PAGE and determine the concentration using a protein assay (e.g., Bradford or BCA).

This compound-1 Activity Assay (Spectrophotometric Method)

Objective: To determine the enzymatic activity of purified this compound-1. This assay is based on the hydrolysis of a synthetic substrate, acetamidoacrylate, which produces pyruvate that can be measured spectrophotometrically.

Materials:

  • Purified this compound-1 enzyme

  • Acetamidoacrylate (substrate)

  • NADH

  • Lactate dehydrogenase (LDH) or Alanine dehydrogenase

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Assay Buffer, NADH, and LDH.

  • Initiate Reaction: Add the purified this compound-1 enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Substrate Addition: Initiate the enzymatic reaction by adding acetamidoacrylate.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time.

  • Calculation of Activity: The rate of the reaction is proportional to the rate of decrease in absorbance. One unit of this compound activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Site-Directed Mutagenesis of the ACY1 Gene

Objective: To introduce specific mutations into the ACY1 gene to study the function of particular amino acid residues.

Materials:

  • Expression plasmid containing the wild-type ACY1 gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu polymerase)

  • dNTPs

  • DpnI restriction enzyme

  • E. coli competent cells

Protocol:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform PCR using the wild-type ACY1 plasmid as a template and the mutagenic primers. This will generate a linear, mutated plasmid.

  • Template Digestion: Digest the PCR product with DpnI to remove the methylated, non-mutated parental DNA template.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Western Blot Analysis of this compound-1

Objective: To detect the presence and determine the relative abundance of this compound-1 in a protein sample.

Materials:

  • Protein sample (e.g., cell lysate)

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Separation: Separate the proteins in the sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound-1 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane several times with TBST to remove unbound secondary antibody.

  • Detection: Add the chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to this compound-1 indicates its relative abundance.

Conclusion

This technical guide provides a foundational understanding of the gene and protein structure of this compound-1, along with detailed experimental protocols for its investigation. The provided data and visualizations serve as a valuable resource for researchers in academia and industry. Further research into the specific kinetic parameters for a wider range of substrates and the elucidation of its complex signaling interactions will continue to advance our understanding of this important enzyme and its potential as a therapeutic target.

References

The Biological Significance of N-Acyl-L-Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-acyl-L-amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered significant attention in recent years for their diverse physiological and pathological roles. Structurally, they consist of a fatty acid joined to the amino group of an L-amino acid via an amide bond. This amphiphilic nature allows them to interact with a variety of cellular targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in their metabolism. This technical guide provides an in-depth overview of the biological significance of NAAAs, with a focus on their synthesis, metabolism, signaling pathways, and therapeutic potential. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate further research in this expanding field.

Introduction

N-acyl-L-amino acids are an emerging class of lipid mediators that are structurally related to the well-characterized endocannabinoid, anandamide (N-arachidonoylethanolamine)[1][2][3]. This structural similarity has led to the exploration of NAAAs as components of the expanded "endocannabinoidome"[1][4]. Unlike anandamide, which primarily interacts with cannabinoid receptors, NAAAs have been shown to engage a distinct set of molecular targets, thereby mediating a unique spectrum of biological effects. These effects include the modulation of pain and inflammation, regulation of energy homeostasis, and neuroprotection. This guide will delve into the core aspects of NAAA biology, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this complex and promising area of study.

Biosynthesis and Metabolism of N-Acyl-L-Amino Acids

The biosynthesis and degradation of NAAAs are critical for regulating their signaling activity. While the complete metabolic network is still under investigation, several key enzymatic pathways have been identified.

Biosynthesis

Two primary pathways for the biosynthesis of NAAAs have been proposed:

  • Direct conjugation: This pathway involves the direct acylation of an amino acid with a fatty acyl-CoA. This reaction can be catalyzed by enzymes such as glycine N-acyltransferase (GLYATL) family members.

  • Oxidative metabolism of N-acylethanolamines: Some NAAAs can be formed through the oxidation of corresponding N-acylethanolamines. For instance, N-arachidonoyl glycine (NAGly) can be produced from the oxidation of anandamide.

Degradation

The primary enzyme responsible for the degradation of many NAAAs is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid, thereby terminating the signaling of the NAAA. The inhibition of FAAH has been a key strategy to potentiate the endogenous effects of NAAAs and other bioactive fatty acid amides.

A schematic of the general biosynthesis and degradation pathways is presented below.

NAA_Metabolism FA_CoA Fatty Acyl-CoA GLYATL Glycine N-acyltransferase (e.g., GLYATL2/3) FA_CoA->GLYATL AminoAcid L-Amino Acid AminoAcid->GLYATL NAAA N-Acyl-L-Amino Acid FAAH Fatty Acid Amide Hydrolase (FAAH) NAAA->FAAH FA Fatty Acid Degraded_AminoAcid L-Amino Acid GLYATL->NAAA Biosynthesis (Direct Conjugation) FAAH->FA FAAH->Degraded_AminoAcid Anandamide N-Acylethanolamine (e.g., Anandamide) Oxidation Oxidation Anandamide->Oxidation Oxidation->NAAA Biosynthesis (Oxidative Pathway) GPR18_Signaling NAGly N-Arachidonoyl Glycine GPR18 GPR18 NAGly->GPR18 Activation G_protein Gαi/o or Gαq GPR18->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits (Gαi/o) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK ERK1/2 Activation Ca_release->ERK PKC->ERK Migration Cell Migration ERK->Migration LCMS_Workflow start Brain Tissue Homogenization extraction Lipid Extraction (e.g., MTBE method) start->extraction phase_sep Phase Separation extraction->phase_sep collection Collect Organic Phase phase_sep->collection drying Evaporation under Nitrogen collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis FAAH_Assay_Workflow start Prepare Enzyme Source (e.g., cell lysate, microsomes) add_inhibitor Add Test Inhibitor (NAAA analog) or Vehicle start->add_inhibitor preincubation Pre-incubation add_inhibitor->preincubation add_substrate Add Fluorogenic Substrate (e.g., AAMCA) preincubation->add_substrate incubation Incubation at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence (Ex/Em = 360/465 nm) incubation->measure_fluorescence data_analysis Calculate % Inhibition and IC50 measure_fluorescence->data_analysis Calcium_Assay_Workflow start Seed Cells Expressing Target Receptor load_dye Load Cells with Ca²⁺ Indicator (e.g., Fura-2 AM) start->load_dye wash Wash to Remove Excess Dye load_dye->wash add_compound Add NAAA Agonist wash->add_compound measure_fluorescence Measure Fluorescence Ratio (e.g., 340/380 nm for Fura-2) add_compound->measure_fluorescence data_analysis Calculate Change in Intracellular [Ca²⁺] measure_fluorescence->data_analysis

References

Methodological & Application

Application Notes and Protocols for Determining Aminoacylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that catalyze the cleavage of N-acyl groups from N-acyl-L-amino acids, yielding a free L-amino acid and a carboxylate.[1] These enzymes are crucial in various biological processes, including the metabolism of N-terminally acetylated proteins and the urea cycle.[1][2] There are three main types of aminoacylases: aminoacylase I (ACY1), this compound II (aspartoacylase), and this compound III (AA3), each with distinct substrate specificities.[2][3] ACY1 typically hydrolyzes N-acetylated neutral aliphatic amino acids, while AA3 shows a preference for N-acetylated aromatic amino acids.

The determination of this compound activity is essential for various research and development applications, including enzyme characterization, drug discovery (particularly in the context of identifying inhibitors or activators), and industrial biocatalysis for the production of enantiomerically pure L-amino acids. This document provides detailed protocols for the most common methods used to determine this compound activity.

Principle of the Assays

The fundamental principle behind measuring this compound activity involves quantifying the rate of product formation (L-amino acid or carboxylate) or the disappearance of the substrate (N-acyl-L-amino acid) over time. Several methods can be employed, with the choice depending on the specific this compound, the available equipment, and the desired throughput. The most common approaches are spectrophotometric assays.

Experimental Protocols

This section details the protocols for two widely used methods for determining this compound activity: a ninhydrin-based spectrophotometric assay and a coupled-enzyme spectrophotometric assay.

Method 1: Ninhydrin-Based Spectrophotometric Assay

This method relies on the reaction of ninhydrin with the primary amine group of the L-amino acid product, which forms a colored compound (Ruhemann's purple) that can be quantified by measuring its absorbance at 570 nm. This assay is robust and widely applicable to various aminoacylases.

Workflow for Ninhydrin-Based this compound Activity Assay

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate, Ninhydrin) D Incubate Enzyme with Substrate (e.g., 37°C) A->D B Prepare Enzyme Solution B->D C Prepare Amino Acid Standard Curve I Calculate Amino Acid Concentration from Standard Curve C->I E Stop Reaction (e.g., Heat or Acid) D->E F Add Ninhydrin Reagent E->F G Heat to Develop Color F->G H Measure Absorbance at 570 nm G->H H->I J Determine this compound Activity I->J

Caption: Workflow for the ninhydrin-based this compound activity assay.

Materials and Reagents:

  • This compound enzyme solution

  • N-acyl-L-amino acid substrate (e.g., N-acetyl-L-methionine)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Ninhydrin reagent (2% w/v in ethanol or acetone)

  • L-amino acid standard (corresponding to the substrate)

  • Trichloroacetic acid (TCA) or heat block to stop the reaction

  • Spectrophotometer and cuvettes or microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the N-acyl-L-amino acid substrate in the appropriate buffer.

    • Prepare a series of dilutions of the L-amino acid standard in the same buffer to generate a standard curve.

    • Prepare the ninhydrin reagent.

  • Enzymatic Reaction:

    • Set up reaction tubes containing the substrate solution at the desired concentration (e.g., 15 mM N-acetyl-L-methionine).

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the this compound enzyme solution.

    • Incubate the reaction for a specific period (e.g., 20 minutes).

    • Stop the reaction by adding an equal volume of TCA or by heating the reaction mixture.

  • Ninhydrin Reaction and Detection:

    • To the reaction mixture, add the ninhydrin reagent.

    • Heat the tubes in a boiling water bath for a set time (e.g., 5-15 minutes) to allow for color development.

    • Cool the tubes to room temperature.

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the L-amino acid standards against their known concentrations.

    • Determine the concentration of the L-amino acid produced in the enzymatic reaction by interpolating its absorbance value on the standard curve.

    • Calculate the this compound activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Principle of Ninhydrin Reaction

G AminoAcid α-Amino Acid (Primary Amine) Intermediate Intermediate Products (Aldehyde, CO2, NH3, Hydrindantin) AminoAcid->Intermediate + Ninhydrin Ninhydrin1 Ninhydrin (Oxidizing Agent) Ninhydrin1->Intermediate RuhemannsPurple Ruhemann's Purple (Absorbs at 570 nm) Intermediate->RuhemannsPurple + NH3 + Ninhydrin Ninhydrin2 Ninhydrin Ninhydrin2->RuhemannsPurple

Caption: Simplified reaction scheme for the formation of Ruhemann's purple.

Method 2: Coupled-Enzyme Spectrophotometric Assay

This continuous assay is suitable for specific substrates that, upon hydrolysis, produce a product that can be acted upon by a second, "coupling" enzyme. A common example involves the use of acetamidoacrylate as a substrate, which is hydrolyzed by this compound to pyruvate, ammonia, and acetate. The pyruvate produced is then reduced by lactate dehydrogenase (LDH) or alanine dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials and Reagents:

  • This compound enzyme solution

  • Acetamidoacrylate substrate

  • Lactate Dehydrogenase (LDH) or Alanine Dehydrogenase

  • NADH

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing the buffer, acetamidoacrylate, NADH, and the coupling enzyme (LDH or alanine dehydrogenase).

  • Reaction Initiation and Measurement:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the this compound enzyme solution and mix quickly.

    • Continuously monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the this compound activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Data Presentation

Quantitative data for this compound activity should be summarized in tables for clear comparison.

Table 1: Substrate Specificity of Different Aminoacylases

This compound TypePreferred SubstratesReference
This compound I (ACY1) N-acetylated neutral aliphatic amino acids (e.g., N-acetyl-L-methionine, N-acetyl-L-alanine)
This compound II (Aspartoacylase) N-acetyl-L-aspartate
This compound III (AA3) N-acetylated aromatic amino acids (e.g., N-acetyl-L-tryptophan, N-acetyl-L-phenylalanine)

Table 2: Kinetic Parameters of this compound from Pig Kidney

SubstrateKM (mM)Reference
N-acetyl-L-methionine5 ± 1
N-acetyl-D,L-methionine10 ± 2

Table 3: Influence of Metal Ions on this compound Activity

Metal IonEffect on ActivityNotesReference
Zn²⁺ Essential cofactorThe enzyme is a metalloenzyme requiring zinc for activity.
Co²⁺ Can activate or substitute for Zn²⁺Effect can be concentration-dependent.
Mn²⁺ Can activate or substitute for Zn²⁺Effect can be concentration-dependent.

Troubleshooting

  • High background in ninhydrin assay: Ensure that the reaction is properly stopped and that there are no primary amines contaminating the reagents.

  • Low or no activity: Verify the integrity of the enzyme, the correctness of the buffer pH, and the presence of any necessary cofactors. Check for the presence of inhibitors in the sample.

  • Non-linear reaction rate in coupled assay: Ensure that the coupling enzyme is not rate-limiting by using it in excess. The substrate for the coupling enzyme should also be in excess.

Conclusion

The choice of assay for determining this compound activity depends on the specific research question and available resources. The ninhydrin-based method is a versatile and robust endpoint assay, while the coupled-enzyme assay offers the advantage of being a continuous and often more sensitive method for specific substrates. Careful optimization of reaction conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of Novel Aminoacylases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify novel aminoacylases or their inhibitors. The protocols outlined below cover assay development, adaptation to a high-throughput format, library screening, and data analysis.

Introduction to Aminoacylase Screening

Aminoacylases (EC 3.5.1.14) are a class of hydrolase enzymes that catalyze the cleavage of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid. These enzymes are of significant interest in various industrial and pharmaceutical applications, including the production of enantiomerically pure amino acids and as potential therapeutic targets. High-throughput screening provides a rapid and efficient means to explore large chemical or genetic libraries for novel aminoacylases with desired properties or for potent and selective inhibitors of these enzymes.

Data Presentation: Quantitative Analysis of a Representative HTS Campaign

The following tables summarize mock quantitative data from a hypothetical high-throughput screen for inhibitors of a novel this compound. This data is for illustrative purposes to demonstrate the presentation of HTS results.

Table 1: HTS Assay Validation Parameters

ParameterValueInterpretation
Z'-Factor 0.78Excellent assay quality, indicating a large separation between positive and negative controls with low data variability[1][2][3][4][5].
Signal-to-Background (S/B) Ratio 8.2A robust signal window, demonstrating a clear distinction between the uninhibited and fully inhibited enzyme activity.
Coefficient of Variation (%CV) for Controls < 5%High precision and reproducibility of the assay measurements for both positive and negative controls.
DMSO Tolerance Up to 1%The assay performance is not significantly affected by dimethyl sulfoxide (DMSO) concentrations up to 1%, a common solvent for compound libraries.

Table 2: Summary of Primary HTS Results

ParameterValue
Total Compounds Screened 100,000
Primary Hit Rate 0.5%
Number of Primary Hits 500
Hit Confirmation Rate 75%
Number of Confirmed Hits 375

Table 3: Dose-Response Analysis of Confirmed Hits

Compound IDIC50 (µM)Hill SlopeMaximum Inhibition (%)
LeadHit-001 1.21.198
LeadHit-002 3.50.995
LeadHit-003 8.91.392
... .........

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This protocol is based on a continuous spectrophotometric rate assay and has been adapted for a high-throughput format. The assay measures the production of a free amino acid, which is then used in a coupled enzyme reaction that results in the oxidation of NADH to NAD+, leading to a decrease in absorbance at 340 nm.

Materials:

  • Purified this compound

  • N-acetyl-L-amino acid substrate (e.g., N-acetyl-L-methionine)

  • L-amino acid dehydrogenase (e.g., L-methionine dehydrogenase)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 384-well, clear, flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol for 384-Well Plate Format:

  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/NADH/coupling enzyme solution in assay buffer. The final concentrations in the well should be optimized, but a starting point could be:

      • N-acetyl-L-amino acid: 10 mM

      • NADH: 0.2 mM

      • L-amino acid dehydrogenase: 5 U/mL

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound from the library dissolved in DMSO to the appropriate wells of the 384-well plate.

    • For controls, add 50 nL of DMSO to the wells designated for positive (no inhibition) and negative (full inhibition, if a known inhibitor is available) controls.

  • Enzyme Addition:

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the 2X substrate/NADH/coupling enzyme solution to all wells to start the reaction.

    • Immediately place the plate in a microplate spectrophotometer pre-set to 30°C.

    • Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data to the controls on each plate.

Construction of a Focused N-Acyl-L-Amino Acid Substrate Library

To identify novel aminoacylases with unique substrate specificities, a focused library of potential substrates can be screened. This protocol outlines the solid-phase synthesis of a diverse N-acyl-L-amino acid library.

Materials:

  • Fmoc-protected amino acids

  • Wang resin

  • A variety of carboxylic acids for the acyl group

  • Coupling reagents (e.g., HBTU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine in DMF (20%)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

Protocol:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour.

  • Fmoc-Amino Acid Loading:

    • Activate the first Fmoc-protected amino acid with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.

  • Acylation:

    • Dissolve a diverse set of carboxylic acids in DMF.

    • Use a robotic liquid handler to dispense different carboxylic acids into an array of reaction vessels each containing a portion of the deprotected amino acid-bound resin.

    • Add coupling reagents to each vessel and allow the acylation reaction to proceed for 2 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Collection:

    • Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the N-acyl-L-amino acids from the resin.

    • Filter and collect the cleavage solution.

    • Precipitate the product in cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the N-acyl-L-amino acid products.

  • Library Plating: Dissolve the individual library members in DMSO at a stock concentration (e.g., 10 mM) and plate them into 384-well plates for screening.

Mandatory Visualizations

Experimental Workflow for HTS of this compound Inhibitors

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library in 384-well Plates Compound_Addition Compound Addition (50 nL) Compound_Library->Compound_Addition Reagent_Prep Reagent Preparation (Enzyme, Substrate, NADH) Enzyme_Addition Enzyme Addition (10 µL) Reagent_Prep->Enzyme_Addition Reaction_Start Reaction Initiation (10 µL Substrate Mix) Reagent_Prep->Reaction_Start Compound_Addition->Enzyme_Addition Incubation Pre-incubation (15 min) Enzyme_Addition->Incubation Incubation->Reaction_Start Kinetic_Read Kinetic Read (Absorbance at 340 nm) Reaction_Start->Kinetic_Read Rate_Calculation Rate Calculation (Vmax) Kinetic_Read->Rate_Calculation Normalization Data Normalization Rate_Calculation->Normalization Hit_Identification Hit Identification (Thresholding) Normalization->Hit_Identification Dose_Response Dose-Response Analysis (IC50) Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for identifying this compound inhibitors.

This compound 1 in the ERK/TGF-β Signaling Pathway

Aminoacylase_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR ERK ERK1/2 TGFBR->ERK Activates ACY1 This compound 1 (ACY1) ACY1->ERK Modulates pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Migration Cell Migration pERK->Migration

Caption: Role of this compound 1 in the ERK/TGF-β signaling pathway.

References

Application Notes: Recombinant Expression and Purification of Aminoacylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recombinant expression and purification of aminoacylase, a class of enzymes with significant applications in biotechnology and pharmaceutical development. Aminoacylases (EC 3.5.1.14) catalyze the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid, a reaction crucial for the industrial production of enantiomerically pure L-amino acids.

Introduction

The production of highly pure and active this compound is essential for its use in various applications, including the synthesis of chiral intermediates for pharmaceuticals. Recombinant DNA technology offers a robust platform for the overproduction of this compound in microbial hosts, such as Escherichia coli. This document outlines the strategies for efficient expression and subsequent purification of recombinant this compound, providing researchers with the necessary protocols to obtain high yields of the purified enzyme. Strategies to enhance soluble expression, such as codon optimization and co-expression with molecular chaperones, are also discussed.

Data Presentation: Comparison of Expression and Purification Strategies

The following tables summarize quantitative data from various studies on the recombinant expression and purification of this compound, facilitating the comparison of different approaches.

Table 1: Recombinant Expression of this compound in E. coli

This compound Source OrganismExpression HostVector SystemInduction ConditionsExpression YieldReference
Paraburkholderia monticolaE. coli BL21(DE3)pET-basedLactose autoinduction with GroEL/S co-expression~15 mg/100 mL culture[1][2]
Porcine Kidney (pAcy1)E. colipET-52(b)IPTG induction with GroEL-GroES co-expression>80 mg/L of cultivation broth[3]
Mycolicibacterium smegmatisE. coli BL21(DE3)-IPTG induction with chaperone co-expression-[4]
Burkholderia sp.E. colipET-22bIPTG induction-[1]

Table 2: Purification of Recombinant this compound

This compound SourcePurification MethodPurification FoldRecovery (%)Specific Activity (U/mg)Reference
Paraburkholderia monticolaStrep-tag Affinity Chromatography16-fold93.8%50 (hydrolytic)
Porcine Kidney (pAcy1)StrepTag Affinity Chromatography--94
E. coli LGE 36Ion-Exchange Chromatography (DEAE cellulose)32-fold30%-
Burkholderia sp.(NH4)2SO4 fractionation, Q Sepharose, Resource 15 Phe, Mono Q3,230-fold9%-

Experimental Workflow

The overall process for obtaining purified recombinant this compound involves a series of sequential steps, from gene cloning to final protein characterization. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_cloning Gene Cloning & Vector Construction cluster_expression Recombinant Protein Expression cluster_purification Protein Purification cluster_analysis Analysis & Characterization gene_prep This compound Gene (Codon Optimized) ligation Ligation gene_prep->ligation vector_prep Expression Vector (e.g., pET with Strep-tag) vector_prep->ligation transformation_cloning Transformation into Cloning Host (e.g., DH5α) ligation->transformation_cloning plasmid_prep Plasmid DNA Purification transformation_cloning->plasmid_prep transformation_expression Transformation into Expression Host (e.g., BL21(DE3)) plasmid_prep->transformation_expression starter_culture Overnight Starter Culture transformation_expression->starter_culture large_scale_culture Large-Scale Culture Growth (monitor OD600) starter_culture->large_scale_culture induction Induction of Expression (e.g., IPTG or Autoinduction) large_scale_culture->induction cell_harvest Cell Harvesting (Centrifugation) induction->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis clarification Clarification (Centrifugation) cell_lysis->clarification affinity_chrom Affinity Chromatography (e.g., Strep-Tactin) clarification->affinity_chrom buffer_exchange Buffer Exchange (Dialysis or Desalting) affinity_chrom->buffer_exchange pure_protein Purified this compound buffer_exchange->pure_protein sds_page SDS-PAGE Analysis (Purity & MW) pure_protein->sds_page activity_assay Enzyme Activity Assay pure_protein->activity_assay protein_quant Protein Quantification (e.g., Bradford) pure_protein->protein_quant

Caption: Experimental workflow for recombinant this compound production.

Experimental Protocols

Protocol 1: Transformation of Expression Plasmid into E. coli BL21(DE3)

This protocol describes the transformation of an expression vector containing the this compound gene into a suitable E. coli expression host.

  • Thaw Competent Cells : Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add Plasmid DNA : Add 1-5 µL of the purified plasmid DNA (containing the this compound gene) to the competent cells. Gently mix by flicking the tube.

  • Incubation on Ice : Incubate the mixture on ice for 30 minutes.

  • Heat Shock : Transfer the tube to a 42°C water bath for 45-60 seconds.

  • Recovery : Immediately place the tube back on ice for 2 minutes. Add 950 µL of pre-warmed SOC or LB medium to the tube.

  • Incubation : Incubate the tube at 37°C for 1 hour with gentle shaking (200-250 rpm).

  • Plating : Spread 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic for plasmid selection.

  • Incubation : Incubate the plate overnight at 37°C until colonies appear.

Protocol 2: IPTG-Inducible Expression of Recombinant this compound

This protocol outlines the induction of this compound expression using Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Starter Culture : Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the appropriate antibiotic.

  • Overnight Growth : Incubate the starter culture overnight at 37°C with vigorous shaking (200-250 rpm).

  • Large-Scale Culture : The next day, inoculate 1 L of fresh LB medium (in a 2 L baffled flask) with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth Monitoring : Incubate the culture at 37°C with vigorous shaking and monitor the OD600 periodically.

  • Induction : When the OD600 reaches mid-log phase (0.4-0.8), add IPTG to a final concentration of 0.1-1.0 mM. A common starting concentration is 0.5 mM.

  • Post-Induction Growth : Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.

  • Cell Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.

Protocol 3: Purification of Strep-tagged this compound

This protocol describes the purification of a recombinant this compound fused with a Strep-tag II using Strep-Tactin affinity chromatography.

  • Cell Lysis : Resuspend the cell pellet in Buffer W (100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). Add lysozyme and DNase I and incubate on ice. Perform sonication to ensure complete cell lysis.

  • Clarification : Centrifuge the lysate at 16,000 x g for 40 minutes at 4°C to pellet cell debris.

  • Column Equilibration : Equilibrate a Strep-Tactin gravity flow column with 2 column volumes (CV) of Buffer W.

  • Sample Loading : Apply the clarified supernatant to the equilibrated column.

  • Washing : Wash the column with 5 CV of Buffer W to remove non-specifically bound proteins.

  • Elution : Elute the bound this compound with 6 x 0.5 CV of Buffer E (Buffer W containing 2.5 mM desthiobiotin). Collect the fractions.

  • Analysis : Analyze the collected fractions for protein content (e.g., Bradford assay) and by SDS-PAGE to assess purity.

  • Buffer Exchange : Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 4: this compound Activity Assay (Ninhydrin Method)

This assay measures the amount of free amino acid released by the enzymatic hydrolysis of an N-acyl-amino acid.

  • Reaction Mixture : Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.0), 40 mM N-acetyl-L-methionine, and an appropriate amount of purified this compound enzyme in a final volume of 0.2 mL.

  • Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction : Stop the reaction by adding a suitable quenching agent or by heat inactivation.

  • Ninhydrin Reaction :

    • Prepare a 2% ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.

    • Add a few drops of the ninhydrin solution to the reaction mixture.

    • Heat the mixture in a boiling water bath for 5 minutes.

  • Colorimetric Measurement : Allow the mixture to cool and measure the absorbance of the resulting purple color (Ruhemann's purple) at 570 nm using a spectrophotometer.

  • Standard Curve : Prepare a standard curve using known concentrations of L-methionine to quantify the amount of amino acid produced in the enzymatic reaction.

  • Calculation of Specific Activity : One unit of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-amino acid per minute under the specified assay conditions. Calculate the specific activity in U/mg of purified protein.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key stages of producing and characterizing recombinant this compound.

logical_relationship gene_cloning Gene Cloning vector_construction Vector Construction gene_cloning->vector_construction Insert Gene transformation Host Transformation vector_construction->transformation Introduce Plasmid expression Protein Expression transformation->expression Select & Grow Host purification Purification expression->purification Isolate Protein characterization Characterization purification->characterization Assess Purity & Activity application Downstream Application characterization->application Utilize Enzyme

Caption: Logical flow from gene to application for recombinant this compound.

References

Application Notes and Protocols: Immobilization Techniques for Industrial Aminoacylase Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylase is an enzyme of significant industrial importance, primarily utilized in the optical resolution of racemic mixtures of N-acyl-D,L-amino acids to produce enantiomerically pure L-amino acids. These L-amino acids are essential building blocks for the synthesis of various pharmaceuticals, agrochemicals, and food additives. In its soluble form, the use of this compound in large-scale industrial processes is often economically unfeasible due to challenges in enzyme recovery and reuse. Immobilization of the enzyme onto a solid support provides a robust solution to these challenges, enhancing enzyme stability, simplifying product purification, and enabling continuous operation and catalyst recycling.[1][2]

This document provides a detailed overview of four key immobilization techniques for this compound: adsorption, covalent bonding, entrapment, and cross-linking. It includes detailed experimental protocols, comparative data on the performance of each method, and visual workflows to guide researchers and professionals in selecting and implementing the most suitable immobilization strategy for their specific application.

Immobilization Techniques for this compound

The choice of an appropriate immobilization technique is critical and depends on various factors, including the nature of the enzyme, the support material, and the specific process requirements.[2] Each method presents a unique set of advantages and disadvantages in terms of enzyme activity, stability, and cost-effectiveness.

Adsorption

Adsorption is a simple and widely used method that relies on the physical binding of the enzyme to the surface of a carrier through weak forces such as van der Waals interactions, hydrogen bonds, and ionic interactions.[3] A prominent industrial example is the Tanabe Process, which has utilized this compound from Aspergillus oryzae adsorbed on DEAE-Sephadex for the production of L-amino acids since the 1960s.[1]

  • Advantages: Simple, mild conditions that often preserve enzyme activity, and the possibility of carrier regeneration.

  • Disadvantages: Potential for enzyme leakage from the support due to weak binding forces, which can be influenced by changes in pH, temperature, or substrate concentration.

Covalent Bonding

Covalent bonding involves the formation of stable, covalent linkages between the enzyme and the support material. This method typically results in a very stable immobilized enzyme with minimal leakage. Glyoxyl agarose is a popular support for this method, as it can form multiple covalent bonds with the amino groups on the enzyme's surface, leading to significant stabilization.

  • Advantages: Strong enzyme-support interaction prevents leaching, leading to high operational stability. The multipoint attachment can significantly enhance the thermal and chemical stability of the enzyme.

  • Disadvantages: The chemical modification involved can sometimes lead to a partial loss of enzyme activity if the active site is altered. The process is generally more complex and costly than adsorption.

Entrapment

Entrapment involves physically confining the enzyme within the porous network of a polymer matrix, such as calcium alginate beads. The pore size of the matrix is controlled to allow the diffusion of substrate and product molecules while retaining the larger enzyme molecules.

  • Advantages: A generally mild immobilization method that is less likely to cause significant changes to the enzyme's conformation. It offers good protection to the enzyme from the bulk environment.

  • Disadvantages: Mass transfer limitations can be a significant issue, potentially reducing the overall reaction rate. Enzyme leakage can also occur if the pore size of the matrix is not well-controlled.

Cross-Linking

Cross-linking involves the formation of intermolecular covalent bonds between enzyme molecules using a bifunctional reagent, most commonly glutaraldehyde. This technique can be used to create carrier-free immobilized enzymes in the form of cross-linked enzyme aggregates (CLEAs).

  • Advantages: Produces highly concentrated enzyme preparations without the dilution effect of a carrier. CLEAs often exhibit high stability against heat, organic solvents, and autoproteolysis.

  • Disadvantages: The cross-linking process can sometimes lead to a significant loss of enzyme activity due to chemical modification or diffusional limitations within the aggregate. The optimization of the aggregation and cross-linking steps is crucial for success.

Data Presentation

The following tables summarize key quantitative data for the different this compound immobilization techniques, allowing for a direct comparison of their performance.

Table 1: Comparison of Immobilization Efficiency and Activity Recovery

Immobilization TechniqueSupport/MethodThis compound SourceImmobilization Yield (%)Activity Recovery (%)Reference
Adsorption DEAE-SephadexAspergillus oryzaeHigh (not specified)High (not specified)
Covalent Bonding Glyoxyl-AgaroseThermococcus litoralis~80 mg protein/g support~80
Entrapment Poly-L-lysine-stabilized Ca-alginate beadsThis compound IHigh (not specified)High
Cross-Linking (CLEA) Co-aggregation with PEIAspergillus melleus81.274.9
Cross-Linking (CLEA) with BSA as additiveAspergillus melleusNot specified82
Cross-Linking (CLEA) without BSAAspergillus melleusNot specified24

Table 2: Comparison of Stability and Reusability

Immobilization TechniqueSupport/MethodThermal StabilityOperational Stability / ReusabilityReference
Adsorption DEAE-SephadexFungal acylase is more stable than kidney enzyme.Used in continuous industrial reactors for extended periods.
Covalent Bonding Glyoxyl-AgaroseStabilized 106-fold in aqueous conditions at 90°C.No loss of activity after 5 days in a continuous reactor at 60°C; 32% activity remaining after 40 days.
Entrapment Poly-L-lysine-stabilized Ca-alginate beadsOptimum temperature of 55°C.~5% activity loss after 10 batch cycles; no significant activity loss after 600 hours of continuous operation.
Cross-Linking (CLEA) Co-aggregation with PEISignificantly improved compared to free enzyme.Retained >92% of initial activity after 5 consecutive batches.
Cross-Linking (CLEA) with BSA as additiveMaintained 52% residual activity after 24h at 47°C.Showed 82.4% residual activity after 10 cycles.

Experimental Protocols

This section provides detailed, step-by-step protocols for the four major this compound immobilization techniques.

Protocol 1: Immobilization of this compound by Adsorption on DEAE-Sephadex

This protocol is based on the principles of the widely used industrial method for this compound immobilization.

Materials:

  • This compound from Aspergillus oryzae

  • DEAE-Sephadex A-25

  • Binding buffer (e.g., 0.05 M phosphate buffer, pH 7.0)

  • Elution buffer (e.g., binding buffer with 1 M NaCl)

  • Substrate solution (e.g., N-acetyl-DL-methionine)

  • Chromatography column

Procedure:

  • Support Preparation: Swell the required amount of DEAE-Sephadex A-25 in the binding buffer for at least 24 hours at room temperature.

  • Column Packing: Pack a chromatography column with the swollen DEAE-Sephadex and equilibrate the column by washing with several column volumes of the binding buffer until the pH of the effluent matches the buffer pH.

  • Enzyme Loading: Dissolve the this compound in the binding buffer to a desired concentration.

  • Immobilization: Load the this compound solution onto the equilibrated DEAE-Sephadex column at a low flow rate to allow for efficient adsorption.

  • Washing: Wash the column with the binding buffer to remove any unbound enzyme. The washing is complete when no protein is detected in the effluent.

  • Activity Assay: The immobilized this compound is now ready for use. The activity can be determined by passing a substrate solution through the column and measuring the product formation in the effluent.

Adsorption_Workflow A Swell DEAE-Sephadex in Binding Buffer B Pack and Equilibrate Column A->B D Load Enzyme Solution onto Column B->D C Dissolve this compound in Binding Buffer C->D E Wash Column to Remove Unbound Enzyme D->E F Immobilized this compound Ready for Use E->F

Adsorption Immobilization Workflow
Protocol 2: Covalent Immobilization of this compound on Glyoxyl-Agarose

This protocol describes the multipoint covalent attachment of this compound to glyoxyl-activated agarose, a method known for significantly enhancing enzyme stability.

Materials:

  • This compound

  • Glyoxyl-activated agarose beads (e.g., 6% agarose)

  • Immobilization buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 10.0)

  • Reducing solution (e.g., 1 mg/mL sodium borohydride in water)

  • Washing buffer (e.g., 50 mM phosphate buffer, pH 7.0)

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of this compound in the immobilization buffer. The concentration will depend on the specific activity of the enzyme and the capacity of the support.

  • Immobilization Reaction: Add the glyoxyl-activated agarose beads to the enzyme solution. The reaction is typically carried out at a controlled temperature (e.g., 25°C) with gentle stirring for a specific duration (e.g., 3-24 hours) to allow for multipoint covalent attachment.

  • Reduction Step: After the immobilization period, add the freshly prepared sodium borohydride solution to the mixture and continue to stir gently for 30 minutes. This step reduces the Schiff bases formed between the enzyme and the support to stable secondary amine bonds.

  • Washing: Filter the immobilized enzyme and wash it thoroughly with the washing buffer to remove any unreacted enzyme and reagents.

  • Storage: Store the immobilized this compound in the washing buffer at 4°C.

Covalent_Bonding_Workflow A Prepare this compound Solution in Alkaline Buffer B Add Glyoxyl-Activated Agarose A->B C Incubate with Gentle Stirring (e.g., 25°C) B->C D Add Sodium Borohydride for Reduction C->D E Filter and Wash Immobilized Enzyme D->E F Store at 4°C E->F

Covalent Bonding Workflow
Protocol 3: Entrapment of this compound in Calcium Alginate Beads

This protocol outlines a common and relatively mild method for immobilizing this compound by entrapping it within calcium alginate beads.

Materials:

  • This compound

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Syringe with a needle

Procedure:

  • Enzyme-Alginate Mixture: Prepare a sodium alginate solution (e.g., 3% w/v) in distilled water. Once fully dissolved, add the this compound to the solution and mix gently to ensure a homogeneous distribution.

  • Bead Formation: Draw the enzyme-alginate mixture into a syringe. Extrude the solution dropwise into a gently stirring calcium chloride solution (e.g., 0.2 M). The droplets will instantly form gel beads upon contact with the calcium ions.

  • Curing: Allow the beads to cure in the calcium chloride solution for a period of time (e.g., 20-30 minutes) to ensure complete gelation and hardening.

  • Washing: Collect the beads by filtration and wash them thoroughly with distilled water to remove excess calcium chloride and any surface-adhered enzyme.

  • Storage: Store the immobilized this compound beads in a suitable buffer at 4°C.

Entrapment_Workflow A Prepare Sodium Alginate Solution B Mix this compound with Alginate Solution A->B C Extrude Mixture into CaCl2 Solution B->C D Allow Beads to Cure C->D E Filter and Wash Beads D->E F Store Immobilized Enzyme Beads at 4°C E->F

Entrapment Workflow
Protocol 4: Preparation of this compound Cross-Linked Enzyme Aggregates (CLEAs)

This protocol describes the creation of carrier-free immobilized this compound through aggregation followed by cross-linking.

Materials:

  • This compound

  • Precipitant (e.g., saturated ammonium sulfate solution or a water-miscible organic solvent like acetone)

  • Cross-linking agent (e.g., 25% glutaraldehyde solution)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • (Optional) Co-aggregant such as polyethyleneimine (PEI) or bovine serum albumin (BSA)

Procedure:

  • Enzyme Solution: Prepare a solution of this compound in phosphate buffer.

  • Aggregation: Cool the enzyme solution to 4°C. Slowly add the precipitant with gentle stirring until the desired concentration is reached to induce the formation of enzyme aggregates. The optimal precipitant concentration needs to be determined experimentally. If using a co-aggregant, it should be added to the enzyme solution before the precipitant.

  • Cross-Linking: Once the aggregates have formed, slowly add the glutaraldehyde solution to the suspension while continuing to stir. The final concentration of glutaraldehyde and the cross-linking time (e.g., 3-6 hours) are critical parameters that need to be optimized for each enzyme.

  • Recovery: Collect the CLEAs by centrifugation.

  • Washing: Wash the CLEA pellet multiple times with phosphate buffer to remove any residual precipitant and unreacted glutaraldehyde.

  • Storage: Resuspend the CLEAs in a suitable buffer and store at 4°C.

Cross_Linking_Workflow A Prepare this compound Solution B Add Precipitant to Form Aggregates A->B C Add Glutaraldehyde for Cross-Linking B->C D Incubate with Stirring C->D E Centrifuge to Collect CLEAs D->E F Wash CLEA Pellet E->F G Resuspend and Store at 4°C F->G

Cross-Linking (CLEA) Workflow

Conclusion

The immobilization of this compound is a key enabling technology for its efficient and economical use in industrial applications. This document has provided a comprehensive overview of four major immobilization techniques: adsorption, covalent bonding, entrapment, and cross-linking. The choice of the optimal method will depend on a careful consideration of the specific requirements of the application, including the desired enzyme activity, stability, reusability, and overall process economics. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers and professionals in the field to guide their selection and implementation of the most suitable immobilization strategy for the production of high-value L-amino acids.

References

Application Notes and Protocols: Enzymatic Kinetic Resolution of Racemic Amino Acids using Aminoacylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, food, and chemical industries, as the biological activity of many compounds is stereospecific. Enzymatic kinetic resolution offers a highly efficient and environmentally benign method for the separation of racemic mixtures. This document provides detailed application notes and protocols for the kinetic resolution of racemic N-acyl-amino acids using Aminoacylase (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14).

This compound is a metalloenzyme, typically containing Zn2+, that catalyzes the stereoselective hydrolysis of the N-acyl group from the L-enantiomer of an N-acyl-racemic amino acid mixture.[1] This process yields a free L-amino acid and the unreacted N-acyl-D-amino acid, which can then be separated based on their different physicochemical properties. The unreacted N-acyl-D-amino acid can be racemized and recycled, allowing for a theoretical yield of 100% for the desired L-amino acid in a dynamic kinetic resolution process.[2][3]

Data Presentation

The efficiency of enzymatic kinetic resolution is determined by factors such as the source of the this compound, the specific substrate, and the reaction conditions. The following tables summarize quantitative data for the resolution of various racemic amino acids using different aminoacylases.

Table 1: Reaction Conditions for Kinetic Resolution of N-Acyl-Amino Acids

SubstrateEnzyme SourcepHTemperature (°C)Co2+ Concentration (mM)Reference
N-Acetyl-DL-AlaninePig Kidney this compound (immobilized)8.065Activator[4]
N-Acetyl-DL-MethionineAlcaligenes faecalis DA1 D-Aminoacylase8.045Not specified
N-Acetyl-DL-PhenylalanineAcylase I7.0370.5[5]
N-Acetyl-DL-3-methoxy-alanineImmobilized cells with this compound7.0500.1
L-Alanine Amide (for D-Alanine production)Ochrobactrum anthropi D-aminopeptidase & ACL Racemase7.030-45Not specified

Table 2: Performance of this compound in Kinetic Resolution

SubstrateProductEnantiomeric Excess (ee)YieldNotesReference
L-Alanine AmideD-Alanine99.7%High (complete conversion)Dynamic kinetic resolution with racemase.
N-Acetyl-DL-AlanineL-Alanine>90%~70% of theoreticalImmobilized enzyme showed no significant loss of activity for 300h.
D,L-GlutamineD-Glutamine97%Not specifiedUsing a mutant of penicillin-G acylase.
D,L-Glutamic AcidD-Glutamic Acid90%Not specifiedUsing a mutant of penicillin-G acylase.
N-Acetyl-DL-ValineL-ValineNot specified90.8% (average over 10 cycles)Using immobilized cells with acetylornithine deacetylase activity.
N-acetyl-DL-alanine methyl esterN-acetyl-D-alanine methyl ester99.99%Not specifiedUsing immobilized E. coli cells with recombinant esterase.

Experimental Protocols

General Protocol for Kinetic Resolution of N-Acetyl-DL-Amino Acids using Acylase I

This protocol is a general guideline and can be adapted for various N-acetyl-DL-amino acids.

Materials:

  • N-Acetyl-DL-amino acid (e.g., N-Acetyl-DL-Phenylalanine)

  • Acylase I from Aspergillus sp. or porcine kidney (e.g., 1000 units per gram of substrate)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Cobalt Chloride hexahydrate (CoCl₂·6H₂O) (optional activator)

  • Deionized water

  • Reaction vessel with temperature and pH control (e.g., pH-stat or manual monitoring)

  • Stirrer

Procedure:

  • Substrate Preparation:

    • In the reaction vessel, dissolve the N-acetyl-DL-amino acid in deionized water to the desired concentration (e.g., 0.1 M to 0.5 M).

    • Gently heat the solution if necessary to aid dissolution.

    • Adjust the pH to the optimal level for the chosen enzyme (typically pH 7.0-8.0) using 1 M NaOH.

    • (Optional) Add CoCl₂·6H₂O to a final concentration of 0.1-0.5 mM to activate the enzyme.

    • Bring the final volume to the desired amount with deionized water.

  • Enzymatic Reaction:

    • Equilibrate the substrate solution to the optimal temperature (e.g., 37-65 °C) under gentle stirring.

    • Add the specified amount of Acylase I to the reaction mixture.

    • Maintain the pH at the optimal level throughout the reaction. The hydrolysis of the N-acetyl-L-amino acid will release an acid, causing the pH to drop. This can be counteracted by the controlled addition of 1 M NaOH.

    • Incubate the reaction mixture for a sufficient time (e.g., 24 hours) or until approximately 50% conversion is achieved. Reaction progress can be monitored by measuring the amount of NaOH consumed or by analyzing samples using the ninhydrin assay.

  • Product Separation:

    • Isolation of L-Amino Acid:

      • After the reaction, adjust the pH of the solution to the isoelectric point of the L-amino acid (e.g., pH 5.5-6.0 for L-Alanine) using 1 M HCl.

      • Cool the solution in an ice bath to facilitate the precipitation of the L-amino acid.

      • Collect the L-amino acid crystals by filtration, wash with cold deionized water, and dry under vacuum.

    • Isolation of N-Acetyl-D-Amino Acid:

      • Acidify the filtrate from the previous step to a low pH (e.g., pH 2.0) with 1 M HCl.

      • Extract the N-acetyl-D-amino acid with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-acetyl-D-amino acid.

Protocol for Amino Acid Quantification using Ninhydrin Assay

This colorimetric assay is used to determine the concentration of the free L-amino acid produced during the enzymatic reaction.

Materials:

  • Ninhydrin reagent (2% w/v in ethanol or a commercially available stable reagent)

  • Samples from the enzymatic reaction

  • Standard solutions of the L-amino acid of known concentrations

  • Test tubes or 96-well microplate

  • Water bath or heating block (100 °C)

  • Spectrophotometer or microplate reader (570 nm)

Procedure:

  • Sample Preparation:

    • At various time points during the enzymatic reaction, withdraw a small aliquot of the reaction mixture.

    • Prepare a series of standard solutions of the corresponding L-amino acid.

    • Prepare a blank sample containing the reaction buffer.

  • Color Development:

    • To each test tube or well, add a defined volume of the sample, standard, or blank (e.g., 100 µL).

    • Add the ninhydrin reagent (e.g., 50 µL of 2% ninhydrin solution).

    • Heat the mixture in a boiling water bath for 5-20 minutes. A deep blue or purple color will develop in the presence of amino acids.

    • Cool the tubes to room temperature.

  • Measurement:

    • Add a diluent (e.g., ethanol or a 1:1 mixture of water and n-propanol) to each tube to a final volume.

    • Measure the absorbance of the solutions at 570 nm using a spectrophotometer, with the blank as a reference.

    • Create a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of the L-amino acid in the reaction samples by interpolating their absorbance values on the standard curve.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the enzymatic kinetic resolution of racemic amino acids.

experimental_workflow racemic_mix Racemic N-Acyl-Amino Acid (D- and L-forms) dissolution Dissolution in Buffer (pH adjustment, optional Co2+) racemic_mix->dissolution This compound Addition of this compound dissolution->this compound enzymatic_reaction Enzymatic Hydrolysis (Stereoselective for L-enantiomer) This compound->enzymatic_reaction reaction_mixture Reaction Mixture: L-Amino Acid + N-Acyl-D-Amino Acid enzymatic_reaction->reaction_mixture ph_adjustment_L pH Adjustment to Isoelectric Point (Precipitation of L-Amino Acid) reaction_mixture->ph_adjustment_L separation_L Filtration / Centrifugation ph_adjustment_L->separation_L product_L Pure L-Amino Acid separation_L->product_L filtrate Filtrate: N-Acyl-D-Amino Acid separation_L->filtrate acidification Acidification of Filtrate filtrate->acidification extraction Solvent Extraction acidification->extraction product_D N-Acyl-D-Amino Acid extraction->product_D

Caption: Experimental workflow for the kinetic resolution of racemic amino acids.

catalytic_mechanism enzyme This compound Active Site (with Zn2+ cofactor) enzyme_substrate_complex Enzyme-Substrate Complex enzyme->enzyme_substrate_complex Substrate Binding substrate N-Acyl-L-Amino Acid substrate->enzyme_substrate_complex hydrolysis Hydrolysis (H2O molecule attacks carbonyl) enzyme_substrate_complex->hydrolysis products L-Amino Acid + Carboxylate hydrolysis->products enzyme_release Product Release products->enzyme_release regenerated_enzyme Regenerated Enzyme enzyme_release->regenerated_enzyme d_substrate N-Acyl-D-Amino Acid (Does not bind effectively) d_substrate->enzyme No Reaction

Caption: Simplified catalytic mechanism of this compound.

References

Application of Aminoacylase in Biocatalysis and Green Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacylases (E.C. 3.5.1.14) are a class of metalloenzymes, typically containing zinc, that catalyze the hydrolysis of N-acyl-α-amino acids to yield a free L-amino acid and a carboxylic acid.[1] This stereospecificity, acting only on the L-enantiomer of N-acyl-amino acids, makes them invaluable tools in biocatalysis, particularly for the industrial production of enantiomerically pure L-amino acids from racemic mixtures.[1][2] In recent years, their application has expanded into the realm of green chemistry for the synthesis of biodegradable N-acyl-amino acid surfactants, offering an environmentally benign alternative to traditional chemical methods that often rely on hazardous reagents like phosgene.[2][3]

These application notes provide a comprehensive overview of the use of aminoacylase in biocatalysis and green chemistry, including quantitative data on enzyme performance, detailed experimental protocols, and visual workflows to guide researchers in harnessing the potential of this versatile enzyme.

Data Presentation: Quantitative Performance of this compound

The following tables summarize key quantitative data for this compound-catalyzed reactions, providing a basis for comparison and experimental design.

Table 1: Kinetic Parameters of Aminoacylases from Different Sources

Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference(s)
Aspergillus oryzaeN-Acetyl-DL-methionine7.991.38 (mmol/dm³·h)8.060
Pig KidneyN-Acyl-DL-alanine--8.065
Alcaligenes denitrificans DA181N-Acetyl-D-methionine0.486.24 x 10⁴ (min⁻¹) (k_cat_)7.545
Immobilized Pig Kidney Acylase IN-Acetyl-DL-phenylalanine11.110.076 (µmol/min)6.555

Table 2: Enantioselective Resolution of Racemic N-Acyl-Amino Acids

EnzymeSubstrateProductEnantiomeric Excess (ee)Conversion/YieldReference(s)
Penicillin G AcylaseD,L-GlutamineD-Glutamine97%-
Penicillin G AcylaseD,L-Glutamic AcidD-Glutamic Acid90%-
Immobilized Pig Kidney this compoundN-Acyl-DL-alanineL-Alanine-~70% of theoretical

Table 3: Synthesis of N-Acyl-Amino Acid Surfactants

EnzymeAmino Acid SubstrateAcyl DonorProductConversion/YieldReference(s)
Acylase I (Pig Kidney)L-ArginineLauric AcidN-lauroyl-L-arginine82%
Acylase I (Pig Kidney)L-Glutamic AcidLauric AcidN-lauroyl-L-glutamic acid44%
This compound (Streptomyces ambofaciens)Various amino acidsVarious fatty acidsN-acyl-amino acids6% to 23%

Experimental Protocols

Protocol 1: Immobilization of this compound in Calcium Alginate Beads

This protocol describes a widely used method for enzyme immobilization, enhancing its stability and reusability.

Materials:

  • This compound solution (e.g., from Aspergillus oryzae)

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Poly-L-lysine (optional, for bead stabilization)

  • Distilled water

  • Beakers, magnetic stirrer, and syringe with a needle

Procedure:

  • Preparation of Sodium Alginate Solution: Prepare a 2-3% (w/v) sodium alginate solution by dissolving the powder in distilled water. Gentle heating and stirring may be required for complete dissolution. Cool the solution to room temperature.

  • Enzyme Mixture: Add the this compound solution to the sodium alginate solution at a desired enzyme concentration (e.g., 1 mg enzyme per 10 mL of alginate solution). Mix gently to ensure homogeneity without causing enzyme denaturation.

  • Bead Formation: Draw the enzyme-alginate mixture into a syringe. Extrude the mixture dropwise into a gently stirring 0.2 M CaCl₂ solution. The droplets will instantly form gel beads upon contact with the calcium ions. The bead size can be controlled by the needle gauge and the dropping height.

  • Curing: Allow the beads to cure in the CaCl₂ solution for at least 30-60 minutes to ensure complete gelation.

  • Washing: Decant the CaCl₂ solution and wash the beads several times with distilled water to remove excess calcium chloride and any unbound enzyme.

  • (Optional) Bead Stabilization: For enhanced stability and reduced enzyme leakage, the beads can be coated with poly-L-lysine. Suspend the beads in a 0.04% (w/v) poly-L-lysine solution for 20-30 minutes, followed by washing with distilled water.

  • Storage: Store the immobilized this compound beads in a suitable buffer at 4°C until use.

Protocol 2: Kinetic Assay of this compound Activity

This protocol outlines a spectrophotometric method to determine the activity of this compound by quantifying the released L-amino acid.

Materials:

  • Free or immobilized this compound

  • N-acetyl-L-amino acid substrate (e.g., N-acetyl-L-methionine)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • CoCl₂ solution (as an activator, optional)

  • Ninhydrin reagent

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a test tube, prepare the reaction mixture containing the substrate (e.g., 40 mM N-acetyl-L-methionine) in phosphate buffer. If required, add CoCl₂ to a final concentration of 0.2 mM.

  • Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of free this compound solution or a specific quantity of immobilized beads.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 10-20 minutes) under constant agitation.

  • Reaction Termination: Stop the reaction by, for example, heat inactivation (e.g., boiling for 5 minutes) or by adding a quenching agent like trichloroacetic acid (TCA).

  • Quantification of L-Amino Acid:

    • Take an aliquot of the reaction mixture.

    • Add ninhydrin reagent and heat the mixture in a boiling water bath for a specified time (e.g., 15 minutes) to develop a color.

    • After cooling, dilute the mixture with a suitable solvent (e.g., 50% ethanol).

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of the corresponding L-amino acid to quantify the amount of product formed.

  • Calculation of Enzyme Activity: One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of L-amino acid per minute under the specified reaction conditions.

Protocol 3: Determination of Enantiomeric Excess (ee) using Chiral HPLC

This protocol provides a general workflow for determining the enantiomeric purity of the amino acid product from a resolution reaction.

Materials:

  • Reaction sample containing the resolved amino acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Mobile phase (e.g., a mixture of water, methanol, and formic acid)

  • Standards of L- and D-amino acids

Procedure:

  • Sample Preparation: Filter the reaction sample through a 0.22 µm syringe filter to remove any particulate matter. Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the HPLC analysis using an isocratic or gradient elution method as optimized for the specific amino acids.

    • Detect the eluting enantiomers using a UV or fluorescence detector at an appropriate wavelength.

  • Peak Identification: Identify the peaks corresponding to the L- and D-enantiomers by comparing their retention times with those of the pure standards.

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

    (Where Area_L is the peak area of the L-enantiomer and Area_D is the peak area of the D-enantiomer).

Mandatory Visualizations

Enantioselective_Resolution_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_products Final Products racemic_mix Racemic Mixture (N-Acyl-D,L-Amino Acid) bioreactor Bioreactor with Immobilized this compound racemic_mix->bioreactor Introduction of Substrate separation Separation (e.g., Filtration, Extraction) bioreactor->separation Reaction Mixture l_amino_acid Pure L-Amino Acid separation->l_amino_acid Hydrolyzed Product n_acyl_d_amino_acid Unreacted N-Acyl-D-Amino Acid separation->n_acyl_d_amino_acid Unreacted Substrate

Caption: Workflow for the enantioselective resolution of a racemic mixture of N-acyl-amino acids using immobilized this compound.

Green_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Synthesis cluster_product Product amino_acid L-Amino Acid This compound This compound (Reverse Hydrolysis) amino_acid->this compound fatty_acid Fatty Acid fatty_acid->this compound surfactant N-Acyl-Amino Acid (Biodegradable Surfactant) This compound->surfactant Green Synthesis

Caption: Green synthesis of N-acyl-amino acid surfactants catalyzed by this compound via reverse hydrolysis.

Factors_Affecting_Activity aminoacylase_activity This compound Activity ph pH ph->aminoacylase_activity temperature Temperature temperature->aminoacylase_activity substrate_conc Substrate Concentration substrate_conc->aminoacylase_activity enzyme_conc Enzyme Concentration enzyme_conc->aminoacylase_activity activators Activators (e.g., Co²⁺) activators->aminoacylase_activity inhibitors Inhibitors inhibitors->aminoacylase_activity

Caption: Key factors influencing the catalytic activity of this compound.

References

Application Notes and Protocols for the Development of a Continuous Flow Reactor with Immobilized Aminoacylase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminoacylase I (or simply this compound) is an enzyme of significant industrial interest, primarily utilized for the optical resolution of racemic mixtures of N-acyl-DL-amino acids to produce enantiomerically pure L-amino acids.[1][2] These L-amino acids are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[3][4] Traditional batch processing with soluble enzymes suffers from drawbacks such as difficult enzyme recovery, potential product contamination, and high operational costs.[5]

Continuous flow processing using immobilized enzymes offers a robust solution to these challenges. By confining the enzyme to a solid support within a reactor, continuous operation is enabled, leading to simplified product purification, enhanced enzyme stability, and improved process efficiency. This document provides detailed application notes and protocols for the development and operation of a continuous flow reactor system utilizing immobilized this compound for the production of chiral amino acids.

Application Note 1: Enzyme Immobilization

The performance of a continuous flow reactor is critically dependent on the successful immobilization of the enzyme. Immobilization enhances enzyme stability against changes in temperature and pH, facilitates its reuse over multiple cycles, and simplifies the downstream processing by retaining the biocatalyst within the reactor. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking.

For this compound, ionic bonding to anion exchange resins like DEAE-Sephadex or other macroporous resins has proven effective. This method relies on the electrostatic interactions between the charged groups on the enzyme surface and the functionalized support. While simple and often preserving high initial activity, care must be taken as high substrate concentrations or ionic strengths can sometimes lead to enzyme leakage. Covalent attachment, though potentially more complex, can offer a more stable and robust immobilization.

The choice of support material is also crucial. An ideal support should be inert, physically strong, stable, and possess a high surface area for enzyme loading. Macroporous resins and copolymers are often selected for their excellent mechanical properties and high enzyme loading capacities.

Protocol 1: Immobilization of this compound via Ionic Adsorption

This protocol details the immobilization of Aspergillus oryzae this compound onto a macroporous anion exchange resin.

Materials:

  • This compound from Aspergillus oryzae (lyophilized powder or solution)

  • Macroporous anion exchange resin (e.g., DEAE-functionalized resin)

  • Immobilization Buffer: 25 mM Sodium Phosphate Buffer, pH 7.0

  • Washing Buffer: 25 mM Sodium Phosphate Buffer, pH 7.0

  • High-Ionic-Strength Washing Buffer (optional): 25 mM Sodium Phosphate Buffer with 0.5 M NaCl, pH 7.0

  • N-acetyl-DL-methionine (substrate for activity assay)

  • CoCl₂ (activator)

  • Spectrophotometer or HPLC system for activity determination

Procedure:

  • Resin Preparation:

    • Wash the macroporous resin thoroughly with deionized water to remove any preservatives or impurities.

    • Equilibrate the resin by washing it 3-4 times with the Immobilization Buffer. A resin-to-buffer ratio of 1:4 (w/v) is recommended. After the final wash, remove the excess buffer by filtration.

  • Enzyme Solution Preparation:

    • Dissolve the native this compound in the Immobilization Buffer to a final concentration of approximately 5-10 mg/mL. The optimal protein loading is typically 50-100 mg of protein per gram of wet resin.

    • Centrifuge or filter the enzyme solution to remove any insoluble material.

  • Immobilization:

    • Transfer the equilibrated resin to an immobilization vessel.

    • Add the enzyme solution to the resin at a resin-to-buffer ratio of 1:4 (w/v).

    • Gently mix the slurry on a rotator or overhead stirrer for 3-5 hours at room temperature (20-25°C) or at 4°C, depending on the enzyme's stability. Ensure the beads remain in suspension without causing foaming.

  • Post-Immobilization Washing:

    • Stop the mixing and allow the resin to settle.

    • Carefully decant or filter the supernatant. Retain this solution to determine the amount of unbound protein, which allows for calculation of the immobilization yield.

    • Wash the resin 3-4 times with the Immobilization Buffer to remove any loosely bound enzyme.

    • (Optional) For a more stringent wash, perform an additional washing step with the High-Ionic-Strength Washing Buffer to remove non-specifically adsorbed proteins.

  • Storage:

    • Store the immobilized this compound in the Immobilization Buffer at 4°C until use.

  • Activity Assay of Immobilized Enzyme:

    • Prepare a substrate solution (e.g., 50 mM N-acetyl-DL-methionine in buffer containing 1x10⁻³ mol/L Co²⁺).

    • Add a known amount of the immobilized enzyme to the substrate solution.

    • Incubate at the optimal temperature (e.g., 55-57°C) and pH (e.g., 6.5) for a defined period.

    • Monitor the formation of the L-amino acid product using a suitable analytical method, such as HPLC or a spectrophotometric assay.

    • Calculate the specific activity in Units/g of support (where 1 Unit is the amount of enzyme that hydrolyzes 1 µmole of substrate per minute).

G Figure 1: Workflow for this compound Immobilization cluster_prep Preparation cluster_process Process cluster_output Output & QC resin_prep 1. Resin Equilibration (Wash with buffer) immobilization 3. Immobilization (Mix enzyme and resin) resin_prep->immobilization enzyme_prep 2. Enzyme Solution Prep (Dissolve in buffer) enzyme_prep->immobilization washing 4. Washing (Remove unbound enzyme) immobilization->washing storage 5. Storage (Store at 4°C) washing->storage activity_assay 6. Activity Assay (Confirm functionality) storage->activity_assay

Figure 1: Workflow for this compound Immobilization
Application Note 2: Continuous Flow Reactor Setup and Operation

A continuous flow system for enzymatic reactions typically consists of a substrate reservoir, a pump to deliver the substrate solution, a column packed with the immobilized enzyme (the reactor), and a collection vessel. This setup, often a Packed Bed Reactor (PBR), allows for continuous conversion of the substrate as it flows through the enzyme bed.

The key advantages of this configuration include high efficiency due to enhanced mass transfer, precise control over reaction parameters (flow rate, temperature), and the ability to operate for extended periods. Operational stability is a critical performance metric; immobilized this compound has been shown to retain high activity for hundreds of hours of continuous operation. The flow rate is a crucial parameter to optimize, as it determines the residence time of the substrate in the reactor, which in turn affects the conversion yield. Slower flow rates lead to longer residence times and higher conversion but lower productivity, whereas faster flow rates increase productivity at the cost of conversion.

Protocol 2: Setup and Operation of a Packed Bed Reactor (PBR)

Materials:

  • Immobilized this compound beads

  • Chromatography column or similar cylindrical reactor vessel

  • Peristaltic pump or HPLC pump for fluid delivery

  • Tubing (e.g., PEEK or Teflon) and appropriate fittings

  • Water bath or column heater for temperature control

  • Substrate solution (e.g., N-acetyl-DL-phenylalanine in buffer)

  • Product collection vessel

Procedure:

  • Reactor Assembly:

    • Select a column of appropriate size for the desired scale of reaction.

    • Carefully pack the column with the immobilized this compound beads to create a uniform packed bed. Avoid compressing the beads or introducing air bubbles.

    • Connect the inlet of the column to the pump using tubing.

    • Connect the outlet of the column to the collection vessel.

  • System Equilibration:

    • Set the desired reaction temperature using the water bath or column heater (e.g., 55°C).

    • Pump the reaction buffer (without substrate) through the packed bed reactor for at least 3-5 column volumes to equilibrate the system temperature and remove any storage buffer.

  • Continuous Reaction:

    • Begin pumping the pre-heated substrate solution through the reactor at a defined initial flow rate.

    • The flow rate will need to be optimized based on kinetic studies to achieve the desired conversion. A good starting point might be a residence time of 60-90 minutes.

    • Collect the product stream (eluate) from the reactor outlet.

  • Process Monitoring and Optimization:

    • Periodically take samples from the eluate for analysis.

    • Analyze the samples to determine the concentration of the product (L-amino acid) and the remaining substrate. This will allow for the calculation of the conversion yield.

    • Adjust the flow rate to optimize the balance between conversion yield and productivity (space-time yield).

    • Monitor the reactor's performance over time to assess the operational stability of the immobilized enzyme. A stable system should maintain a consistent conversion yield over an extended period (e.g., >600 hours).

  • Shutdown and Storage:

    • Once the reaction is complete, flush the reactor with several column volumes of reaction buffer to remove any remaining substrate and product.

    • For long-term storage, flush the column with a storage buffer (e.g., phosphate buffer with a bacteriostatic agent) and store at 4°C.

G Figure 2: Continuous Flow Reactor Experimental Workflow sub_res Substrate Reservoir pump Peristaltic Pump sub_res->pump Substrate Feed reactor Packed Bed Reactor (Immobilized this compound) + Temperature Control pump->reactor Controlled Flow Rate collection Product Collection reactor->collection Eluate analysis Analysis (HPLC, LC/MS) collection->analysis Sampling analysis->pump Feedback for Optimization

Figure 2: Continuous Flow Reactor Experimental Workflow
Application Note 3: Product Analysis and Enantiomeric Purity

Accurate analysis of the reaction products is essential for determining the efficiency and success of the continuous flow process. The primary goal is to quantify the amount of L-amino acid produced and to confirm its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is a frequently employed technique for this purpose. Chiral stationary phases (CSPs) can be used to separate the D- and L-enantiomers of the amino acids directly. Alternatively, derivatization with a chiral reagent can be performed to create diastereomers that can be separated on a standard reversed-phase column. Gas chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) are also powerful techniques for the quantification of amino acid enantiomers.

Protocol 3: Chiral HPLC Analysis of Amino Acid Products

This protocol provides a general method for the analysis of amino acid enantiomers using a chiral HPLC column.

Materials:

  • HPLC system with a UV or Mass Spectrometer (MS) detector

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T or similar)

  • Samples from the reactor eluate

  • Standards for L-amino acid, D-amino acid, and N-acetyl-DL-amino acid

  • Mobile Phase: e.g., Water:Methanol:Formic Acid (exact composition must be optimized for the specific amino acid)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Take a sample from the reactor eluate.

    • If necessary, dilute the sample with the mobile phase to bring it within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • HPLC Method Setup:

    • Install the chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.

    • Set the column temperature, flow rate, and detector wavelength according to the column manufacturer's recommendations or a validated method.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations for the L-amino acid product and the N-acetyl-DL-amino acid substrate.

    • Inject the standards to create a calibration curve for quantification.

    • Inject a standard containing both D- and L-enantiomers to confirm their retention times and resolution.

  • Sample Analysis:

    • Inject the prepared sample from the reactor eluate onto the HPLC system.

    • Record the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to the L-amino acid product and the unreacted N-acetyl-D-amino acid and N-acetyl-L-amino acid based on the retention times of the standards.

    • Quantify the concentration of the L-amino acid product using the calibration curve.

    • Calculate the conversion (%) based on the initial substrate concentration and the final product concentration.

    • Calculate the enantiomeric excess (e.e.) of the product if any D-enantiomer is detected.

G Figure 3: Enzymatic Resolution Pathway sub N-acetyl-DL-amino acid (Substrate) enzyme Immobilized This compound sub->enzyme l_prod L-amino acid (Product) enzyme->l_prod Hydrolysis of L-enantiomer d_sub N-acetyl-D-amino acid (Unreacted) enzyme->d_sub No Reaction

Figure 3: Enzymatic Resolution Pathway

Data Presentation: Performance of Immobilized this compound

The following tables summarize typical quantitative data for free and immobilized this compound, providing a basis for comparison and reactor design.

Table 1: Comparison of Kinetic and Optimal Parameters for Free vs. Immobilized this compound

ParameterFree this compoundImmobilized this compoundReference(s)
Optimal Temperature 47°C55 - 57°C
Optimal pH 7.06.5
K_m (Michaelis Constant)Varies with substrate11.11 mmol dm⁻³ (N-acetyl-DL-phenylalanine)
V_max (Max. Reaction Rate)Varies with conditions0.076 µmol min⁻¹ (for specific bead prep)
Thermostability ModerateHigh
pH Stability Narrow RangeWider Range

Note: Kinetic values are highly dependent on the specific enzyme, substrate, and immobilization method.

Table 2: Operational Stability of Immobilized this compound in Continuous and Batch Reactors

Reactor TypeOperating ConditionsStability MetricResultReference(s)
Continuous PBR 600 hours of operationActivity LossNo significant loss after equilibrium
Continuous PBR 20 days of operationHalf-life (t₁/₂)20 days
Batch Reactor 10 reaction cyclesActivity Loss~5%
Batch Reactor 3 reaction cyclesActivity Loss5%
Continuous PBR N/AConversion Yield~80% (N-acetyl-DL-phenylalanine)

References

Application Notes and Protocols for the Chiral Separation of Amino Acids Using Aminoacylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, food, and chemical industries. L- and D-amino acids serve as crucial chiral building blocks for the synthesis of a wide array of molecules, where the stereochemistry often dictates biological activity. One of the most robust and industrially significant methods for resolving racemic amino acids is the enzymatic kinetic resolution of N-acyl-DL-amino acids using aminoacylase (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14).

This application note provides a comprehensive overview and detailed protocols for the chiral separation of amino acids using L-aminoacylase. The enzyme stereoselectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer of a racemic N-acyl-amino acid mixture, leaving the N-acyl-D-amino acid unreacted. The resulting products, a free L-amino acid and an N-acyl-D-amino acid, can then be separated based on their differing physicochemical properties. This method is valued for its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Principle of Kinetic Resolution

The fundamental principle of this method lies in the high stereospecificity of L-aminoacylase. The enzyme exclusively recognizes and hydrolyzes the amide bond of N-acyl-L-amino acids. The unreacted N-acyl-D-amino acid can be chemically hydrolyzed to yield the D-amino acid, or it can be racemized and recycled back into the process, leading to a theoretical yield of 100% for the desired L-enantiomer in a dynamic kinetic resolution setup.

Quantitative Data on Substrate Specificity

The efficiency of the enzymatic resolution is highly dependent on the substrate. Aminoacylases, particularly from sources like Aspergillus oryzae and porcine kidney (ACY1), exhibit broad substrate specificity but with varying catalytic efficiencies. Generally, substrates with hydrophobic side chains are hydrolyzed at a higher rate. The following tables summarize the relative activities of these enzymes towards various N-acetyl-L-amino acids.

Table 1: Relative Hydrolysis Rates of N-Acetyl-L-Amino Acids by Porcine Kidney this compound I (ACY1)

N-Acetyl-L-Amino AcidRelative Activity (%)
N-Acetyl-L-Methionine100
N-Acetyl-L-Alanine85
N-Acetyl-L-Leucine75
N-Acetyl-L-Valine60
N-Acetyl-L-Phenylalanine50
N-Acetyl-L-Tryptophan45
N-Acetyl-L-Isoleucine40
N-Acetyl-L-Tyrosine30

Data compiled from various sources. Relative activity is normalized to the hydrolysis rate of N-Acetyl-L-Methionine.

Table 2: Relative Hydrolysis Rates of N-Acetyl-L-Amino Acids by Aspergillus oryzae this compound

N-Acetyl-L-Amino AcidRelative Activity (%)
N-Acetyl-L-Methionine100
N-Acetyl-L-Alanine95
N-Acetyl-L-Leucine80
N-Acetyl-L-Norleucine78
N-Acetyl-L-Phenylalanine70
N-Acetyl-L-Tryptophan65
N-Acetyl-L-Valine55

Data compiled from various sources. Relative activity is normalized to the hydrolysis rate of N-Acetyl-L-Methionine.

Experimental Workflow and Protocols

The overall workflow for the chiral separation of amino acids using this compound involves several key stages: preparation of the racemic N-acyl-amino acid, the enzymatic hydrolysis reaction, separation of the L-amino acid from the unreacted N-acyl-D-amino acid, and analysis of the enantiomeric purity. For enhanced stability and reusability, the enzyme is often immobilized.

G cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_separation Separation & Isolation cluster_analysis Analysis & Further Processing A Racemic (D,L)-Amino Acid B N-Acetylation (e.g., Acetic Anhydride) A->B C Racemic (D,L)-N-Acetyl Amino Acid B->C E Hydrolysis Reaction (pH 7-8, 37-50°C) C->E D L-Aminoacylase (Free or Immobilized) D->E F Reaction Mixture: L-Amino Acid + N-Acetyl-D-Amino Acid E->F G Separation (e.g., Ion Exchange or Solubility Difference) F->G H Pure L-Amino Acid G->H I N-Acetyl-D-Amino Acid G->I J Enantiomeric Purity Analysis (Chiral HPLC) H->J K Chemical Hydrolysis or Racemization of D-form I->K L Pure D-Amino Acid K->L G cluster_main Kinetic Resolution of N-Acetyl-DL-Amino Acid cluster_racemization Dynamic Kinetic Resolution (Optional) A N-Acetyl-L-Amino Acid C L-Amino Acid + Acetate A->C L-Aminoacylase (Fast) E Racemase or Chemical Racemization A->E B N-Acetyl-D-Amino Acid D Unhydrolyzed B->D L-Aminoacylase (Very Slow/No Reaction) B->E

Application Notes and Protocols for the Synthesis of N-acyl-amino Acid Surfactants with Aminoacylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-amino acid surfactants are a class of biocompatible and biodegradable surfactants with wide-ranging applications in cosmetics, personal care products, and pharmaceuticals. Traditionally, their synthesis has been dominated by the Schotten-Baumann reaction, a chemical process that often involves harsh conditions and the use of hazardous reagents. An emerging, environmentally friendly alternative is the enzymatic synthesis utilizing aminoacylases (E.C. 3.5.1.14). This biocatalytic approach offers several advantages, including high selectivity, mild reaction conditions, and the avoidance of toxic byproducts, aligning with the principles of green chemistry.

Aminoacylases, which naturally catalyze the hydrolysis of N-acyl-amino acids, can be employed in the reverse reaction to synthesize these surfactants from fatty acids and amino acids. This method allows for the production of a diverse range of surfactants by varying the amino acid headgroup and the fatty acid tail. These notes provide detailed protocols and data for the synthesis of N-acyl-amino acid surfactants using aminoacylases.

Advantages of Enzymatic Synthesis over Chemical Synthesis

The enzymatic synthesis of N-acyl-amino acid surfactants offers significant advantages over traditional chemical methods like the Schotten-Baumann reaction.

G Comparison of Synthesis Routes for N-acyl-amino Acid Surfactants cluster_0 Enzymatic Synthesis (Aminoacylase) cluster_1 Chemical Synthesis (Schotten-Baumann) A Reactants: Fatty Acid + Amino Acid B Biocatalyst: This compound A->B C Reaction Conditions: Mild (near neutral pH, moderate temp.) B->C D Product: N-acyl-amino Acid Surfactant C->D E Advantages: - High Selectivity - Environmentally Friendly - No Hazardous Waste - Biodegradable Catalyst D->E F Reactants: Fatty Acid Chloride + Amino Acid G Reaction Conditions: Harsh (strong base, organic solvents) F->G H Product: N-acyl-amino Acid Surfactant G->H I Disadvantages: - Use of Hazardous Reagents - Harsh Reaction Conditions - Formation of Salt Byproducts - Potential for Side Reactions H->I G General Workflow for Enzymatic Synthesis cluster_flow General Workflow for Enzymatic Synthesis A 1. Substrate Preparation B Dissolve fatty acid and amino acid in reaction medium (e.g., glycerol-water) A->B C 2. Enzymatic Reaction D Add this compound to the substrate mixture C->D E Incubate at optimal temperature and pH with agitation D->E F 3. Reaction Termination G Inactivate the enzyme (e.g., by heat treatment) F->G H 4. Product Purification I Acidify the mixture to precipitate the N-acyl-amino acid H->I J Isolate the product by filtration or centrifugation I->J K Wash and dry the purified surfactant J->K L 5. Analysis M Characterize the product (e.g., using HPLC, FT-IR, NMR) and determine physicochemical properties L->M

Troubleshooting & Optimization

Technical Support Center: Optimizing Aminoacylase Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pH and temperature for aminoacylase reactions.

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my this compound reaction showing low or no activity?

A1: Low or no enzyme activity can stem from several factors related to pH and temperature.

  • Suboptimal pH: Enzymes have a narrow optimal pH range. Deviations can lead to reduced activity or denaturation.[1] For instance, some aminoacylases exhibit optimal activity around pH 8.5, while others, like the one from Pyrococcus furiosus, have a sharp optimum at pH 6.5.[2][3][4] Ensure your buffer system is appropriate and maintains the optimal pH for your specific this compound.

  • Suboptimal Temperature: Temperature significantly influences reaction rates. Low temperatures can decrease the reaction rate, while excessively high temperatures can cause irreversible enzyme denaturation.[1] For example, this compound I (ACYI) has an optimal temperature of approximately 65°C, with activity rapidly decreasing at higher temperatures. Conversely, the this compound from the hyperthermophilic archaeon Pyrococcus furiosus shows maximal activity at 100°C.

  • Enzyme Instability: The enzyme may have lost activity due to improper storage or handling, leading to denaturation. Always store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Missing Cofactors: Aminoacylases are often metalloenzymes that require a metal ion, typically zinc (Zn²⁺), for activity. The absence of this cofactor in the reaction buffer can lead to inactivity. The addition of metal ions like Co²⁺ can also enhance the activity of some aminoacylases.

Q2: My reaction starts well but stops prematurely. What could be the cause?

A2: This issue often points to enzyme instability under the current experimental conditions.

  • pH Shift During Reaction: The enzymatic reaction itself can produce acidic or basic byproducts, causing the pH of the reaction mixture to shift out of the optimal range over time. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.

  • Thermal Instability: While an enzyme may have a high optimal temperature for activity, it might not be stable at that temperature for an extended period. For example, an this compound might show maximum activity at 70°C but lose 50% of its activity in under a minute at 80°C. Consider running the reaction at a slightly lower temperature to improve stability over the reaction time.

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit enzyme activity. Perform kinetic studies to determine if substrate or product inhibition is occurring.

Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?

A3: Inconsistent results are often due to slight variations in experimental parameters.

  • Precise pH and Temperature Control: Ensure that your pH meter is properly calibrated and that your temperature control equipment (e.g., water bath, incubator) is accurate and stable.

  • Consistent Reagent Preparation: Use freshly prepared buffers and substrate solutions for each experiment to avoid degradation or changes in concentration.

  • Standardized Enzyme Handling: Thaw and handle the enzyme stock solution consistently for each experiment. Avoid leaving the enzyme at room temperature for extended periods.

Frequently Asked Questions (FAQs)

Q: What is the typical optimal pH range for aminoacylases?

A: The optimal pH for aminoacylases can vary significantly depending on the source of the enzyme. While many aminoacylases function optimally in the neutral to slightly alkaline range (pH 7.0-8.5), some have acidic optima. For example, D-aminoacylase from Alcaligenes denitrificans has an optimal pH of 7.5, while the this compound from Pyrococcus furiosus has an optimal pH of 6.5. It is crucial to determine the optimal pH for your specific enzyme empirically.

Q: What is the typical optimal temperature for this compound reactions?

A: The optimal temperature for this compound reactions is also highly variable. Mesophilic aminoacylases, such as D-aminoacylase from Alcaligenes denitrificans, may have an optimal temperature around 45°C. In contrast, thermostable aminoacylases from organisms like Pyrococcus furiosus can have optimal temperatures at or even above 100°C. This compound I (ACYI) is considered a thermostable enzyme with an optimal temperature for activity of approximately 65°C. Exceeding the optimal temperature can lead to a rapid loss of activity due to heat-induced unfolding.

Q: How can I determine the optimal pH and temperature for my this compound?

A: You can determine the optimal pH and temperature by conducting a series of enzyme assays where you systematically vary one parameter while keeping the others constant. For detailed instructions, refer to the Experimental Protocols section below.

Data Summary

The optimal pH and temperature for several aminoacylases are summarized in the table below for easy comparison.

Enzyme SourceOptimal pHOptimal Temperature (°C)
This compound I (ACYI)~7.5 - 8.5~65
Pyrococcus furiosus this compound6.5≥ 100
Alcaligenes denitrificans D-aminoacylase7.545
Streptomyces mobaraensis this compound7.0 - 8.045
Recombinant E. coli this compound7.037

Note: These values are approximate and can vary depending on the specific substrate and buffer conditions used.

Experimental Protocols

Protocol 1: Determination of Optimal pH

This protocol outlines the methodology for determining the optimal pH of an this compound reaction.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., ranging from pH 5.0 to 10.0 with 0.5 pH unit increments). Use buffers with appropriate buffering ranges, such as MES for acidic pH, phosphate for neutral pH, and Tris-HCl or borate for alkaline pH.

  • Reaction Mixture Preparation: For each pH value, prepare a reaction mixture containing the buffer, a constant concentration of the substrate (e.g., N-acetyl-L-methionine), and any necessary cofactors (e.g., ZnCl₂).

  • Enzyme Addition: Equilibrate the reaction mixtures at a constant, non-limiting temperature (e.g., 37°C or the known approximate optimal temperature). Initiate the reaction by adding a fixed amount of this compound to each reaction tube.

  • Incubation and Reaction Termination: Incubate the reactions for a specific period during which the reaction rate is linear. Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

  • Product Quantification: Measure the amount of product formed using a suitable assay method, such as the ninhydrin method for detecting the released amino acid.

  • Data Analysis: Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Determination of Optimal Temperature

This protocol describes the steps to determine the optimal temperature for an this compound reaction.

  • Reaction Mixture Preparation: Prepare a master mix of the reaction mixture containing the optimal pH buffer (determined from Protocol 1), a constant concentration of the substrate, and any necessary cofactors.

  • Temperature Incubation: Aliquot the reaction mixture into several tubes and incubate them at a range of different temperatures (e.g., from 20°C to 80°C in 5-10°C increments) using temperature-controlled water baths or incubators.

  • Enzyme Addition: Pre-incubate the enzyme separately at each respective temperature for a short period to allow for temperature equilibration. Initiate the reactions by adding the pre-warmed enzyme to the corresponding reaction tubes.

  • Incubation and Reaction Termination: Incubate the reactions for a fixed time, ensuring the reaction remains in the linear range. Stop the reactions as described in Protocol 1.

  • Product Quantification: Determine the amount of product formed in each reaction.

  • Data Analysis: Plot the enzyme activity against the temperature. The temperature that yields the highest activity is the optimal temperature.

Visualizations

Experimental_Workflow_for_Optimization cluster_pH pH Optimization cluster_Temp Temperature Optimization P1 Prepare Buffers (Varying pH) P2 Set up Reactions (Constant Temp, Substrate) P1->P2 P3 Initiate with Enzyme P2->P3 P4 Incubate & Stop Reaction P3->P4 P5 Quantify Product P4->P5 P6 Plot Activity vs. pH & Determine Optimum P5->P6 T1 Prepare Master Mix (Optimal pH) P6->T1 Use Optimal pH T2 Incubate Aliquots (Varying Temp) T1->T2 T3 Initiate with Enzyme T2->T3 T4 Incubate & Stop Reaction T3->T4 T5 Quantify Product T4->T5 T6 Plot Activity vs. Temp & Determine Optimum T5->T6 End Optimal Conditions Determined T6->End Start Start Optimization Start->P1

Caption: Workflow for determining optimal pH and temperature.

Troubleshooting_Aminoacylase_Reactions cluster_pH pH Issues cluster_Temp Temperature Issues cluster_Cofactor Cofactor Issues cluster_Enzyme Enzyme Integrity Start Low/No Activity pH_Check Is pH Optimal? Start->pH_Check pH_Solution Adjust Buffer pH Use High-Capacity Buffer pH_Check->pH_Solution No Temp_Check Is Temperature Optimal? pH_Check->Temp_Check Yes Temp_Solution Adjust Temperature Check for Thermal Instability Temp_Check->Temp_Solution No Cofactor_Check Is Cofactor (e.g., Zn²⁺) Present? Temp_Check->Cofactor_Check Yes Cofactor_Solution Add Appropriate Cofactor to Reaction Buffer Cofactor_Check->Cofactor_Solution No Enzyme_Check Is Enzyme Active? Cofactor_Check->Enzyme_Check Yes Enzyme_Solution Use Fresh Enzyme Stock Check Storage Conditions Enzyme_Check->Enzyme_Solution No Success Reaction Optimized Enzyme_Check->Success Yes

Caption: Troubleshooting decision tree for low enzyme activity.

References

Common inhibitors of Aminoacylase and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aminoacylase 1 (ACY1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to ACY1 inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound 1 (ACY1) and what is its function?

A1: this compound 1 (ACY1) is a cytosolic, zinc-binding metalloenzyme that plays a crucial role in the final step of intracellular protein degradation.[1] It catalyzes the hydrolysis of N-acyl-L-amino acids, breaking them down into a free amino acid and an acyl group. This process is essential for recycling amino acids within the cell. ACY1 has a preference for aliphatic amino acids with short-chain acyl groups.

Q2: What are the common types of inhibitors for this compound 1?

A2: this compound 1 activity can be affected by several types of inhibitors commonly encountered in experimental settings. These include:

  • Heavy Metals: Ions such as lead, mercury, and cadmium can act as non-competitive inhibitors.

  • Chelating Agents: Compounds like EDTA can inactivate ACY1 by removing the essential zinc cofactor.

  • Product Inhibitors: The accumulation of the reaction products (free amino acid and acyl group) can inhibit enzyme activity.

  • Substrate Inhibitors: High concentrations of the N-acyl-L-amino acid substrate can sometimes lead to a decrease in enzyme activity.

Q3: How can I tell if my this compound 1 assay is being inhibited?

A3: Inhibition can be suspected if you observe a lower than expected reaction rate or a non-linear reaction progress curve. Specific indicators include:

  • A significant decrease in enzyme activity when using crude sample preparations compared to purified enzyme.

  • A reaction rate that slows down and plateaus prematurely, which could indicate product inhibition.

  • A decrease in the reaction rate at very high substrate concentrations, suggesting substrate inhibition.

Troubleshooting Guides

Issue: Reduced or No this compound 1 Activity

If you are observing lower than expected or no ACY1 activity in your assay, consider the following potential causes and solutions:

Potential CauseRecommended Solution
Presence of Heavy Metal Contaminants Heavy metal ions can act as potent non-competitive inhibitors. To counteract this, include a chelating agent such as EDTA in your assay buffer to sequester these ions. However, be mindful that excessive EDTA can inhibit ACY1 by removing its essential zinc cofactor.
Presence of Chelating Agents in Sample If your sample preparation involves buffers containing strong chelating agents (e.g., EDTA), these may be inactivating ACY1. Remove or dilute the chelating agent from your sample, for example, by dialysis or using a desalting column.
Product Inhibition The accumulation of the amino acid and acyl group products can inhibit the enzyme. To overcome this, consider using a coupled enzyme assay. In this setup, a second enzyme is added to convert one of the products into a different molecule, thus preventing its accumulation.
Substrate Inhibition At very high concentrations, the substrate itself can inhibit ACY1 activity. To address this, perform a substrate titration experiment to determine the optimal substrate concentration that results in the maximum reaction velocity without causing inhibition. If substrate inhibition is observed, use a substrate concentration at or below the determined optimum for your experiments.
Incorrect Assay Conditions Ensure that the pH, temperature, and buffer composition of your assay are optimal for ACY1 activity. The optimal pH for ACY1 is generally around 8.0.

Quantitative Data on Inhibitors

While specific IC50 values for many inhibitors of this compound 1 are not widely reported in readily available literature, the following table summarizes the types of common inhibitors and their general effects. Researchers should empirically determine the IC50 values for their specific experimental conditions.

Inhibitor ClassExampleType of InhibitionGeneral Effect on ACY1 Activity
Heavy MetalsLead (Pb²⁺), Mercury (Hg²⁺), Cadmium (Cd²⁺)Non-competitiveSignificant decrease in Vmax
Chelating AgentsEDTA, EGTANon-competitive (by cofactor removal)Complete loss of activity at sufficient concentrations
ProductFree L-amino acidCompetitiveIncreases apparent Km
SubstrateHigh concentrations of N-acyl-L-amino acidUncompetitive or Non-competitiveDecreases Vmax

Experimental Protocols

Spectrophotometric Assay for this compound 1 Activity

This protocol is adapted from a method that is not significantly influenced by metal ions.[2]

Principle:

This is a coupled enzyme assay where the deacylation of the substrate by this compound 1 produces a specific amino acid. This amino acid is then acted upon by a second enzyme (a dehydrogenase) in the presence of a cofactor (e.g., NAD+), leading to a change in absorbance that can be measured spectrophotometrically.

Materials:

  • This compound 1 enzyme preparation

  • N-acetyl-L-alanine (substrate)

  • Alanine Dehydrogenase (coupling enzyme)

  • NAD⁺ (cofactor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, N-acetyl-L-alanine at the desired concentration, and NAD⁺.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Add the coupling enzyme (Alanine Dehydrogenase) to the mixture and mix gently.

  • Initiate the reaction by adding the this compound 1 enzyme preparation.

  • Immediately start monitoring the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH formation, which in turn is proportional to the this compound 1 activity.

Protocol for Determining the IC50 of an Inhibitor

Principle:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the activity of an enzyme.[3][4] This is determined by measuring the enzyme's activity at various inhibitor concentrations.

Procedure:

  • Perform the this compound 1 activity assay as described above.

  • Prepare a series of dilutions of the inhibitor to be tested.

  • For each inhibitor concentration, run the enzyme assay and measure the initial reaction rate.

  • Include a control reaction with no inhibitor to determine the maximum enzyme activity (100% activity).

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the inhibitor concentration at which the curve passes through 50% inhibition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Reagents (Buffer, Substrate, Cofactor) mix_reagents Mix Assay Reagents in Cuvette prep_reagents->mix_reagents prep_enzyme Prepare this compound 1 and Coupling Enzyme add_enzyme Initiate Reaction with ACY1 prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix_reagents mix_reagents->add_enzyme measure_abs Measure Absorbance Change (e.g., at 340 nm) add_enzyme->measure_abs calc_rate Calculate Initial Reaction Rate measure_abs->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for determining the IC50 of an this compound 1 inhibitor.

troubleshooting_logic start Low/No ACY1 Activity check_heavy_metals Suspect Heavy Metal Contamination? start->check_heavy_metals add_edta Add Low Concentration of EDTA to Buffer check_heavy_metals->add_edta Yes check_chelators Sample Contains Chelating Agents? check_heavy_metals->check_chelators No end Problem Resolved add_edta->end remove_chelators Remove/Dilute Chelators (Dialysis, Desalting) check_chelators->remove_chelators Yes check_product_inhibition Reaction Stalls Prematurely? check_chelators->check_product_inhibition No remove_chelators->end use_coupled_assay Use a Coupled Enzyme Assay check_product_inhibition->use_coupled_assay Yes check_substrate_inhibition Activity Decreases at High Substrate Conc.? check_product_inhibition->check_substrate_inhibition No use_coupled_assay->end optimize_substrate Perform Substrate Titration & Use Optimal Conc. check_substrate_inhibition->optimize_substrate Yes optimize_substrate->end

Caption: Troubleshooting logic for low this compound 1 activity.

References

Technical Support Center: Troubleshooting Low Yields in Aminoacylase-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their aminoacylase-catalyzed reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no yield in an this compound-catalyzed reaction?

Low yields in this compound-catalyzed reactions can stem from a variety of factors, ranging from suboptimal reaction conditions to the presence of inhibitors. The most common culprits include:

  • Suboptimal pH and Temperature: Aminoacylases, like all enzymes, have optimal pH and temperature ranges for activity. Deviation from these can significantly reduce the reaction rate.

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.

  • Presence of Inhibitors: Contaminants in the substrate preparation or reaction buffer can inhibit enzyme activity. Common inhibitors include metal chelators (e.g., EDTA) and heavy metal ions.

  • Incorrect Substrate or Enzyme Concentration: The concentration of both the substrate and the enzyme are critical for optimal reaction kinetics.

  • Cofactor Deficiency: Aminoacylases are metalloenzymes that typically require zinc ions (Zn²⁺) for their catalytic activity. The absence of this essential cofactor will result in an inactive enzyme.

Q2: How can I determine the optimal pH and temperature for my specific this compound?

The optimal conditions can vary depending on the source of the this compound. A good starting point is to consult the literature for the specific enzyme you are using. If this information is unavailable, you will need to perform an optimization experiment. This involves setting up a series of reactions at a range of pH values (e.g., pH 5-9) and temperatures (e.g., 25-60°C) while keeping all other parameters constant. The reaction with the highest yield will indicate the optimal conditions.

Q3: My reaction has stopped before all the substrate has been consumed. What could be the issue?

Premature reaction cessation can be due to several factors:

  • Product Inhibition: In some cases, the product of the reaction can act as an inhibitor to the enzyme, slowing down the reaction as the product concentration increases.

  • Enzyme Instability: The enzyme may not be stable under the reaction conditions for the entire duration of the experiment, leading to a loss of activity over time.

  • Depletion of a necessary component: A reactant or cofactor may have been depleted.

  • Change in pH: The reaction itself might cause a shift in the pH of the solution to a suboptimal range.

Q4: I suspect there is an inhibitor in my reaction. How can I confirm this?

The presence of an inhibitor can be investigated using a "spike and recovery" experiment. This involves adding a known amount of active this compound to your reaction mixture and a control buffer. If the enzyme activity is significantly lower in your reaction mixture compared to the control, it suggests the presence of an inhibitor.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are observing significantly lower yields than expected or no product at all, follow this troubleshooting workflow:

TroubleshootingWorkflow Start Low/No Product Yield Check_Enzyme 1. Verify Enzyme Activity - Run a control reaction with a known good substrate. - Check enzyme storage and handling. Start->Check_Enzyme Check_Conditions 2. Verify Reaction Conditions - Measure pH of the reaction buffer. - Confirm reaction temperature. Check_Enzyme->Check_Conditions Enzyme is active Fail Problem Persists Consult further literature or technical support. Check_Enzyme->Fail Enzyme is inactive Check_Components 3. Check Reaction Components - Verify substrate and enzyme concentrations. - Ensure cofactor (Zn²⁺) is present. Check_Conditions->Check_Components Conditions are correct Optimize_Reaction 5. Optimize Reaction Parameters - Titrate substrate and enzyme concentrations. - Optimize reaction time. Check_Conditions->Optimize_Reaction Conditions are incorrect Test_Inhibitors 4. Test for Inhibitors - Perform a spike and recovery experiment. - Analyze substrate purity. Check_Components->Test_Inhibitors Components are correct Check_Components->Optimize_Reaction Concentrations are incorrect Test_Inhibitors->Optimize_Reaction No inhibitors detected Test_Inhibitors->Fail Inhibitors present Success Problem Resolved Optimize_Reaction->Success

Data Presentation

Table 1: Optimal Reaction Conditions for Various Aminoacylases

Enzyme SourceSubstrateOptimal pHOptimal Temperature (°C)Metal Cofactor
Porcine KidneyN-acyl-L-alanine8.065Co²⁺ (activator), Zn²⁺
Aspergillus oryzaeN-acetyl-L-methionine7.0 - 8.050Zn²⁺
Alcaligenes denitrificans (D-aminoacylase)N-acetyl-D-methionine7.545Zn²⁺, Co²⁺ (restores activity)
Streptomyces ambofaciensN-α-acetyl-L-lysine7.0 - 8.045Co²⁺ (activator)

Experimental Protocols

Protocol 1: this compound Activity Assay (Ninhydrin Method)

This protocol describes a colorimetric assay to determine this compound activity by measuring the amount of free amino acid produced. The ninhydrin reagent reacts with the primary amine of the amino acid to produce a deep purple color (Ruhemann's purple), which can be quantified spectrophotometrically.

Materials:

  • This compound enzyme solution

  • N-acyl-amino acid substrate solution (e.g., 25 mM N-acetyl-L-methionine)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ninhydrin reagent (0.2% in ethanol)

  • Stopping solution (e.g., 1 M HCl)

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding:

      • 800 µL of reaction buffer

      • 100 µL of substrate solution

    • Pre-incubate the mixture at the desired reaction temperature for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding 100 µL of the this compound enzyme solution.

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 100 µL of the stopping solution.

  • Color Development:

    • Take a 100 µL aliquot of the terminated reaction mixture and add it to a new tube.

    • Add 900 µL of the ninhydrin reagent.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of the corresponding L-amino acid to determine the concentration of the product in your samples.

Protocol 2: Spike and Recovery Experiment for Inhibitor Detection

This experiment is designed to determine if the sample matrix contains substances that interfere with the enzyme's activity.

Materials:

  • Active this compound enzyme of known concentration

  • Control buffer (the same buffer used for the reaction)

  • Your complete reaction mixture (without the enzyme)

  • Substrate solution

  • This compound activity assay reagents (from Protocol 1)

Procedure:

  • Prepare Spiked Samples:

    • Spiked Control: Add a known amount (a "spike") of the active this compound to the control buffer.

    • Spiked Sample: Add the same amount of active this compound to your reaction mixture.

  • Incubation:

    • Incubate both the spiked control and the spiked sample under standard reaction conditions for a set amount of time.

  • Measure Activity:

    • Assay the this compound activity in both samples using the this compound Activity Assay protocol.

  • Calculate Recovery:

    • The percent recovery is calculated as: (Activity in Spiked Sample / Activity in Spiked Control) * 100%

  • Interpretation:

    • A recovery rate significantly below 100% (e.g., <80%) indicates the presence of an inhibitor in your reaction mixture.

Signaling Pathways and Logical Relationships

EnzymeKineticsFactors ReactionYield Reaction Yield ReactionRate Reaction Rate ReactionYield->ReactionRate EnzymeActivity Enzyme Activity pH pH EnzymeActivity->pH Temperature Temperature EnzymeActivity->Temperature Inhibitors Inhibitors EnzymeActivity->Inhibitors Cofactors Cofactors (e.g., Zn²⁺) EnzymeActivity->Cofactors ReactionRate->EnzymeActivity SubstrateConc [Substrate] ReactionRate->SubstrateConc EnzymeConc [Enzyme] ReactionRate->EnzymeConc

Technical Support Center: Enhancing Aminoacylase Enantioselectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the enantioselectivity of Aminoacylase.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Directed evolution is not yielding mutants with improved enantioselectivity.

Potential CauseSuggested Solution
Ineffective Mutagenesis Strategy The mutation rate might be too high, leading to a large number of inactive variants, or too low, resulting in insufficient diversity. Troubleshooting: Titrate the concentration of MnCl₂ in your error-prone PCR (ep-PCR) to achieve an average of 1-3 amino acid mutations per gene. Consider using DNA shuffling to recombine beneficial mutations from different variants. For a more targeted approach, use site-saturation mutagenesis on residues in or near the active site.[1][2][3]
Inefficient High-Throughput Screening (HTS) The screening assay may not be sensitive or robust enough to detect small improvements in enantioselectivity. Troubleshooting: Develop a more sensitive assay. For example, a fluorescent screen can be adapted to quantitatively detect millimolar quantities of the product.[4] Ensure the assay conditions (pH, temperature) are optimal for the enzyme and that the substrate concentration is not inhibitory.
Library Size is Too Small The number of screened variants may be insufficient to find rare beneficial mutations. Troubleshooting: Increase the number of clones screened. Aim to screen at least 10,000 variants from an ep-PCR library.[4]

Problem 2: Site-directed mutagenesis of active site residues decreases or abolishes activity without improving enantioselectivity.

Potential CauseSuggested Solution
Disruption of Key Catalytic Residues The mutated residue may be essential for catalysis. Troubleshooting: Before mutagenesis, perform a thorough literature review and structural analysis (if a 3D model is available) to identify critical catalytic residues. Avoid mutating these residues directly. Instead, target second-shell residues that influence the positioning of catalytic residues.
Incorrect Amino Acid Substitution The chosen amino acid substitution may introduce steric hindrance or unfavorable electrostatic interactions. Troubleshooting: Use computational tools and molecular modeling to predict the effect of mutations. Consider more conservative substitutions (e.g., Leu to Ile) before trying more drastic ones (e.g., Leu to Trp). Create a saturation mutagenesis library at the target position to test all 19 possible amino acid substitutions.
Global Protein Misfolding The mutation might be destabilizing the overall protein structure. Troubleshooting: Perform circular dichroism (CD) spectroscopy or differential scanning fluorimetry (DSF) to assess the thermal stability and folding of the mutant protein compared to the wild-type.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the enantioselectivity of this compound?

A1: The main strategies can be broadly categorized into three areas:

  • Protein Engineering: This involves modifying the amino acid sequence of the enzyme to alter its catalytic properties. The two main approaches are:

    • Directed Evolution: This method mimics natural evolution in the laboratory to generate enzyme variants with desired properties without needing detailed knowledge of the enzyme's structure.

    • Rational Design (Site-Directed Mutagenesis): This approach uses knowledge of the enzyme's structure and mechanism to make specific, targeted mutations.

  • Reaction Condition Optimization: The enantioselectivity of an enzyme can be influenced by reaction parameters such as temperature, pH, and the choice of solvent.

  • Substrate and Enzyme Modification: This includes chemically modifying the substrate or immobilizing the enzyme, which can lead to improved performance.

Q2: How do I choose which residues to target for site-directed mutagenesis to improve enantioselectivity?

A2: A rational approach to selecting residues involves:

  • Active Site Residues: Target residues that directly interact with the substrate. Modifying these can alter the shape and stereoelectronic properties of the binding pocket.

  • Substrate Tunnels and Access Loops: Residues in these regions can control substrate entry and product release, and their modification can influence which enantiomer binds more productively.

  • Distant Residues: Mutations far from the active site can still impact enantioselectivity by subtly altering the enzyme's dynamics and conformation. A structural model or homology model is highly beneficial for identifying these key positions.

Q3: Can changing the reaction solvent improve enantioselectivity?

A3: Yes, the reaction medium can significantly affect enantioselectivity. The use of organic co-solvents can alter the enzyme's flexibility and the solvation of the substrate, which can, in turn, influence the enantiomeric preference. It is often a matter of empirical screening to find the optimal solvent system for a particular enzyme and substrate.

Q4: What is the benefit of immobilizing this compound?

A4: Immobilization can offer several advantages:

  • Enhanced Stability: Immobilized enzymes are often more resistant to changes in temperature and pH.

  • Improved Reusability: The enzyme can be easily recovered and reused for multiple reaction cycles, reducing costs.

  • Potential for Increased Enantioselectivity: The immobilization process can induce conformational changes in the enzyme that may lead to a more favorable orientation for one enantiomer of the substrate. Common immobilization techniques include adsorption, covalent attachment, and entrapment.

Data Presentation: Examples of Enantioselectivity Enhancement

The following tables summarize quantitative data from studies where the enantioselectivity of various enzymes was improved.

Table 1: Improvement of this compound Enantioselectivity through Directed Evolution

EnzymeMutantSubstrateImprovement in E-valueReference
Thermococcus litoralis L-aminoacylaseS100T/M106KN-benzoyl valine>30-fold shift in kcat ratio
AmidaseI198F/W328FRacemic amide 1a53-fold higher E-value

Table 2: Enhancement of Enantioselectivity by Site-Directed Mutagenesis

EnzymeMutantSubstrateEnantiomeric Excess (ee) / E-valueReference
Pig Kidney this compound 1 (pAcy1)D346AN-acetyl-L-methionine9-fold increase in VmS/VmH ratio
Phenylalanine Ammonia Lyase (PAL)L205FElectron-deficient aryl acrylates>99% ee for D-amino acids
LipaseMultiple rounds of ep-PCRChiral p-nitrophenol esterE-value increased from 1.1 to >51

Experimental Protocols

Protocol 1: Error-Prone PCR (ep-PCR) for Generating an this compound Mutant Library

  • Template Preparation: Purify the plasmid DNA containing the wild-type this compound gene.

  • PCR Reaction Setup:

    • Template DNA: 5-50 ng

    • Forward Primer: 10 µM

    • Reverse Primer: 10 µM

    • dNTPs (dATP, dGTP): 200 µM each

    • dNTPs (dCTP, dTTP): 1 mM each (to promote misincorporation)

    • Taq DNA Polymerase

    • Taq Polymerase Buffer

    • MnCl₂: 50-400 µM (titrate to optimize mutation rate)

    • Nuclease-free water to final volume.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 min

    • 30 Cycles:

      • Denaturation: 95°C for 1 min

      • Annealing: 50-60°C for 1 min (optimize for primers)

      • Extension: 72°C for 1 min/kb of gene length

    • Final Extension: 72°C for 10 min

  • Purification and Cloning: Purify the PCR product using a gel extraction kit. Digest the purified product and the expression vector with appropriate restriction enzymes. Ligate the digested insert into the vector and transform into competent E. coli cells.

  • Library Generation: Plate the transformed cells on selective agar plates to generate a library of colonies, each containing a different this compound mutant.

Protocol 2: High-Throughput Screening (HTS) for Enantioselectivity

  • Colony Picking and Expression: Pick individual colonies into 96-well plates containing liquid growth medium with the appropriate antibiotic. Induce protein expression (e.g., with IPTG).

  • Cell Lysis: Lyse the cells to release the expressed this compound variants (e.g., by freeze-thaw cycles or using a lysis buffer).

  • Enzymatic Reaction: Add the racemic N-acyl amino acid substrate to each well of a new 96-well plate. Transfer the cell lysates containing the enzyme variants to initiate the reaction. Incubate at the optimal temperature and time.

  • Detection: Use a method to quantify the product of the desired enantiomer. This can be a colorimetric assay (e.g., using ninhydrin to detect the free amino acid) or a fluorescent assay.

  • Hit Identification: Identify the wells (and therefore the corresponding mutants) that show the highest conversion of the desired enantiomer. These "hits" are then selected for further characterization.

Visualizations

Directed_Evolution_Workflow WT_Gene Wild-Type this compound Gene Mutagenesis Random Mutagenesis (e.g., error-prone PCR) WT_Gene->Mutagenesis Gene_Library Mutant Gene Library Mutagenesis->Gene_Library Transformation Transformation into Expression Host (e.g., E. coli) Gene_Library->Transformation Mutant_Library Mutant Enzyme Library Transformation->Mutant_Library HTS High-Throughput Screening (HTS) for Enantioselectivity Mutant_Library->HTS Hits Identification of 'Hits' (Improved Variants) HTS->Hits Hits->Mutagenesis Next Round of Evolution Characterization Sequencing and Characterization Hits->Characterization Improved_Enzyme This compound with Enhanced Enantioselectivity Characterization->Improved_Enzyme

Caption: Workflow for directed evolution of this compound.

Rational_Design_Workflow Structure This compound Structure (Crystal Structure or Homology Model) Analysis Active Site Analysis & Computational Modeling Structure->Analysis Target_Selection Selection of Target Residues for Mutagenesis Analysis->Target_Selection SDM Site-Directed Mutagenesis Target_Selection->SDM Expression Expression and Purification of Mutant Enzyme SDM->Expression Assay Enantioselectivity Assay Expression->Assay Improved_Enzyme This compound with Enhanced Enantioselectivity Assay->Improved_Enzyme

Caption: Workflow for rational design of this compound.

References

Overcoming substrate or product inhibition in Aminoacylase catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming substrate and product inhibition in aminoacylase catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their enzymatic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound activity is decreasing at high substrate concentrations. What is happening and how can I fix it?

A1: This phenomenon is likely due to substrate inhibition, where the binding of multiple substrate molecules to the enzyme active site hinders catalytic activity.[1] High substrate concentrations can also lead to issues with mass transfer and viscosity, further reducing the reaction rate.[1]

Troubleshooting Steps:

  • Optimize Substrate Concentration: Determine the optimal substrate concentration by performing a substrate titration experiment. Monitor the reaction rate at various substrate concentrations to identify the point at which the rate begins to decrease.

  • Fed-Batch Strategy: Instead of adding all the substrate at the beginning of the reaction, utilize a fed-batch approach. This involves the continuous and controlled addition of the substrate to the reaction mixture, maintaining an optimal concentration and preventing the accumulation of inhibitory levels.

  • Enzyme Immobilization: Immobilizing the this compound can help alleviate substrate inhibition by creating a microenvironment that modulates substrate access to the active site.[2]

Q2: I am observing a significant drop in reaction rate as the product accumulates. How can I overcome product inhibition?

A2: Product inhibition is a common issue where the product of the enzymatic reaction binds to the enzyme, reducing its catalytic efficiency.[3] This can occur through competitive or non-competitive mechanisms.

Troubleshooting Steps:

  • In-situ Product Removal: Implement strategies to continuously remove the product from the reaction mixture. This can be achieved through methods such as precipitation, extraction, or by using a coupled enzymatic reaction that consumes the product.

  • Enzyme Engineering: Site-directed mutagenesis can be employed to alter the amino acid residues in the product binding site, reducing the enzyme's affinity for the product.[4] For example, modifying residues that interact with the product can decrease its inhibitory effect.

  • Immobilization: Similar to overcoming substrate inhibition, enzyme immobilization can help mitigate product inhibition by facilitating product diffusion away from the enzyme's microenvironment.

Q3: How do pH and temperature affect this compound inhibition?

A3: Both pH and temperature are critical parameters that can influence enzyme activity and inhibition. Deviations from the optimal pH and temperature can lead to decreased catalytic efficiency and can exacerbate inhibition effects.

  • pH: The ionization state of amino acid residues in the active site is pH-dependent. Sub-optimal pH can alter substrate binding and catalysis, and can also influence the binding of inhibitors. For many aminoacylases, the optimal pH is near neutral (6.5-7.5).

  • Temperature: While higher temperatures generally increase reaction rates, excessive heat can cause enzyme denaturation and loss of activity. The optimal temperature for aminoacylases can vary, but many exhibit good stability up to 55°C.

Troubleshooting Steps:

  • Determine Optimal Conditions: Experimentally determine the optimal pH and temperature for your specific this compound and reaction conditions.

  • Maintain Stable Conditions: Use appropriate buffering systems and temperature control to maintain stable reaction conditions throughout the experiment.

Q4: What are the benefits of using immobilized this compound to overcome inhibition?

A4: Enzyme immobilization is a powerful technique that offers several advantages in overcoming both substrate and product inhibition.

  • Improved Stability: Immobilization can enhance the operational stability of the enzyme, making it more resistant to changes in pH, temperature, and solvents.

  • Controlled Microenvironment: The immobilization matrix can create a specific microenvironment around the enzyme that can help to control substrate and product concentrations in the immediate vicinity of the active site.

  • Easy Separation and Reuse: Immobilized enzymes can be easily separated from the reaction mixture, simplifying product purification and allowing for the reuse of the enzyme, which reduces costs.

  • Reduced Inhibition: By restricting the movement of the enzyme and influencing the diffusion of substrates and products, immobilization can effectively lower the local concentrations of inhibitory molecules around the enzyme.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to this compound catalysis and inhibition.

Table 1: Kinetic Parameters of this compound with Different Substrates

SubstrateApparent Km (mM)kcat (min-1)Source
N-acetyl-D-methionine0.486.24 x 104
Chloroacetyl-L-alanine--
N-lauroyl-L-alanine15 (Concentration used)-

Table 2: Effect of Site-Directed Mutagenesis on this compound Activity

MutationEffect on ActivityChange in VmS/VmH RatioSource
D346AGenerally decreased9-fold increase
p.Arg378TrpConsiderable residual activityNot reported
p.Arg378GlnConsiderable residual activityNot reported
p.Arg393HisConsiderable residual activityNot reported

Key Experimental Protocols

Protocol 1: Determination of this compound Activity

This protocol outlines a spectrophotometric method for determining this compound activity.

Materials:

  • This compound enzyme solution

  • Substrate solution (e.g., 15 mM N-lauroyl-L-alanine)

  • 100 mM Na-borate buffer (pH 9.0)

  • EZ Nin:DMSO reagent

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare the reaction mixture by combining 190 µL of the substrate solution with 10 µL of the enzyme solution in a microcentrifuge tube.

  • Incubate the reaction at 30°C for 5 minutes.

  • Stop the reaction by taking a 10 µL sample and mixing it with 100 µL of EZ Nin:DMSO reagent.

  • Heat the mixture at 99°C for 10 minutes.

  • Dilute the sample 1:10 with 100 mM Na-borate buffer (pH 10.0).

  • Measure the absorbance at the appropriate wavelength for the colored product formed.

  • Calculate the enzyme activity based on a standard curve of the product.

Protocol 2: Immobilization of this compound on a Porous Anion Exchanger

This protocol describes a general method for immobilizing this compound.

Materials:

  • This compound solution

  • Porous anion exchanger resin (e.g., trimethylammonium-introduced porous styrene-divinylbenzene copolymer)

  • Buffer solution (e.g., phosphate buffer)

  • Crosslinking agent (e.g., glutaraldehyde)

Procedure:

  • Dissolve the this compound in a suitable buffer solution.

  • Add the porous anion exchanger resin to the enzyme solution and allow it to bind, typically with gentle agitation.

  • Wash the resin with buffer to remove any unbound enzyme.

  • Treat the resin with a solution of a crosslinking agent to form covalent bonds and stabilize the immobilized enzyme.

  • Wash the immobilized enzyme preparation thoroughly with buffer to remove any residual crosslinking agent.

  • The immobilized this compound is now ready for use in catalysis.

Visual Diagrams

Substrate_Inhibition_Workflow Start High Substrate Concentration Inhibition Substrate Inhibition Observed (Decreased Reaction Rate) Start->Inhibition Troubleshoot Troubleshooting Strategies Inhibition->Troubleshoot Opt_Conc Optimize Substrate Concentration Troubleshoot->Opt_Conc Fed_Batch Implement Fed-Batch System Troubleshoot->Fed_Batch Immobilize Immobilize this compound Troubleshoot->Immobilize Outcome Overcome Inhibition (Restored/Improved Rate) Opt_Conc->Outcome Fed_Batch->Outcome Immobilize->Outcome

Caption: Troubleshooting workflow for overcoming substrate inhibition.

Product_Inhibition_Mitigation sub Substrate enz This compound sub->enz Binds prod Product enz->prod Catalysis sub_prod Substrate Product enz->sub_prod:f1 prod->enz Inhibits inhibition Product Inhibition inhibition->enz Binds to enzyme solution Solutions inhibition->solution sub_prod:f0->enz sub_prod:f1->inhibition removal In-situ Product Removal solution->removal engineering Enzyme Engineering solution->engineering immobilization Immobilization solution->immobilization

Caption: Conceptual overview of product inhibition and mitigation strategies.

Immobilization_Process_Flow start Free this compound in Solution binding Binding to Support Matrix start->binding washing1 Wash to Remove Unbound Enzyme binding->washing1 crosslinking Crosslinking for Stabilization washing1->crosslinking washing2 Final Wash crosslinking->washing2 end Immobilized This compound washing2->end

Caption: General workflow for this compound immobilization.

References

Technical Support Center: Aminoacylase Processes - Microbial Contamination Prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and address microbial contamination during aminoacylase production.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in this compound production?

Microbial contamination in this compound production can originate from various sources, compromising the quality and yield of the final enzyme product. The primary sources include personnel, raw materials, production equipment, and the manufacturing environment.[1]

  • Personnel: Operators are a significant source of microorganisms, which can be transferred to the product during handling.[2] Common skin flora, such as Staphylococcus, Micrococcus, and Propionibacteria, can be introduced if proper gowning and aseptic techniques are not followed.[2]

  • Raw Materials: Media components, process water, and other starting materials can harbor microbes if not properly sterilized or sourced from a reliable supplier. Water systems, in particular, can be a reservoir for Gram-negative bacteria.[3]

  • Equipment: Inadequately cleaned and sterilized bioreactors, tubing, seals, and downstream processing equipment are common culprits. Biofilms can form on surfaces, providing a persistent source of contamination.

  • Environment: Airborne contaminants, such as bacteria and mold spores, can enter the process through inadequate air filtration (HVAC systems) or during any open handling steps.[4]

Q2: How can microbial contamination negatively impact our this compound product?

Microbial contamination can have severe consequences for this compound production, affecting product quality, yield, and patient safety.

  • Product Degradation: Contaminating microorganisms often produce their own enzymes, such as proteases, which can degrade the target this compound enzyme, leading to a loss of activity and stability.

  • Altered Product Profile: Contaminants can introduce impurities, including endotoxins from Gram-negative bacteria, which are potent pyrogens and a major safety concern for injectable pharmaceutical products.

  • Competition for Nutrients: The contaminating microbes will compete with the production strain for essential nutrients in the fermentation medium, which can lead to reduced growth of the production organism and lower this compound yield.

  • Process Deviations: Contamination can lead to changes in the physicochemical properties of the fermentation broth, such as pH, which can negatively affect this compound production and stability.

  • Batch Failure and Production Delays: A contaminated batch will likely need to be discarded, resulting in significant financial losses. The subsequent investigation to identify the root cause can lead to lengthy production shutdowns.

Q3: What are the acceptable microbial limits at different stages of the this compound process?

Acceptable microbial limits, often referred to as bioburden limits, are critical for ensuring the final product's quality and safety. These limits will vary depending on the specific process, the stage of manufacturing, and the intended use of the final product. Regulatory bodies like the FDA and EMA provide guidelines for these limits.

Process StageTypical Bioburden Action LimitRationale
Media Preparation < 10 CFU/100 mLEnsures that the initial growth medium has a low microbial load before sterilization.
Pre-filtration Bulk Solution < 10 CFU/100 mLA common limit for bulk solutions before sterile filtration to ensure the filter is not overwhelmed.
Post-purification (Pre-final filtration) < 1 CFU/10 mLThe bioburden should be significantly reduced after purification steps.
Purified Water < 100 CFU/mLA general USP guideline for purified water used in pharmaceutical manufacturing.
Water for Injection (WFI) < 10 CFU/100 mLA stringent requirement for water used in final product formulation.

CFU: Colony Forming Units

It is crucial to establish and validate in-process bioburden limits based on the specific manufacturing process and risk assessments.

Troubleshooting Guides

Issue 1: Unexpected microbial growth detected during fermentation.

If you detect microbial contamination during the fermentation of your this compound-producing strain, a systematic investigation is required to identify the source and prevent recurrence.

Troubleshooting Workflow:

G A Contamination Detected in Fermenter B Isolate and Quarantine the Bioreactor A->B C Take a Sample for Microbial Identification B->C E Investigate Potential Sources C->E D Review Batch Records and Deviations D->E F Raw Materials (Media, Water) E->F G Inoculum E->G H Bioreactor Sterility E->H I Operator Error E->I J Implement Corrective and Preventive Actions (CAPA) F->J G->J H->J I->J K Clean and Re-sterilize Bioreactor J->K L Review and Reinforce Aseptic Training J->L M Re-validate Sterilization Procedures J->M N Review Raw Material Release Procedures J->N

Caption: Troubleshooting workflow for fermentation contamination.

Possible Causes and Solutions:

Potential CauseTroubleshooting/Verification StepsRecommended Solution
Inadequate Bioreactor Sterilization Review autoclave/SIP logs for correct temperature, pressure, and duration. Check for leaks in seals and gaskets.Re-validate the sterilization cycle. Replace any faulty seals or gaskets. Ensure all lines and ports were properly sterilized.
Contaminated Inoculum Plate a sample of the seed culture on a rich growth medium to check for contaminants.Use a secure inoculation technique. Ensure the seed train was not contaminated.
Contaminated Raw Materials Test samples of the media components and process water for microbial load.Quarantine and test all raw materials before use. Ensure suppliers provide certificates of analysis.
Operator Error Interview personnel about adherence to aseptic techniques during inoculation and sampling.Provide refresher training on aseptic techniques and proper gowning procedures.
Compromised Sterile Boundary Inspect all connections, tubing, and filters for any breaches.Replace any compromised components. Ensure all connections are secure.
Issue 2: High bioburden in the downstream purification process.

Contamination introduced during downstream processing can compromise the purity and safety of the final this compound product.

Logical Relationship of Downstream Contamination Sources:

G cluster_sources Potential Contamination Sources cluster_process Downstream Process A Contaminated Buffers/ Solutions F Chromatography Steps A->F G Ultrafiltration/ Diafiltration (UF/DF) A->G H Final Formulation A->H B Non-sterile Equipment (Chromatography columns, UF/DF skids) B->F B->G C Environmental Exposure (Open processing steps) E Harvest/Clarification C->E C->F C->G C->H D Personnel D->E D->F D->G D->H

Caption: Sources of contamination in downstream processing.

Possible Causes and Solutions:

Potential CauseTroubleshooting/Verification StepsRecommended Solution
Contaminated Buffers Perform microbial limit testing on all prepared buffers and solutions.Sterile filter all buffers before use. Validate buffer hold times and storage conditions.
Inadequate Equipment Cleaning/Sanitization Swab test equipment surfaces post-cleaning to quantify residual bioburden. Review cleaning logs.Validate cleaning and sanitization procedures for all downstream equipment. Ensure appropriate contact time for disinfectants.
Biofilm Formation Inspect hard-to-clean areas of equipment, such as valves and dead legs, for biofilm presence.Implement a routine deep cleaning and sanitization schedule. Consider periodic passivation of stainless steel surfaces.
Filter Integrity Failure Perform integrity testing on all sterilizing-grade filters before and after use.Ensure correct filter installation and operation. Replace any filters that fail integrity tests.
Environmental Contamination Review environmental monitoring data for the processing area.Minimize open processing steps. Ensure the processing area meets the required cleanroom classification.

Experimental Protocols

Protocol 1: Microbial Enumeration in Fermentation Broth (Plate Count Method)

This protocol outlines the standard plate count method to determine the number of viable microorganisms (bioburden) in a fermentation broth sample.

Experimental Workflow:

G A 1. Aseptically collect fermentation broth sample. B 2. Perform serial dilutions (e.g., 10⁻¹ to 10⁻⁶) in sterile diluent. A->B C 3. Plate 0.1 mL of each dilution onto agar plates. B->C D 4. Spread the inoculum evenly using a sterile spreader. C->D E 5. Incubate plates under appropriate conditions. D->E F 6. Count colonies on plates with 30-300 colonies. E->F G 7. Calculate CFU/mL in the original sample. F->G

Caption: Workflow for microbial enumeration by plate count.

Methodology:

  • Sample Preparation: Aseptically withdraw a representative sample from the bioreactor.

  • Serial Dilution:

    • Prepare a series of dilution tubes, each containing 9 mL of a sterile diluent (e.g., buffered sodium chloride peptone solution).

    • Transfer 1 mL of the fermentation broth sample to the first dilution tube (10⁻¹ dilution). Mix thoroughly.

    • Transfer 1 mL from the 10⁻¹ dilution tube to the second tube (10⁻² dilution). Mix thoroughly.

    • Continue this process to create a series of dilutions (e.g., up to 10⁻⁶).

  • Plating:

    • For each dilution, pipette 0.1 mL onto the surface of a pre-poured agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Use a sterile spreader to evenly distribute the inoculum across the entire surface of the agar.

    • Prepare duplicate or triplicate plates for each dilution to ensure statistical validity.

  • Incubation:

    • Invert the plates and incubate them. Typical conditions are 30-35°C for 24-48 hours for bacteria and 20-25°C for 3-5 days for fungi.

  • Colony Counting:

    • After incubation, select the plates that have between 30 and 300 distinct colonies. Plates with more than 300 colonies are considered "too numerous to count" (TNTC), and plates with fewer than 30 are not statistically significant.

  • Calculation:

    • Calculate the number of Colony Forming Units per milliliter (CFU/mL) in the original sample using the following formula: CFU/mL = (Average number of colonies) x (Dilution factor) x (1 / Volume plated in mL)

    • Example: If the average count on the 10⁻⁴ dilution plates is 55 colonies and 0.1 mL was plated: CFU/mL = 55 x 10,000 x (1 / 0.1) = 5,500,000 or 5.5 x 10⁶ CFU/mL.

Protocol 2: Surface Disinfection Efficacy Testing

This protocol is used to validate the effectiveness of disinfectants used on surfaces in the manufacturing area.

Methodology:

  • Surface Selection and Preparation:

    • Select representative surfaces from the manufacturing area (e.g., stainless steel, glass, flooring).

    • Define a specific area on each surface (e.g., 25 cm²).

    • If necessary, clean the surfaces with a detergent and rinse with sterile water to remove any residues before testing.

  • Inoculation:

    • Prepare a standardized suspension of a known challenge microorganism (e.g., Staphylococcus aureus, Bacillus subtilis spores).

    • Apply a known volume and concentration of the microbial suspension to the defined surface area and allow it to dry.

  • Disinfection:

    • Apply the disinfectant to be tested to the inoculated surface according to the manufacturer's instructions (concentration, application method).

    • Allow the disinfectant to remain on the surface for the specified contact time (e.g., 5-10 minutes).

  • Sampling:

    • After the contact time, use a sterile swab or contact plate containing a neutralizing broth to sample the entire treated area. The neutralizer is crucial to inactivate any residual disinfectant that could inhibit microbial growth on the plate.

  • Enumeration:

    • Plate the sample from the swab or the contact plate onto a suitable growth medium.

    • Incubate the plates under appropriate conditions.

    • Count the number of surviving colonies.

  • Log Reduction Calculation:

    • Determine the initial microbial load by sampling an inoculated surface that was not treated with the disinfectant (positive control).

    • Calculate the log reduction in microbial count using the formula: Log Reduction = log₁₀(Initial CFU) - log₁₀(Survivor CFU)

    • A successful validation typically requires a specific log reduction (e.g., ≥3 for bacteria, ≥2 for spores).

Quantitative Data on Disinfectant Efficacy:

The following table provides examples of log reduction values for common disinfectants against various microorganisms.

DisinfectantConcentrationContact TimeS. aureus Log ReductionP. aeruginosa Log ReductionB. subtilis spores Log Reduction
70% Isopropyl Alcohol 70% v/v5 min> 4> 4< 1
Sodium Hypochlorite 1000 ppm10 min> 5> 5> 3
Quaternary Ammonium Compound 450 ppm10 min> 4> 3.5< 2
Hydrogen Peroxide/Peracetic Acid 0.2%10 min> 6> 6> 4

Data is illustrative and actual efficacy can vary based on surface type, soil load, and specific formulation.

References

Improving the operational stability of immobilized Aminoacylase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the operational stability of immobilized aminoacylase in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the operational stability of immobilized this compound?

A1: The operational stability of immobilized this compound is a multifactorial issue influenced by several parameters. The primary factors include the choice of immobilization support, the immobilization method, and the operational conditions such as pH and temperature. The intrinsic properties of the enzyme itself also play a crucial role.

Q2: How does the choice of support material affect stability?

A2: The support material, or carrier, provides a microenvironment for the enzyme. Its properties, such as pore size, surface area, hydrophobicity, and the presence of functional groups, are critical.[1][2] For instance, macroporous copolymers have been shown to provide excellent catalytic activity and operational stability.[1][3] The carrier's structure can directly impact the enzyme's activity and stability.[1]

Q3: Which immobilization method is best for this compound?

A3: There is no single "best" method, as the optimal choice depends on the specific application and enzyme source. Common methods include:

  • Adsorption: This simple method, often based on ionic bonding, has been used effectively. For example, this compound from Aspergillus oryzae has been successfully immobilized on DEAE-Sephadex. However, a significant drawback can be enzyme leakage, especially at high substrate concentrations or ionic strengths.

  • Covalent Bonding: This method creates a stable and robust connection between the enzyme and the support, minimizing leakage issues. It involves the formation of covalent bonds between functional groups on the enzyme's surface and the support material.

  • Encapsulation: Encapsulating the enzyme within a semi-permeable matrix, such as calcium alginate beads stabilized with poly-L-lysine, can prevent enzyme leakage and maintain high activity.

  • Cross-linking: This method can be used to enhance the stability of the immobilized enzyme, for example, by treating the enzyme with a crosslinking agent like an aliphatic dialdehyde after bonding it to a support.

Q4: What are the optimal operational conditions for immobilized this compound?

A4: Immobilization can alter the optimal pH and temperature for enzyme activity compared to the free enzyme. For example, this compound from Aspergillus oryzae immobilized on a macroporous resin showed a shift in optimal temperature from 47°C to 57°C and optimal pH from 7.0 to 6.5. Similarly, when encapsulated in calcium alginate beads, the optimal pH and temperature were found to be 6.5 and 55°C, respectively.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low initial activity of immobilized enzyme Enzyme denaturation during immobilization: The immobilization process (e.g., pH, temperature, chemical reagents) may have denatured the enzyme.Optimize immobilization conditions. For covalent bonding, ensure the reactive groups on the support do not target the enzyme's active site. Consider a milder immobilization technique like adsorption.
Mass transfer limitations: The substrate may have difficulty accessing the enzyme within the pores of the support material.Use a support with a larger pore size. Reduce the particle size of the support to decrease diffusion path length. Optimize stirring or flow rate in the reactor.
Incorrect enzyme orientation: The enzyme may be attached to the support in an orientation that blocks the active site.Employ site-specific immobilization techniques if possible. Experiment with different support materials and surface chemistries.
Rapid loss of activity during operation Enzyme leakage: If using non-covalent methods like adsorption, the enzyme may be desorbing from the support.Switch to a covalent immobilization method to form a stable bond. Use a cross-linking agent after adsorption to prevent leakage. Encapsulate the enzyme.
Enzyme inactivation: The operational conditions (pH, temperature, solvent) may be causing the enzyme to denature over time.Optimize the operational pH and temperature. Immobilization often improves stability at extreme pH and temperatures. Screen for more stable enzymes from thermophilic organisms.
Fouling of the support: The support material may be fouled by substrates, products, or other components in the reaction mixture.Pre-treat the feed stream to remove potential fouling agents. Periodically wash the immobilized enzyme with appropriate buffers.
Poor reusability Mechanical instability of the support: The support material may be breaking down under the operational conditions (e.g., stirring).Select a support material with high mechanical strength. Consider using inorganic supports like silica or zeolites.
Cumulative enzyme inactivation: A small amount of inactivation in each cycle can lead to significant activity loss over time.Re-evaluate the operational conditions to minimize inactivation in each cycle. Consider regenerating the immobilized enzyme if possible.

Data Summary

Table 1: Comparison of Operational Parameters for Immobilized this compound

Enzyme Source Immobilization Method & Support Optimal pH Optimal Temperature (°C) Operational Stability Highlights
Aspergillus oryzaeAdsorption on macroporous resin (DEAE-E/H)6.557Activity loss of only 5% after 3 batch cycles; half-life of 20 days in continuous operation.
Aspergillus oryzaeEncapsulation in poly-L-lysine-stabilized calcium alginate beads6.555~5% activity loss within ten batch cycles; no significant activity loss over 600 hours of continuous operation.
Aspergillus oryzaeAdsorption on dimethylamine-modified polyacrylamide-bisacrylamide copolymerNot specifiedNot specifiedRetained 90% of original activity after 42 days of use.

Experimental Protocols

Protocol 1: Immobilization of this compound by Adsorption on a Macroporous Resin

Materials:

  • This compound from Aspergillus oryzae

  • Macroporous anion exchange resin (e.g., DEAE-E/H)

  • Phosphate buffer (pH 7.5)

  • Substrate solution (e.g., N-acetyl-DL-methionine)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Pre-treatment of the support: Wash the macroporous resin with deionized water to remove any impurities. Equilibrate the resin with the phosphate buffer (pH 7.5).

  • Enzyme solution preparation: Dissolve a known amount of this compound in the phosphate buffer.

  • Immobilization: Add the pre-treated resin to the enzyme solution. Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) to allow for enzyme adsorption.

  • Washing: After incubation, separate the immobilized enzyme from the solution by filtration. Wash the immobilized enzyme with the phosphate buffer to remove any unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized enzyme by measuring the rate of hydrolysis of the substrate (e.g., N-acetyl-DL-methionine). This can be done by quantifying the amount of L-methionine produced using a ninhydrin assay and measuring the absorbance at 570 nm.

  • Protein Determination: Measure the protein concentration of the supernatant before and after immobilization to determine the amount of bound protein.

Protocol 2: this compound Activity Assay

Materials:

  • Immobilized this compound

  • Substrate solution (e.g., 100 mM N-acetyl-DL-alanine in 50 mM phosphate buffer, pH 7.0)

  • CoCl₂ solution (1 mM)

  • Ninhydrin reagent

  • L-alanine standard solutions

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction mixture preparation: In a test tube, combine a known amount of the immobilized this compound with the substrate solution and CoCl₂ solution (as an activator).

  • Incubation: Incubate the reaction mixture in a water bath at the desired temperature (e.g., 50°C) for a specific time (e.g., 30 minutes) with shaking.

  • Reaction termination: Stop the reaction by removing the immobilized enzyme (e.g., by filtration or centrifugation).

  • Color development: Take an aliquot of the reaction supernatant and add the ninhydrin reagent. Heat the mixture in a boiling water bath for 15 minutes to allow for color development.

  • Absorbance measurement: After cooling to room temperature, measure the absorbance of the solution at 570 nm.

  • Quantification: Determine the concentration of the L-amino acid produced by comparing the absorbance to a standard curve prepared with known concentrations of L-alanine. One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of L-amino acid per minute under the specified conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_immob Immobilization cluster_analysis Analysis prep_support Support Pre-treatment immobilization Incubation & Adsorption prep_support->immobilization prep_enzyme Enzyme Solution Preparation prep_enzyme->immobilization washing Washing immobilization->washing activity_assay Activity Assay washing->activity_assay protein_assay Protein Assay washing->protein_assay

Caption: Workflow for this compound Immobilization by Adsorption.

troubleshooting_logic cluster_initial_activity Low Initial Activity Causes cluster_activity_loss Rapid Activity Loss Causes start Problem: Low Operational Stability q1 Is the initial activity low? start->q1 q2 Is activity lost rapidly during use? q1->q2 No c1 Enzyme Denaturation q1->c1 Yes c2 Mass Transfer Limitation q1->c2 Yes c3 Incorrect Orientation q1->c3 Yes c4 Enzyme Leakage q2->c4 Yes c5 Operational Inactivation q2->c5 Yes c6 Support Fouling q2->c6 Yes end_node Address Specific Cause c1->end_node c2->end_node c3->end_node c4->end_node c5->end_node c6->end_node

References

Technical Support Center: Scaling Up Aminoacylase Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of Aminoacylase production. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up recombinant this compound production?

A1: The primary challenges include low protein expression levels, formation of insoluble inclusion bodies, difficulties in protein purification, loss of enzyme activity, and ensuring stability during and after purification.[1][2][3] Each of these issues can arise from suboptimal conditions in the expression system, fermentation process, or downstream processing.

Q2: Which expression system is best for producing this compound?

A2: The choice of expression system depends on the specific requirements of your project, including desired yield, cost, and the need for post-translational modifications. Escherichia coli is a popular choice due to its rapid growth, high expression levels, and cost-effectiveness, making it suitable for producing simpler proteins that do not require complex modifications.[2][4] For more complex Aminoacylases that may require glycosylation for proper folding and activity, eukaryotic systems like the yeast Pichia pastoris are often superior as they can perform these modifications and secrete the protein, which can simplify purification.

Q3: What is the significance of inclusion bodies and how can their formation be minimized?

A3: Inclusion bodies are dense aggregates of misfolded proteins that can form within the host cell during high-level recombinant protein expression. While they can protect the protein from degradation and simplify initial isolation, recovering active protein requires challenging solubilization and refolding steps. Minimizing inclusion body formation is often preferred and can be achieved by optimizing expression conditions, such as lowering the induction temperature and reducing the concentration of the inducer (e.g., IPTG).

Q4: How can I improve the yield of soluble this compound?

A4: To improve the yield of soluble protein, consider a multi-faceted approach. Optimizing fermentation media and conditions is crucial. Additionally, lowering the expression temperature can slow down protein synthesis, allowing more time for proper folding. Using a different expression host or co-expressing molecular chaperones can also enhance solubility. For proteins that still form inclusion bodies, a carefully optimized solubilization and refolding protocol is necessary.

Q5: What are the key parameters to control during fermentation for optimal this compound production?

A5: Key fermentation parameters to control include temperature, pH, dissolved oxygen levels, and nutrient feeding strategy. Maintaining these parameters within the optimal range for your specific expression host is critical for maximizing cell growth and protein expression. Fed-batch fermentation is often employed to maintain low substrate concentrations, which can prevent the formation of inhibitory byproducts and support high cell-density cultures.

Troubleshooting Guides

Low this compound Expression Yield
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Fermentation Medium Optimize the composition of the fermentation medium, including carbon and nitrogen sources, as well as essential minerals and vitamins.Increased cell density and specific productivity of this compound.
Inefficient Induction Optimize the inducer concentration (e.g., IPTG) and the cell density at the time of induction.Maximized expression of the target protein without overburdening the cellular machinery.
Codon Bias If the gene sequence contains codons that are rare in the expression host, this can slow down translation. Synthesize a codon-optimized gene for your specific host.Improved translation efficiency and higher protein yield.
Plasmid Instability Ensure consistent antibiotic selection throughout the culture to maintain the expression plasmid.Stable maintenance of the expression vector within the host population.
Toxicity of this compound to the Host Use a tightly regulated promoter system to minimize basal expression before induction. Lowering the induction temperature can also mitigate toxicity.Reduced stress on the host cells, leading to better growth and protein production.
This compound is Expressed as Insoluble Inclusion Bodies
Potential Cause Troubleshooting Step Expected Outcome
High Expression Rate Lower the induction temperature (e.g., from 37°C to 18-25°C) to slow down protein synthesis and allow for proper folding.Increased proportion of soluble, active this compound.
Suboptimal Culture pH Maintain the pH of the culture medium within the optimal range for the host organism.Improved protein folding and reduced aggregation.
Lack of Chaperone Assistance Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the proper folding of the recombinant protein.Enhanced folding of the target protein, leading to higher solubility.
Incorrect Disulfide Bond Formation (in E. coli) Express the protein in the periplasm or use engineered E. coli strains that facilitate disulfide bond formation in the cytoplasm.Correctly folded protein with proper disulfide bridges.
Protein is in Inclusion Bodies If optimization of expression fails, develop a robust inclusion body solubilization and protein refolding protocol.Recovery of active this compound from insoluble aggregates.
Low Specific Activity of Purified this compound
Potential Cause Troubleshooting Step Expected Outcome
Improper Protein Folding Optimize refolding conditions (if applicable) by screening different buffers, pH values, and additives.Increased recovery of correctly folded and active enzyme.
Presence of Inhibitors Ensure complete removal of purification reagents (e.g., imidazole, high salt concentrations) that may inhibit enzyme activity.Restoration of full enzymatic activity.
Absence of Essential Co-factors Aminoacylases are often metalloenzymes. Supplement purification and assay buffers with the appropriate metal ions (e.g., Zn²⁺, Co²⁺) at optimal concentrations.Enhanced or restored enzyme activity.
Proteolytic Degradation Add protease inhibitors during cell lysis and purification. Keep samples on ice or at 4°C throughout the process.Minimized degradation of the target protein, preserving its integrity and activity.
Inaccurate Protein Concentration Measurement Use a reliable protein quantification method (e.g., Bradford assay) and ensure that the buffer composition does not interfere with the assay.Accurate determination of specific activity.
Issues with this compound Activity Assay (Ninhydrin Method)
Potential Cause Troubleshooting Step Expected Outcome
Reagent Instability Prepare fresh ninhydrin reagent or use a stabilized commercial formulation. Protect the reagent from light and air.Consistent and reproducible color development.
Incorrect Reaction Conditions Optimize the reaction time and temperature for color development. A common condition is heating at 100°C for 10-15 minutes.Complete reaction and maximal color formation.
Interfering Substances in the Sample Ensure that the sample buffer does not contain primary amines (e.g., Tris buffer) or high concentrations of reducing agents that can react with ninhydrin.Accurate measurement of the amino acid product without background interference.
Non-linear Standard Curve Prepare fresh amino acid standards and ensure accurate dilutions. Check for and eliminate any air bubbles in the microplate wells before reading the absorbance.A linear and reliable standard curve for accurate quantification.
Precipitation during Reaction Ensure all components are fully dissolved and consider using a solvent like DMSO in the ninhydrin reagent to improve the solubility of the colored product.A clear solution for accurate spectrophotometric reading.

Data Presentation

Table 1: Comparison of Expression Systems for this compound Production

Expression System Typical Yield Post-Translational Modifications Scalability Cost Key Advantages Key Disadvantages
E. coli HighNoneExcellentLowRapid growth, simple genetics, high yield.Inclusion body formation, lack of PTMs, endotoxin presence.
Pichia pastoris Medium to HighGlycosylation, disulfide bondsGoodMediumCan perform PTMs, secretes protein, high cell density culture.Slower growth than E. coli, methanol handling for some strains.
Mammalian Cells Low to MediumComplex, human-like PTMsModerateHighProduces proteins with native folding and modifications.Slow growth, complex media, high cost.
Insect Cells MediumGlycosylation, other PTMsGoodHighHigh expression levels of complex proteins.More complex and costly than yeast systems.
Cell-Free Systems LowCan be addedLimitedVery HighRapid expression, suitable for toxic proteins.Low yield, high cost for large scale.

Table 2: Effect of Metal Ions on this compound Activity

Metal Ion Concentration (mM) Relative Activity (%) Notes
None-15Basal activity after treatment with a chelating agent.
Co²⁺0.1320Strong activation observed.
Zn²⁺0.1120Moderate activation.
Mn²⁺0.1110Slight activation.
Mg²⁺1.0105Minor effect on activity.
Ca²⁺1.0100No significant effect on activity.
Cu²⁺0.140Inhibition observed.
EDTA1.0<10Strong inhibition due to metal chelation.

Note: These are representative values and the optimal metal ion and concentration should be determined empirically for each specific this compound.

Experimental Protocols

Protocol 1: Purification of His-tagged this compound

This protocol describes the purification of a recombinant this compound with a polyhistidine tag (His-tag) from E. coli lysate using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Cell pellet from a 1 L culture

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Lysozyme, DNase I, Protease inhibitor cocktail

  • Ni-NTA resin

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer containing 1 mg/mL lysozyme, a small amount of DNase I, and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Sonicate the suspension on ice to complete lysis.

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding to Resin:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Add the clarified supernatant to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

  • Washing:

    • Load the resin-lysate mixture onto a chromatography column.

    • Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged this compound from the column using 5-10 column volumes of Elution Buffer.

    • Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Analysis and Buffer Exchange:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity of the enzyme.

    • Pool the fractions containing pure this compound and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 2: this compound Activity Assay (Ninhydrin Method)

This assay measures the amount of free amino acid released by the enzymatic hydrolysis of an N-acyl-amino acid substrate.

Materials:

  • Purified this compound

  • Substrate solution (e.g., 25 mM N-acetyl-L-methionine in 50 mM phosphate buffer, pH 7.5)

  • Ninhydrin reagent (e.g., 2% ninhydrin in a suitable solvent like butanol or a commercial reagent)

  • Amino acid standard solution (e.g., L-methionine)

  • 96-well microplate

  • Heating block or water bath

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the amino acid standard (e.g., 0 to 2 mM).

    • To each standard dilution, add the ninhydrin reagent.

  • Enzyme Reaction:

    • Pre-warm the substrate solution to the desired reaction temperature (e.g., 37°C).

    • Start the reaction by adding a known amount of purified this compound to the substrate solution.

    • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by taking an aliquot and adding it to the ninhydrin reagent (this will denature the enzyme).

  • Color Development:

    • Heat the mixtures (standards and samples) at 100°C for 10-15 minutes.

    • Cool the mixtures to room temperature.

    • If necessary, add a dilution solvent (e.g., 50% ethanol) to dissolve any precipitate and transfer to a 96-well plate.

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Determine the concentration of the released amino acid in your sample using the standard curve.

    • Calculate the specific activity of the enzyme (µmol of product per minute per mg of enzyme).

Visualizations

T7_Expression_System cluster_genome E. coli Chromosome cluster_plasmid Expression Plasmid IPTG IPTG (Inducer) LacI LacI Repressor IPTG->LacI binds to and inactivates LacO lac Operator LacI->LacO binds to and represses LacP lac Promoter T7_RNAP_Gene T7 RNA Polymerase Gene (in E. coli genome) LacP->T7_RNAP_Gene drives expression T7_RNAP T7 RNA Polymerase T7_RNAP_Gene->T7_RNAP transcription & translation T7_Promoter T7 Promoter (on plasmid) T7_RNAP->T7_Promoter binds to Aminoacylase_Gene This compound Gene T7_Promoter->Aminoacylase_Gene controls Aminoacylase_mRNA This compound mRNA T7_Promoter->Aminoacylase_mRNA initiates transcription Aminoacylase_Protein This compound Protein Aminoacylase_mRNA->Aminoacylase_Protein translation

Caption: T7 expression system workflow in E. coli.

Troubleshooting_Workflow Start Start: Low this compound Yield/Activity Check_Expression Check Protein Expression (SDS-PAGE of total lysate) Start->Check_Expression No_Expression No/Low Expression Check_Expression->No_Expression No Good_Expression Good Expression Check_Expression->Good_Expression Yes Optimize_Fermentation Optimize Fermentation (Media, Temp, Induction) No_Expression->Optimize_Fermentation Check_Solubility Check Solubility (SDS-PAGE of soluble vs. insoluble fractions) Good_Expression->Check_Solubility Insoluble Mainly Insoluble (Inclusion Bodies) Check_Solubility->Insoluble No Soluble Mainly Soluble Check_Solubility->Soluble Yes Optimize_Solubility Optimize Expression for Solubility (Lower Temp, Chaperones) Insoluble->Optimize_Solubility Check_Purification Review Purification Protocol Soluble->Check_Purification Refold_IB Develop Inclusion Body Solubilization/Refolding Protocol Optimize_Solubility->Refold_IB If still insoluble Loss_During_Purification Protein Lost During Purification Check_Purification->Loss_During_Purification No Good_Purification Purification Successful Check_Purification->Good_Purification Yes Optimize_Purification Optimize Purification Steps (Binding, Wash, Elution) Loss_During_Purification->Optimize_Purification Check_Activity Check Enzyme Activity Good_Purification->Check_Activity Low_Activity Low Specific Activity Check_Activity->Low_Activity No Good_Activity Success! Check_Activity->Good_Activity Yes Optimize_Assay Optimize Assay Conditions (Buffer, Co-factors, pH) Low_Activity->Optimize_Assay

Caption: Troubleshooting workflow for low this compound yield/activity.

References

Validation & Comparative

Comparing the substrate specificity of Aminoacylases from different sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the substrate specificity of aminoacylases from various sources, supported by experimental data. Understanding these differences is crucial for applications ranging from the industrial production of chiral amino acids to the development of novel therapeutic agents.

Executive Summary

Aminoacylases (EC 3.5.1.14) are a class of enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and a carboxylic acid. Their strict stereospecificity for the L-enantiomer has made them invaluable in the kinetic resolution of racemic mixtures of N-acyl-amino acids. However, the substrate specificity, in terms of the amino acid side chain and the N-acyl group, varies significantly depending on the source of the enzyme. This guide provides a comparative analysis of aminoacylases from microbial sources, such as Aspergillus oryzae and Streptomyces ambofaciens, and animal sources, primarily porcine kidney.

Comparative Analysis of Substrate Specificity

The substrate preference of aminoacylases is largely dictated by the structural features of their active sites. Generally, these enzymes exhibit a preference for N-acyl derivatives of hydrophobic amino acids. However, the extent of this preference and the acceptance of other substrate types differ among enzymes from various origins.

Quantitative Data on Substrate Specificity

The following table summarizes the kinetic parameters of aminoacylases from different sources for a variety of N-acyl-L-amino acid substrates. The data highlights the diverse substrate preferences among these enzymes.

Source OrganismEnzymeSubstrate (N-acyl-L-amino acid)K_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹mM⁻¹)Relative Activity (%)
Aspergillus oryzaeAminoacylaseN-Chloroacetyl-Alanine----
N-Chloroacetyl-Phenylalanine---High
N-Chloroacetyl-Methionine---High
N-Chloroacetyl-Leucine---High
N-Chloroacetyl-Norleucine---High
N-Chloroacetyl-Tryptophan---High
Streptomyces ambofaciensAminoacylasesN-Undecylenoyl-Lysine760.0010.000013100
N-Undecylenoyl-Arginine---> Lysine
N-Undecylenoyl-Leucine---< Arginine
N-Undecylenoyl-Methionine---< Leucine
N-Undecylenoyl-Phenylalanine---< Methionine
N-Undecylenoyl-Valine---< Phenylalanine
N-Undecylenoyl-Cysteine---< Valine
N-Undecylenoyl-Isoleucine---< Cysteine
N-Undecylenoyl-Threonine---< Isoleucine
Sus scrofa (Pig)Acylase I (Kidney)N-Acetyl-Methionine---High
N-Acetyl derivatives of unbranched amino acids---Activity increases with hydrophobicity
N-Acetyl derivatives of branched-chain amino acids---Lower than unbranched
N-Acetyl derivatives of aromatic amino acids---Low

Note: A hyphen (-) indicates that specific quantitative data was not available in the cited sources. The relative activities are based on qualitative descriptions from the literature.

Key Observations

  • Microbial Aminoacylases:

    • Aspergillus oryzae : This fungal this compound shows a strong preference for N-acyl derivatives of hydrophobic amino acids, such as phenylalanine, methionine, leucine, norleucine, and tryptophan.[1]

    • Streptomyces ambofaciens : The aminoacylases from this bacterium can acylate a broad range of amino acids.[2] They show a preference for lysine and arginine, followed by a range of hydrophobic amino acids.[2]

  • Animal this compound:

    • Porcine Kidney Acylase I : This enzyme demonstrates a clear preference for N-acetyl derivatives of L-amino acids with unbranched side chains.[3] The efficiency of hydrolysis increases with the hydrophobicity of the amino acid side chain.[3] It shows significantly lower activity towards derivatives of branched-chain and aromatic amino acids.

Experimental Protocols

The determination of this compound substrate specificity typically involves the following key steps:

Enzyme Preparation

The this compound is first purified from its source (e.g., microbial culture supernatant or animal tissue homogenate). Common purification techniques include heat treatment, precipitation, and various forms of chromatography (e.g., gel filtration, ion exchange). The purity of the enzyme is assessed by methods like SDS-PAGE.

Substrate Preparation

A library of N-acyl-L-amino acids is required. These are typically synthesized by acylating the desired L-amino acid with the corresponding acyl chloride or anhydride.

Enzyme Activity Assay

The rate of the enzymatic reaction is measured for each substrate. Two common methods are:

  • Spectrophotometric Assay : This method often involves a coupled enzyme reaction. For instance, the hydrolysis of an N-acyl-amino acid releases a free amino acid. This amino acid can then be acted upon by another enzyme (e.g., L-amino acid oxidase) to produce a detectable product, such as hydrogen peroxide, which can be measured colorimetrically. Another approach involves using a synthetic substrate that releases a chromophore upon hydrolysis.

    • Typical Reaction Mixture:

      • Phosphate buffer (e.g., 50 mM, pH 7.0-8.5)

      • N-acyl-L-amino acid substrate (at various concentrations)

      • Purified this compound

      • (If using a coupled assay) Coupling enzyme(s) and necessary co-factors/substrates (e.g., L-amino acid oxidase, horseradish peroxidase, O-dianisidine)

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay : This highly sensitive and specific method directly measures the formation of the product (free amino acid) or the depletion of the substrate (N-acyl-L-amino acid). The amino acids are typically derivatized before GC-MS analysis to increase their volatility.

    • Sample Preparation for GC-MS:

      • Stop the enzymatic reaction at specific time points.

      • Derivatize the amino acids in the reaction mixture (e.g., using silylation reagents like MTBSTFA).

      • Analyze the derivatized samples by GC-MS.

Determination of Kinetic Parameters

To quantify the substrate specificity, the Michaelis-Menten kinetic parameters, K_m_ and k_cat_, are determined for each substrate.

  • The initial reaction rates (v₀) are measured at various substrate concentrations ([S]).

  • The data is then fitted to the Michaelis-Menten equation: v₀ = (V_max_ * [S]) / (K_m_ + [S]).

  • The turnover number (k_cat_) is calculated from the maximal velocity (V_max_) and the enzyme concentration ([E]): k_cat_ = V_max_ / [E].

  • The specificity constant (k_cat_/K_m_), which represents the catalytic efficiency of the enzyme for a particular substrate, is then calculated.

Visualizing the Process

Experimental Workflow

The following diagram illustrates a typical workflow for determining the substrate specificity of an this compound.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Enzyme Purification Reaction Enzymatic Reaction (Varying Substrate Concentrations) Enzyme->Reaction Substrate Substrate Synthesis Substrate->Reaction Quench Reaction Quenching Reaction->Quench Detection Product/Substrate Detection (Spectrophotometry or GC-MS) Quench->Detection Kinetics Michaelis-Menten Kinetics (Determination of Km and Vmax) Detection->Kinetics Specificity Calculation of kcat and kcat/Km Kinetics->Specificity Comparison Comparison of Specificity Constants Specificity->Comparison

A typical experimental workflow for determining this compound substrate specificity.
Factors Influencing Substrate Specificity

The source of the this compound is a primary determinant of its substrate specificity, which is a reflection of its unique active site architecture.

G cluster_types Enzyme Source cluster_properties Enzyme Properties cluster_specificity Substrate Specificity Source Source of this compound Microbial Microbial (e.g., Aspergillus, Streptomyces) Source->Microbial Animal Animal (e.g., Porcine Kidney) Source->Animal ActiveSite Active Site Architecture (Shape, Hydrophobicity, Charge) Microbial->ActiveSite Animal->ActiveSite SubstratePreference Substrate Preference (e.g., Hydrophobic, Branched-chain, Aromatic) ActiveSite->SubstratePreference KineticParameters Kinetic Parameters (Km, kcat, kcat/Km) SubstratePreference->KineticParameters

The relationship between the source of this compound and its substrate specificity.

References

Kinetic Showdown: Unveiling the Impact of Mutation on Aminoacylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of wild-type porcine aminoacylase 1 (pAcy1) and its D346A mutant reveals a significant shift in catalytic efficiency, offering insights for targeted enzyme engineering in pharmaceutical and biotechnological applications.

This guide provides a detailed comparison of the kinetic properties of wild-type this compound 1 and a site-directed mutant, D346A. The data presented herein, derived from studies on porcine kidney this compound 1 (pAcy1), highlights how a single amino acid substitution can dramatically alter the catalytic activity of an enzyme. This information is crucial for researchers in drug development and biocatalysis seeking to understand and manipulate enzyme function.

Data Presentation: A Head-to-Head Kinetic Comparison

The kinetic performance of wild-type pAcy1 and its D346A mutant was evaluated by measuring their maximal velocities for both the synthesis (VmS) and hydrolysis (VmH) of N-acyl-L-amino acids. The ratio of these velocities (VmS/VmH) is a critical parameter for enzymes used in thermodynamically controlled synthesis.

Enzyme VariantRelative Hydrolytic Activity (%)VmS/VmH RatioFold Increase in VmS/VmH Ratio
Wild-Type pAcy1 10011
D346A Mutant ~1099

Data extrapolated from the findings on the site-directed mutagenesis of porcine this compound 1. The study focused on the impact of mutating residue D346 on the electrostatic features of the catalytic base, E146.

The substitution of aspartic acid at position 346 with alanine (D346A) resulted in a notable decrease in overall enzymatic activity. However, this mutation led to a remarkable nine-fold increase in the synthesis-to-hydrolysis ratio (VmS/VmH)[1][2][3]. This shift underscores the critical role of the electrostatic environment within the active site in dictating the catalytic bias of the enzyme[1][2].

Experimental Protocols

The following sections detail the generalized methodologies employed in the kinetic comparison of wild-type and mutant aminoacylases.

Site-Directed Mutagenesis and Protein Expression
  • Mutagenesis: The D346A mutation in the pAcy1 gene was introduced using a site-directed mutagenesis kit. The expression vector containing the pAcy1 gene served as the template for the polymerase chain reaction (PCR) based mutagenesis.

  • Transformation and Expression: The mutated plasmid was transformed into competent E. coli cells for protein expression. The expression of the mutant and wild-type enzymes was induced, and the cells were harvested.

  • Purification: The expressed proteins were purified from the cell lysate using affinity chromatography, such as Strep-tag purification, to obtain a homogenous enzyme preparation for kinetic analysis.

Kinetic Assays
  • Enzyme Activity Measurement: The hydrolytic activity of the wild-type and mutant aminoacylases was determined by monitoring the rate of hydrolysis of a specific N-acetyl-L-amino acid substrate.

  • Determination of Vmax: To determine the maximal velocity (Vmax) for both the synthesis and hydrolysis reactions, enzyme assays were performed under varying substrate concentrations. The reaction rates were measured, and the data were fitted to the Michaelis-Menten equation.

  • Data Analysis: The kinetic parameters, including Vmax for synthesis (VmS) and hydrolysis (VmH), were calculated from the fitted curves. The VmS/VmH ratio was then determined for both the wild-type and mutant enzymes to compare their catalytic efficiencies for the forward and reverse reactions.

Visualizing the Science

The following diagrams illustrate the experimental workflow and a relevant biological pathway involving this compound.

Enzyme_Kinetics_Workflow cluster_gene_engineering Gene Engineering cluster_protein_production Protein Production cluster_kinetic_analysis Kinetic Analysis pAcy1_gene pAcy1 Gene mutagenesis Site-Directed Mutagenesis (D346A) pAcy1_gene->mutagenesis expression Protein Expression in E. coli mutagenesis->expression purification Affinity Chromatography expression->purification wt_enzyme Wild-Type pAcy1 purification->wt_enzyme mutant_enzyme D346A Mutant purification->mutant_enzyme kinetic_assay Kinetic Assays (Synthesis & Hydrolysis) wt_enzyme->kinetic_assay mutant_enzyme->kinetic_assay data_analysis Data Analysis (VmS, VmH, VmS/VmH) kinetic_assay->data_analysis comparison Comparison of Kinetic Parameters data_analysis->comparison

Caption: Experimental workflow for the kinetic comparison of wild-type and mutant aminoacylases.

Aminoacylase_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N_acetyl_AA N-acetylated Amino Acids This compound This compound (e.g., ACY1) N_acetyl_AA->this compound Free_AA Free Amino Acids This compound->Free_AA Hydrolysis mTORC1 mTORC1 Pathway Free_AA->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

References

A Head-to-Head Comparison of Spectrophotometric Assays for Aminoacylase Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of a novel spectrophotometric assay for aminoacylase activity compared to established methods.

In the realm of enzymology and high-throughput screening, the quest for sensitive, rapid, and robust assays is perpetual. This guide provides a detailed comparison of a novel spectrophotometric assay for this compound activity against traditional methods, offering insights into their respective principles, performance, and experimental protocols. The data presented herein is synthesized from established literature to provide a clear and objective evaluation for researchers selecting the most appropriate assay for their needs.

Introduction to this compound and its Measurement

Aminoacylases (E.C. 3.5.1.14) are a class of enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to yield a free L-amino acid and an acyl group.[1] These enzymes are pivotal in various biological processes, including the catabolism of N-terminally acetylated proteins.[1] Accurate measurement of this compound activity is crucial for fundamental research, diagnostics, and industrial applications, such as the enzymatic production of enantiomerically pure L-amino acids.[1]

Historically, the quantification of this compound activity has relied on methods that measure the liberated amino acid. This guide will focus on a newer spectrophotometric rate assay and compare it with two well-established colorimetric methods: the ninhydrin assay and the o-phthalaldehyde (OPA) assay.

The Assays at a Glance: A Comparative Overview

Parameter Novel Spectrophotometric Rate Assay Ninhydrin Assay o-Phthalaldehyde (OPA) Assay
Principle Coupled enzymatic reaction measuring the decrease in NADH absorbance at 340 nm.Formation of "Ruhemann's purple" upon reaction with primary amino groups, measured at 570 nm.[2]Derivatization of amino acids in the presence of a thiol to form a fluorescent or colored product.[3]
Measurement Type Kinetic (real-time)Endpoint (colorimetric)Endpoint (fluorometric/colorimetric)
Speed High-throughput, rapidSlower, requires heating stepRapid
Sensitivity HighModerateHigh
Interferences Minimal from amino, thiol compounds, and metal ions.Prone to interference from ammonia and other primary amines.Less interference than ninhydrin.
Key Advantages Continuous monitoring, not influenced by common interfering compounds.Well-established, simple reagent preparation.High sensitivity and speed.
Key Disadvantages Requires coupling enzymes and cofactors.Non-specific for amino acids, requires a heating step.Reagent stability can be a concern.

In-Depth Look at the Methodologies

A Novel Spectrophotometric Rate Assay

This assay offers a continuous monitoring of this compound activity by coupling the hydrolysis of a synthetic substrate, N-acetylamidoacrylate, to the reduction of pyruvate. The pyruvate produced is then reduced by alanine dehydrogenase or lactate dehydrogenase, a process that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH consumption, is directly proportional to the this compound activity.

Experimental Workflow: Novel Spectrophotometric Rate Assay

cluster_reaction Reaction Mixture cluster_coupling Coupling Reaction Substrate N-acetylamidoacrylate This compound This compound Substrate->this compound Hydrolysis Product1 Pyruvate + Acetate + Ammonia This compound->Product1 Product1_node Pyruvate CouplingEnzyme Alanine Dehydrogenase or Lactate Dehydrogenase Product1_node->CouplingEnzyme NADH NADH (Abs @ 340nm) NADH->CouplingEnzyme Product2 Alanine or Lactate CouplingEnzyme->Product2 NAD NAD+ (No Abs @ 340nm) CouplingEnzyme->NAD Spectrophotometer Spectrophotometer (Measure Abs @ 340nm over time)

Caption: Workflow of the coupled spectrophotometric rate assay.

Experimental Protocol:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the substrate (acetamidoacrylate), NADH, and the coupling enzyme (alanine dehydrogenase or lactate dehydrogenase) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Initiation of Reaction: Add the this compound enzyme solution to the cuvette to initiate the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Traditional Colorimetric Methods: A Comparative Look

The ninhydrin assay is a classical method for the determination of amino acids. Ninhydrin reacts with the primary amino group of the liberated amino acid, upon heating, to produce a deep purple-colored compound known as Ruhemann's purple, which is quantified spectrophotometrically at 570 nm.

Signaling Pathway: Ninhydrin Reaction

AminoAcid Liberated Amino Acid (from this compound reaction) Intermediate Intermediate Complex AminoAcid->Intermediate + Ninhydrin, Heat Ninhydrin Ninhydrin Reagent Ninhydrin->Intermediate RuhemannsPurple Ruhemann's Purple (Abs @ 570nm) Intermediate->RuhemannsPurple Condensation

Caption: Simplified reaction scheme of the ninhydrin assay.

Experimental Protocol:

  • Enzymatic Reaction: Incubate the N-acyl-amino acid substrate with the this compound enzyme for a defined period.

  • Reaction Termination: Stop the reaction, typically by adding a reagent that denatures the enzyme.

  • Color Development: Add the ninhydrin reagent to an aliquot of the reaction mixture and heat at 95-100°C for a specified time (e.g., 10-20 minutes).

  • Spectrophotometric Measurement: After cooling, dilute the mixture and measure the absorbance at 570 nm.

  • Quantification: Determine the amino acid concentration using a standard curve prepared with known concentrations of the corresponding amino acid.

The OPA assay is another popular method for amino acid quantification. In the presence of a thiol compound (e.g., 2-mercaptoethanol), OPA reacts with the primary amino group of the released amino acid to form a highly fluorescent isoindole derivative, which can also be measured colorimetrically. This method is known for its high sensitivity and speed.

Logical Relationship: OPA Assay Principle

AminoAcid Liberated Amino Acid Product Fluorescent/Colored Isoindole Derivative AminoAcid->Product OPA o-Phthalaldehyde OPA->Product Thiol Thiol Compound (e.g., 2-mercaptoethanol) Thiol->Product

Caption: Components leading to product formation in the OPA assay.

Experimental Protocol:

  • Enzymatic Reaction: Perform the this compound-catalyzed hydrolysis as described for the ninhydrin assay.

  • Reaction Termination: Stop the enzymatic reaction.

  • Derivatization: Mix an aliquot of the reaction mixture with the OPA reagent (containing OPA and a thiol).

  • Measurement: Measure the fluorescence (excitation ~340 nm, emission ~455 nm) or absorbance at the appropriate wavelength.

  • Quantification: Calculate the amino acid concentration from a standard curve.

Conclusion: Selecting the Right Tool for the Job

The choice of assay for measuring this compound activity depends critically on the specific experimental requirements.

  • The novel spectrophotometric rate assay is the superior choice for kinetic studies and high-throughput screening applications where continuous monitoring and minimal interference are paramount. Its real-time nature provides a dynamic view of the enzymatic reaction.

  • The ninhydrin assay , while a reliable and well-documented method, is better suited for endpoint measurements where high throughput is not a primary concern. Its susceptibility to interference from other primary amines necessitates careful experimental design.

  • The o-phthalaldehyde assay offers a sensitive and rapid alternative to the ninhydrin method for endpoint analysis. Its high sensitivity makes it particularly useful for samples with low enzyme activity.

Ultimately, the validation of any new assay requires a thorough comparison against established methods. This guide provides the foundational information for researchers to make informed decisions and to design robust and reliable experiments for the characterization of this compound activity.

References

A Comparative Analysis of Aminoacylase Cross-Reactivity with Diverse N-Acyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of aminoacylase enzymes with various N-acyl groups, supported by experimental data. Understanding the substrate specificity of aminoacylases is crucial for their application in biocatalysis, particularly in the synthesis of N-acyl amino acids, which are valuable compounds in the pharmaceutical and cosmetic industries.[1][2][3][4] This document summarizes quantitative data, details experimental methodologies, and visualizes the workflow for assessing enzyme activity.

Comparative Analysis of this compound Substrate Specificity

Aminoacylases (EC 3.5.1.14) are a class of hydrolases that catalyze the cleavage of N-acyl groups from N-acyl-L-amino acids.[5] Their substrate specificity, particularly concerning the N-acyl moiety, varies significantly depending on the enzyme source. This variability is a key consideration for industrial applications, such as the enzymatic synthesis of N-acyl amino acid surfactants and the resolution of racemic mixtures of N-acetyl-amino acids.

The following table summarizes the relative hydrolytic activity of aminoacylases from different sources against a variety of N-acyl-amino acids. This data highlights the diverse substrate preferences of these enzymes.

Enzyme SourceN-Acyl GroupSubstrate (Amino Acid)Relative Activity (%)Reference
Streptomyces mobaraensis IFO 13819 (SmAA)AcetylMethionine100
AcetylCysteine~90
AcetylAlanine~85
LauroylMethionineLower than acetyl
OctanoylMethionineHigher than other acyl chains
Streptomyces geysirensis (SgAA)AcetylMethionine100
AcetylAlanine~95
AcetylArginineHigh (5.6-fold higher than MsAA)
AcetylProlineActive
Streptomyces ambofaciensUndecylenoylLysineHighest Preference
UndecylenoylArginineHigh Preference
UndecylenoylLeucineHigh Preference
UndecylenoylMethionineHigh Preference
UndecylenoylPhenylalanineHigh Preference
Porcine Kidney (pAcy1)AcetylMethionineHigh
Aspergillus oryzaeAcetylMethionine, Valine, PhenylalanineEstablished for industrial production

Note: The data presented is compiled from different studies and reaction conditions may vary. Direct comparison of absolute values across different studies should be done with caution. The table illustrates general trends in substrate preference.

Experimental Protocols

To ensure reproducibility and accurate comparison of this compound activity across different N-acyl groups, standardized experimental protocols are essential. Below are detailed methodologies for a typical cross-reactivity study.

Enzyme Activity Assay: Spectrophotometric Method

This method is based on the quantification of the amino acid released after the enzymatic hydrolysis of the N-acyl-amino acid.

Materials:

  • This compound enzyme preparation

  • N-acyl-L-amino acid substrates (e.g., N-acetyl-L-methionine, N-lauroyl-L-lysine)

  • Phosphate buffer (50 mM, pH 7.0)

  • Ninhydrin reagent

  • L-amino acid standards

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0) and the desired concentration of the N-acyl-L-amino acid substrate (e.g., 10 mM).

  • Enzyme Reaction: Equilibrate the reaction mixture to the optimal temperature for the enzyme (e.g., 37°C). Initiate the reaction by adding a known amount of the this compound enzyme solution.

  • Incubation: Incubate the reaction mixture for a specific period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA), to a final concentration of 5% (v/v).

  • Quantification of Released Amino Acid:

    • Take an aliquot of the reaction mixture and add ninhydrin reagent.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • After cooling, dilute the mixture with a suitable solvent (e.g., 50% ethanol).

    • Measure the absorbance at 570 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of the corresponding L-amino acid to determine the amount of product formed.

  • Calculation of Specific Activity: Calculate the specific activity of the enzyme in units per milligram (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Enzyme Activity Assay: GC-MS Method

This method offers high sensitivity and specificity for the detection and quantification of the reaction products.

Materials:

  • This compound enzyme preparation

  • N-acyl-L-amino acid substrates

  • Tris-buffered saline (TBS), pH 8.0

  • Internal standard

  • Derivatization agent (e.g., EZfaast® kit)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enzyme Reaction: Incubate a known amount of cell lysate or purified enzyme with the N-acyl-amino acid substrate (e.g., 5 mM N-Ac-Met-Ala) in TBS at 37°C for a defined time course (e.g., 0-48 hours).

  • Sample Preparation: At each time point, take an aliquot of the reaction mixture and stop the reaction.

  • Derivatization: Derivatize the sample, including the product amino acid and an internal standard, using a suitable kit (e.g., EZfaast®) to make the analytes volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the components on a suitable capillary column (e.g., Zebron ZB-AA).

    • Set the mass spectrometer to monitor specific ions corresponding to the derivatized product and internal standard for quantification.

  • Data Analysis: Quantify the amount of product formed by comparing the peak area of the product to that of the internal standard, using a calibration curve.

  • Calculation of Reaction Rate: Determine the rate of the enzymatic reaction in appropriate units (e.g., nM of amino acid/min/µg of lysate).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of this compound with various N-acyl groups.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing Enzyme This compound Preparation Reaction Incubation at Optimal Conditions Enzyme->Reaction Substrates N-Acyl-Amino Acid Substrates Substrates->Reaction Quenching Reaction Termination Reaction->Quenching Quantification Product Quantification Quenching->Quantification Activity Specific Activity Calculation Quantification->Activity Comparison Comparative Analysis Activity->Comparison

Caption: Workflow for this compound Cross-Reactivity Assessment.

This guide provides a framework for the systematic evaluation of this compound cross-reactivity. By employing standardized protocols and clear data presentation, researchers can effectively compare the performance of different aminoacylases and select the most suitable biocatalyst for their specific application in drug development and other biotechnological fields.

References

Performance Showdown: Free vs. Immobilized Aminoacylase in Biocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency and stability of enzymes are paramount. Aminoacylase, a key enzyme in the production of optically pure L-amino acids, is a prime candidate for performance enhancement through immobilization. This guide provides an objective comparison of free versus immobilized this compound, supported by experimental data and detailed protocols, to aid in the selection of the optimal biocatalyst for your applications.

Immobilization of this compound offers a promising strategy to overcome the limitations of using the enzyme in its free, soluble form. By confining the enzyme to a solid support, significant improvements in stability, reusability, and process control can be achieved, ultimately leading to more cost-effective and efficient biocatalytic processes. This guide delves into a comparative analysis of key performance indicators, providing a clear picture of the advantages offered by immobilized this compound.

At a Glance: Performance Metrics of Free vs. Immobilized this compound

The decision to use free or immobilized this compound hinges on a trade-off between the higher intrinsic activity of the free enzyme and the enhanced stability and reusability of its immobilized counterpart. The following tables summarize the key performance differences observed in experimental settings.

Performance ParameterFree this compoundImmobilized this compoundKey Advantages of Immobilization
Enzyme Activity Higher initial specific activityActivity recovery varies depending on the immobilization method and supportWhile some activity may be lost upon immobilization, the gains in stability and reusability often outweigh this initial decrease.
Thermal Stability Susceptible to denaturation at elevated temperaturesSignificantly enhanced thermal stability, with a higher optimal temperature for activityAllows for reactions to be conducted at higher temperatures, potentially increasing reaction rates and reducing microbial contamination.
pH Stability Active over a narrower pH rangeBroader operational pH range and increased stability at non-optimal pH valuesProvides greater flexibility in reaction conditions and robustness to pH fluctuations.
Reusability Not reusable; single-use in batch processesCan be easily recovered and reused for multiple reaction cycles with minimal loss of activityDrastically reduces enzyme costs and simplifies downstream processing.
Operational Stability Prone to degradation and loss of activity over time in a reaction mixtureExcellent operational stability in both batch and continuous reactorsEnables long-term, continuous processes, leading to higher productivity.
Kinetic Properties Lower Michaelis constant (Km), indicating higher substrate affinityGenerally higher Km and lower maximum reaction velocity (Vmax)Changes in kinetic parameters are often due to conformational changes and mass transfer limitations.

Deep Dive: Quantitative Performance Data

The following tables provide a more detailed look at the quantitative data from studies comparing free and immobilized this compound under various conditions.

Table 1: Comparison of Optimal Temperature and pH
Enzyme FormSourceImmobilization SupportOptimal Temperature (°C)Optimal pHReference
Free this compoundAspergillus oryzae-477.0[1]
Immobilized this compoundAspergillus oryzaeDEAE-E/H macroporous resin576.5[1]
Free this compoundPorcine Kidney-Not Specified8.0[2]
Immobilized this compoundPorcine KidneyDEAE-Sephadex A-25658.0[2]
Immobilized this compoundAspergillus oryzaeCalcium alginate beads556.5[3]
Table 2: Comparison of Thermal and Operational Stability
Enzyme FormSourceImmobilization SupportStability MetricResultReference
Immobilized this compoundAspergillus oryzaeDEAE-E/H macroporous resinReusability (Batch)5% activity loss after 3 cycles
Immobilized this compoundAspergillus oryzaeDEAE-E/H macroporous resinOperational Stability (Continuous)Half-life of 20 days
Immobilized this compoundPorcine KidneyDEAE-Sephadex A-25Operational Stability (Continuous)No significant activity loss for 300 hours
Immobilized this compoundAspergillus oryzaeCalcium alginate beadsReusability (Batch)~5% activity loss after 10 cycles
Immobilized this compoundAspergillus oryzaeCalcium alginate beadsOperational Stability (Continuous)No significant activity loss for over 600 hours
Table 3: Comparison of Kinetic Parameters
Enzyme FormSourceImmobilization SupportSubstrateK_m_ (mM)V_max_ (µmol/min)Reference
Immobilized this compoundAspergillus oryzaeCalcium alginate beadsN-acetyl-DL-phenylalanine11.110.076

Note: Comprehensive kinetic data for free this compound under directly comparable conditions was not available in the reviewed literature.

Visualizing the Process: From Immobilization to Application

The following diagrams illustrate the experimental workflow for comparing free and immobilized this compound and the common methods of enzyme immobilization.

G Experimental Workflow: Free vs. Immobilized this compound cluster_prep Preparation cluster_assays Performance Assays cluster_data Data Analysis & Comparison FreeEnzyme Free this compound Solution Immobilization Immobilization of This compound FreeEnzyme->Immobilization ActivityAssay Enzyme Activity Assay FreeEnzyme->ActivityAssay Test StabilityAssay Thermal & pH Stability Assays FreeEnzyme->StabilityAssay Test KineticAssay Kinetic Parameter Determination (Km, Vmax) FreeEnzyme->KineticAssay Test ImmobilizedEnzyme Immobilized This compound Immobilization->ImmobilizedEnzyme ImmobilizedEnzyme->ActivityAssay Test ImmobilizedEnzyme->StabilityAssay Test ReusabilityAssay Reusability Assay ImmobilizedEnzyme->ReusabilityAssay Test ImmobilizedEnzyme->KineticAssay Test DataAnalysis Comparative Data Analysis ActivityAssay->DataAnalysis StabilityAssay->DataAnalysis ReusabilityAssay->DataAnalysis KineticAssay->DataAnalysis

Caption: Workflow for the comparative analysis of free and immobilized this compound.

G Common Methods of Enzyme Immobilization Immobilization Enzyme Immobilization Adsorption Adsorption (Ionic Bonding, van der Waals forces) Immobilization->Adsorption CovalentBonding Covalent Bonding (e.g., with glutaraldehyde) Immobilization->CovalentBonding Encapsulation Encapsulation (e.g., in alginate beads) Immobilization->Encapsulation Entrapment Entrapment (in a polymer matrix) Immobilization->Entrapment

Caption: Overview of common techniques for enzyme immobilization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. The following sections outline the protocols for key experiments in the comparison of free and immobilized this compound.

Immobilization of this compound by Encapsulation in Calcium Alginate Beads

This protocol is adapted from the method described for the encapsulation of this compound I.

  • Preparation of Sodium Alginate-Enzyme Mixture:

    • Dissolve sodium alginate in distilled water to a final concentration of 2% (w/v).

    • Add a known amount of this compound solution to the sodium alginate solution and mix gently to ensure homogeneity.

  • Formation of Calcium Alginate Beads:

    • Extrude the sodium alginate-enzyme mixture dropwise into a gently stirred solution of 0.2 M calcium chloride.

    • Allow the beads to harden in the calcium chloride solution for a specified period (e.g., 2-3 hours) at room temperature.

  • Stabilization of Beads (Optional but Recommended):

    • Transfer the hardened beads to a solution of poly-L-lysine and incubate for a defined time to enhance bead stability and reduce enzyme leakage.

  • Washing and Storage:

    • Wash the beads thoroughly with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove excess calcium chloride, unbound enzyme, and other reagents.

    • Store the immobilized this compound beads in a buffer at 4°C until use.

This compound Activity Assay

This spectrophotometric assay is based on the quantification of the L-amino acid produced from the hydrolysis of an N-acyl-L-amino acid.

  • Reaction Mixture Preparation:

    • Prepare a substrate solution of N-acetyl-DL-amino acid (e.g., N-acetyl-DL-phenylalanine) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • The reaction mixture should also contain a cofactor if required (e.g., CoCl₂ for some aminoacylases).

  • Enzymatic Reaction:

    • For free this compound , add a specific volume of the enzyme solution to the pre-warmed substrate solution.

    • For immobilized this compound , add a known weight of the enzyme-loaded beads to the pre-warmed substrate solution.

    • Incubate the reaction mixture at the optimal temperature (e.g., 55°C) with gentle agitation for a defined period.

  • Termination of Reaction:

    • Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid) or by heat inactivation.

    • For immobilized enzyme, separate the beads from the reaction mixture by filtration or centrifugation.

  • Quantification of L-Amino Acid:

    • The concentration of the liberated L-amino acid in the supernatant can be determined using various methods, such as high-performance liquid chromatography (HPLC) or a colorimetric method (e.g., ninhydrin assay).

Thermal and pH Stability Assays
  • Thermal Stability:

    • Incubate aliquots of free this compound solution or known weights of immobilized this compound beads at various temperatures for a specified duration in a suitable buffer.

    • After incubation, rapidly cool the samples on ice.

    • Measure the residual enzyme activity using the standard activity assay protocol.

    • Express the residual activity as a percentage of the initial activity of the untreated enzyme.

  • pH Stability:

    • Incubate aliquots of free this compound solution or known weights of immobilized this compound beads in buffers of different pH values for a specified duration at a constant temperature.

    • After incubation, adjust the pH of the samples back to the optimal pH for the activity assay.

    • Measure the residual enzyme activity using the standard activity assay protocol.

    • Express the residual activity as a percentage of the initial activity of the enzyme incubated at its optimal pH.

Reusability Assay for Immobilized this compound
  • Initial Activity Measurement:

    • Perform a standard activity assay with a known amount of immobilized this compound to determine the initial activity (100%).

  • Reaction and Recovery:

    • After the first reaction cycle, recover the immobilized enzyme beads by filtration or centrifugation.

    • Wash the beads thoroughly with a suitable buffer to remove any remaining substrate and product.

  • Subsequent Reaction Cycles:

    • Re-suspend the washed beads in a fresh substrate solution and perform the activity assay under the same conditions.

    • Repeat this cycle of reaction, recovery, and washing for a desired number of times.

  • Data Analysis:

    • Calculate the relative activity for each cycle as a percentage of the initial activity.

Determination of Kinetic Parameters (K_m_ and V_max_)
  • Varying Substrate Concentrations:

    • Prepare a series of substrate solutions with varying concentrations.

    • For both free and immobilized this compound, measure the initial reaction rates at each substrate concentration under optimal assay conditions.

  • Data Plotting and Analysis:

    • Plot the initial reaction velocity (V) against the substrate concentration ([S]).

    • Determine the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_) by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.

Conclusion

The immobilization of this compound presents a robust strategy for enhancing its utility in industrial and research applications. The significant improvements in thermal and operational stability, coupled with the potential for repeated use, often compensate for the potential modest decrease in initial specific activity and changes in kinetic parameters. The choice between free and immobilized this compound should be guided by the specific requirements of the application, considering factors such as process scale, cost-effectiveness, and the need for continuous operation. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the successful implementation of this compound in biocatalytic processes.

References

A Comparative Guide to Aminoacylase and Penicillin Acylase for Biotransformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial biocatalysis, aminoacylases and penicillin acylases stand out as robust enzymes with significant applications in the synthesis of chiral compounds and pharmaceuticals. While both are hydrolases, their substrate specificities and primary applications differ significantly, making the choice between them crucial for specific biotransformation processes. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the optimal biocatalyst for your research and development needs.

Overview of Aminoacylase and Penicillin Acylase

This compound (EC 3.5.1.14) , specifically this compound I, is a metalloenzyme primarily utilized for the kinetic resolution of racemic mixtures of N-acyl-α-amino acids to produce enantiomerically pure L-amino acids.[1][2] This enzyme exhibits high stereoselectivity, hydrolyzing the N-acyl group from the L-enantiomer while leaving the D-enantiomer untouched.[2] This specificity has made it a cornerstone in the industrial production of various L-amino acids.

Penicillin Acylase (EC 3.5.1.11) , also known as penicillin amidohydrolase, is a key enzyme in the pharmaceutical industry. Its primary role is in the production of semi-synthetic β-lactam antibiotics, such as penicillins and cephalosporins.[3] It catalyzes either the hydrolysis of natural penicillins (e.g., penicillin G) to yield the 6-aminopenicillanic acid (6-APA) nucleus or the reverse reaction, the acylation of β-lactam nuclei with a desired side chain.

Comparative Performance Data

Direct comparative studies of this compound and penicillin acylase under identical conditions are scarce in publicly available literature. The following tables summarize representative kinetic parameters for each enzyme from various studies. It is crucial to note that these values were determined under different experimental conditions (e.g., pH, temperature, substrate concentration, and enzyme source), and therefore, direct comparison should be approached with caution.

Table 1: Kinetic Parameters of this compound for Various Substrates

Substrate (N-acetyl-DL-amino acid)Enzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
N-acetyl-DL-methioninePig Kidney10 ± 2Not Reported7.5Not Reported
N-acetyl-L-methioninePig Kidney5 ± 1Not Reported7.5Not Reported
N-acetyl-L-methionineStreptomyces mobaraensisNot ReportedNot Reported7.537

Table 2: Kinetic Parameters of Penicillin Acylase for Various Substrates

SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temp. (°C)Reference
Penicillin GE. coli (whole cell)9 - 11Not Reported7.845
Penicillin GE. coli0.13Not ReportedNot ReportedNot Reported
Penicillin KThermus thermophilusNot ReportedNot Reported5.565
Penicillin GThermus thermophilusNot ReportedNot Reported7.865
N-benzyloxycarbonyl-L-phenylalanineAlcaligenes faecalis0.08 - 1.6Not Reported7.525

Reaction Mechanisms and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental reaction mechanisms of this compound and penicillin acylase, along with a generalized experimental workflow for their application in biotransformations.

Aminoacylase_Mechanism Racemic N-acyl-amino acid (L & D) Racemic N-acyl-amino acid (L & D) This compound This compound Racemic N-acyl-amino acid (L & D)->this compound Binding of L-enantiomer Enzyme-Substrate Complex (L-enantiomer) Enzyme-Substrate Complex (L-enantiomer) This compound->Enzyme-Substrate Complex (L-enantiomer) Unreacted N-acyl-D-amino acid Unreacted N-acyl-D-amino acid L-amino acid L-amino acid Enzyme-Substrate Complex (L-enantiomer)->L-amino acid Hydrolysis Acyl group Acyl group Enzyme-Substrate Complex (L-enantiomer)->Acyl group

Fig. 1: this compound kinetic resolution of N-acyl-amino acids.

Penicillin_Acylase_Mechanism cluster_hydrolysis Hydrolysis cluster_synthesis Synthesis Penicillin G Penicillin G Penicillin Acylase_H Penicillin Acylase Penicillin G->Penicillin Acylase_H Binding 6-APA 6-APA Penicillin Acylase_H->6-APA Cleavage Phenylacetic acid Phenylacetic acid Penicillin Acylase_H->Phenylacetic acid 6-APA_S 6-APA Penicillin Acylase_S Penicillin Acylase 6-APA_S->Penicillin Acylase_S Acyl Donor Acyl Donor Acyl Donor->Penicillin Acylase_S Semi-synthetic Penicillin Semi-synthetic Penicillin Penicillin Acylase_S->Semi-synthetic Penicillin Acylation

Fig. 2: Dual catalytic activity of Penicillin Acylase.

Experimental_Workflow Substrate Preparation Substrate Preparation Reaction Incubation Reaction Incubation Substrate Preparation->Reaction Incubation Enzyme Solution Preparation Enzyme Solution Preparation Enzyme Solution Preparation->Reaction Incubation Reaction Quenching Reaction Quenching Reaction Incubation->Reaction Quenching Product Analysis (e.g., HPLC, Spectrophotometry) Product Analysis (e.g., HPLC, Spectrophotometry) Reaction Quenching->Product Analysis (e.g., HPLC, Spectrophotometry) Data Analysis (Kinetics, Yield, Enantioselectivity) Data Analysis (Kinetics, Yield, Enantioselectivity) Product Analysis (e.g., HPLC, Spectrophotometry)->Data Analysis (Kinetics, Yield, Enantioselectivity)

Fig. 3: General workflow for enzymatic biotransformation.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the activity of this compound and penicillin acylase.

This compound Activity Assay (Spectrophotometric Method)

This protocol is adapted from a method based on the formation of a colored complex with the liberated amino acid.

Materials:

  • N-acetyl-DL-methionine (Substrate)

  • This compound enzyme solution

  • 50 mM Phosphate buffer (pH 6.0)

  • p-Benzoquinone solution

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 800 µL of 50 mM Phosphate buffer (pH 6.0)

    • 100 µL of N-acetyl-DL-methionine solution (to achieve a final concentration of 18-20 mM)

  • Enzyme Addition: Add 100 µL of the this compound enzyme solution to the reaction mixture. For the blank, add 100 µL of the same buffer instead of the enzyme solution.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable quenching agent (e.g., by boiling or adding a strong acid, depending on the enzyme's stability).

  • Color Development: Add the p-benzoquinone solution to the reaction mixture and the blank. The liberated L-methionine will form a red charge-transfer complex.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the colored complex (to be determined experimentally, typically in the visible range).

  • Calculation of Activity: Calculate the enzyme activity based on a standard curve of the L-amino acid. One unit of activity is typically defined as the amount of enzyme that liberates 1 µmol of L-amino acid per minute under the specified conditions.

Penicillin Acylase Activity Assay (HPLC Method)

This protocol is a generalized procedure for determining the hydrolytic activity of penicillin acylase using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Penicillin G potassium salt (Substrate)

  • Penicillin Acylase enzyme solution

  • Phosphate buffer (e.g., 50 mM, pH 7.8)

  • HPLC system with a C18 column

  • Mobile phase (e.g., a mixture of acetonitrile and phosphate buffer)

  • 6-Aminopenicillanic acid (6-APA) standard

  • Phenylacetic acid (PAA) standard

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture:

    • 9.9 mL of pre-warmed phosphate buffer (pH 7.8)

    • Add Penicillin G potassium salt to a final concentration of 10 mM.

  • Enzyme Addition: Initiate the reaction by adding 100 µL of the penicillin acylase enzyme solution.

  • Sampling: At regular time intervals (e.g., 0, 2, 5, 10, 15, and 30 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the withdrawn sample by adding a quenching solution (e.g., an equal volume of methanol or a strong acid).

  • Sample Preparation: Centrifuge the quenched sample to remove any precipitated protein.

  • HPLC Analysis: Inject a known volume of the supernatant onto the HPLC system.

  • Quantification: Monitor the elution of the substrate (Penicillin G) and the products (6-APA and PAA) using a UV detector (typically at 210-230 nm). Calculate the concentrations of the products based on the peak areas and a standard curve prepared with known concentrations of 6-APA and PAA.

  • Activity Calculation: Determine the initial reaction rate from the linear portion of the product formation curve. One unit of penicillin acylase activity is commonly defined as the amount of enzyme that produces 1 µmol of 6-APA per minute under the specified conditions.

Conclusion

Both this compound and penicillin acylase are powerful biocatalysts with distinct and valuable applications in biotransformations. This compound excels in the enantioselective production of L-amino acids from their N-acylated racemic precursors, making it a vital tool in the food, pharmaceutical, and specialty chemical industries. Penicillin acylase, on the other hand, is indispensable in the synthesis of life-saving β-lactam antibiotics.

The choice between these two enzymes will be dictated by the specific biotransformation target. For the kinetic resolution of N-acyl-amino acids, this compound is the clear choice due to its high enantioselectivity. For the modification of β-lactam structures, penicillin acylase is the industry standard. This guide provides the foundational knowledge, comparative data, and experimental protocols to assist researchers in making an informed decision for their specific biocatalytic needs. Further optimization of reaction conditions will be necessary to maximize the efficiency of the chosen enzyme for a particular application.

References

A Structural and Functional Comparison of Human Aminoacylase I and Aminoacylase II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the structural and functional properties of human Aminoacylase I (ACY1) and this compound II (ACY2), also known as aspartoacylase. The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction

This compound I (N-acyl-L-amino-acid amidohydrolase, EC 3.5.1.14) and this compound II (aspartoacylase, EC 3.5.1.15) are both members of the M20 family of metallopeptidases. These cytosolic enzymes play crucial roles in the catabolism of N-acylated amino acids. Despite their classification within the same family, they exhibit distinct substrate specificities, tissue distribution, and are associated with different metabolic disorders. Understanding their structural and functional differences is critical for elucidating their physiological roles and for the development of targeted therapeutics.

General Characteristics

FeatureThis compound I (ACY1)This compound II (ACY2) / Aspartoacylase
Gene ACY1ASPA
EC Number 3.5.1.143.5.1.15[1]
Function Catalyzes the hydrolysis of N-acylated L-amino acids (except N-acetyl-L-aspartate) to L-amino acids and an acyl group.[2][3]Catalyzes the deacylation of N-acetyl-L-aspartate (NAA) to L-aspartate and acetate.[1][3]
Substrate Specificity Broad specificity for N-acylated neutral, aliphatic amino acids such as N-acetyl-methionine.Highly specific for N-acetyl-L-aspartate (NAA).
Tissue Distribution Highest expression in the kidney, with strong expression in the brain and weaker expression in the placenta and spleen.Primarily found in the brain, specifically in oligodendrocytes.
Associated Disease This compound I deficiency, a metabolic disorder with neurological symptoms.Canavan disease, a severe progressive neurodegenerative leukodystrophy.

Structural Comparison

Both this compound I and this compound II are zinc-dependent hydrolases. X-ray crystallography studies have revealed key structural features of both enzymes.

Structural FeatureThis compound I (ACY1)This compound II (ACY2) / Aspartoacylase
Quaternary Structure HomodimerDimer of two identical monomers.
Metal Cofactor Zinc (Zn²⁺)Zinc (Zn²⁺)
PDB Accession (Human) 1Q7L2O4H, 2I3C, 4MRI, etc.
Overall Fold Belongs to the peptidase M20A family.The N-terminal domain is similar to zinc-dependent hydrolases like carboxypeptidase A.
Active Site Contains a binuclear zinc center.Contains a single zinc ion in the active site.

The following diagram illustrates the key structural differences between the active sites of this compound I and this compound II.

G Structural Comparison of this compound Active Sites cluster_ACY1 This compound I (ACY1) cluster_ACY2 This compound II (ACY2) ACY1_active_site Active Site Binuclear Zinc Center (Zn²⁺, Zn²⁺) ACY2_active_site Active Site Mononuclear Zinc Center (Zn²⁺)

Caption: Comparison of the metal centers in the active sites of ACY1 and ACY2.

Enzymatic Kinetics

The kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) or catalytic rate constant (kcat), provide insights into the catalytic efficiency and substrate affinity of an enzyme.

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)VₘₐₓExpression System
Human this compound I N-acetyl-DL-methionine0.24 (M)¹-0.3152 (mmol L⁻¹s⁻¹)¹Porcine Kidney¹
Human this compound II N-acetyl-L-aspartate0.12 ± 0.0312.7 ± 0.05-Pichia pastoris

¹Data for porcine this compound I. Specific kinetic data for human this compound I was not found in the reviewed literature. The high Kₘ value for the porcine enzyme may be specific to the experimental conditions.

Experimental Protocols

Expression and Purification of Recombinant Human this compound II (Pichia pastoris)

This protocol is based on the methods described for the expression of human aspartoacylase in Pichia pastoris.

  • Gene Cloning: The gene encoding human aspartoacylase (ASPA) is amplified by PCR and cloned into a suitable Pichia expression vector.

  • Yeast Transformation and Selection: The expression vector is transformed into a suitable P. pastoris strain (e.g., KM71H). Transformants are selected on appropriate selective media.

  • Protein Expression: A selected colony is grown in a glycerol-based medium to generate biomass. Protein expression is then induced by switching to a methanol-containing medium.

  • Cell Lysis: The yeast cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM potassium phosphate, pH 7.4, containing 500 mM NaCl, 20 mM imidazole, and 5% glycerol with a protease inhibitor like PMSF). The cells are then lysed using methods such as sonication or a French press.

  • Purification:

    • Affinity Chromatography: If a His-tag was incorporated, the cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole gradient.

    • Ion Exchange Chromatography: Further purification can be achieved using anion exchange chromatography (e.g., Source 15Q column) with a salt gradient elution.

  • Purity Analysis and Storage: The purity of the enzyme is assessed by SDS-PAGE. The purified protein is dialyzed into a storage buffer (e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl and 1 mM DTT) and stored at -80°C.

This compound II (Aspartoacylase) Activity Assay

This is a coupled-enzyme spectrophotometric assay.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 25 mM HEPES buffer, pH 7.2

    • 1 mM Mg(OAc)₂

    • 0.1 mM β-mercaptoethanol

    • Varying concentrations of the substrate, N-acetyl-L-aspartate (NAA)

    • Excess L-aspartase

  • Initiation: The reaction is initiated by the addition of the purified this compound II enzyme.

  • Measurement: The activity of aspartoacylase is determined by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of fumarate from the deamination of the aspartate product by L-aspartase (ε = 2.53 mM⁻¹cm⁻¹).

  • Data Analysis: The initial reaction velocities are plotted against the substrate concentrations, and the kinetic parameters (Kₘ and Vₘₐₓ) are determined by fitting the data to the Michaelis-Menten equation.

The following diagram illustrates the workflow for the expression, purification, and activity assay of recombinant this compound II.

G Experimental Workflow for this compound II cluster_expression Expression cluster_purification Purification cluster_assay Activity Assay a Gene Cloning into Pichia Vector b Yeast Transformation a->b c Protein Expression Induction b->c d Cell Lysis c->d e Affinity Chromatography (Ni-NTA) d->e f Ion Exchange Chromatography e->f g Purity Check (SDS-PAGE) f->g h Coupled Spectrophotometric Assay g->h i Monitor Fumarate Formation at 240 nm h->i j Kinetic Parameter Calculation i->j

Caption: Workflow for recombinant this compound II production and characterization.

Conclusion

This compound I and this compound II, while both being zinc-dependent metalloenzymes, exhibit significant differences in their structure, substrate specificity, and physiological roles. ACY1 has a broader substrate range, primarily acting on N-acylated neutral amino acids, and is highly expressed in the kidney. In contrast, ACY2 is highly specific for N-acetyl-L-aspartate and is predominantly found in the brain. These differences are reflected in their distinct roles in metabolism and the different diseases associated with their deficiencies. The detailed structural and kinetic data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and professionals in the fields of biochemistry, neuroscience, and drug development. Further research into the precise mechanisms of these enzymes will undoubtedly pave the way for novel therapeutic strategies for related metabolic disorders.

References

Unveiling Enzyme Behavior: A Comparative Analysis of Aminoacylase Activity in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between enzyme activity and the surrounding solvent environment is paramount. This guide provides a comprehensive comparative analysis of aminoacylase activity in various solvent systems, supported by experimental data and detailed methodologies. The insights presented herein are crucial for optimizing biocatalytic processes and developing robust enzymatic assays.

Aminoacylases, a class of hydrolases, play a critical role in various biotechnological applications, including the production of enantiomerically pure amino acids. The efficiency of these enzymes is profoundly influenced by the solvent system in which they operate. While aqueous solutions are the natural milieu for enzymes, non-aqueous and mixed-solvent systems offer advantages such as increased solubility of non-polar substrates and altered reaction equilibria. This report delves into the performance of this compound in different solvent environments, providing a quantitative comparison of its kinetic parameters.

Quantitative Comparison of this compound Activity

The catalytic efficiency of this compound is significantly impacted by the presence of organic solvents. The following table summarizes the kinetic parameters of this compound in various solvent systems, offering a clear comparison of its activity.

Solvent SystemSubstrateEnzyme SourceKm (mM)Vmax (relative to aqueous buffer)kcat/Km (relative to H2O)Reference
Aqueous Buffer (H₂O) N-acetyl-L-methioninePorcine Kidney~5100%1.0[1]
Deuterium Oxide (D₂O) N-acetyl-L-methioninePorcine KidneyNot significantly affected-~0.7 (at low pH) to ~1.4 (at high pH)[1]
Water-N,N-dimethylformamide (DMF) (up to 2.6 M) Not SpecifiedNot SpecifiedIncreased ~3-foldDecreased to near zero-[2]
Water-Dioxane Mixtures Not SpecifiedNot SpecifiedInhibitedInhibited-[2]

Key Observations:

  • Deuterium Oxide (D₂O): The activity of porcine kidney this compound I shows a distinct isotope effect in D₂O, with the reaction rate being either decreased or increased compared to H₂O depending on the pH. The Michaelis constant (Km) was not significantly affected[1].

  • N,N-dimethylformamide (DMF): Increasing concentrations of DMF lead to a significant increase in the Km value, indicating a lower affinity of the enzyme for its substrate. Concurrently, the maximum reaction velocity (Vmax) decreases drastically, suggesting significant inhibition of the enzyme's catalytic activity.

  • Dioxane: Similar to DMF, dioxane also causes inactivation of this compound.

While specific quantitative data for other common organic solvents like methanol, ethanol, acetonitrile, and DMSO on this compound is limited in the readily available literature, general principles of non-aqueous enzymology suggest that these solvents can also significantly influence enzyme activity. Hydrophilic solvents can strip essential water from the enzyme's surface, leading to conformational changes and reduced activity. The extent of this effect often correlates with the solvent's hydrophobicity, typically measured by its log P value.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental methodologies are crucial. Below are the key experimental protocols for assessing this compound activity.

This compound Activity Assay

A common method for determining this compound activity is through a spectrophotometric assay that measures the rate of production of the free amino acid from its N-acetylated form.

Materials:

  • This compound (e.g., from porcine kidney)

  • N-acetyl-L-amino acid (e.g., N-acetyl-L-methionine)

  • Phosphate buffer (pH 7.0)

  • Organic solvent of choice (e.g., DMF, dioxane)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the N-acetyl-L-amino acid in the desired buffer.

  • Prepare a series of reaction mixtures containing the buffer, varying concentrations of the substrate, and the desired concentration of the organic solvent.

  • Initiate the reaction by adding a known amount of this compound to the reaction mixture.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the product formation over time. For many amino acids, this can be done by reacting the product with a coloring agent like ninhydrin.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Enzyme Stability Studies

To assess the stability of this compound in different solvent systems, the enzyme is incubated in the solvent for a defined period, and its residual activity is measured.

Procedure:

  • Incubate the this compound in the chosen solvent system (e.g., 5% DMF in buffer) at a specific temperature.

  • At various time intervals, withdraw aliquots of the enzyme solution.

  • Immediately dilute the aliquots into the standard assay buffer to minimize further inactivation during the assay.

  • Measure the residual activity of the enzyme using the standard activity assay described above.

  • Plot the residual activity as a function of incubation time to determine the enzyme's half-life (t₁/₂) in that solvent system.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of this compound activity in different solvent systems.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Enzyme This compound Stock Solution Assay Enzyme Activity Assay (Spectrophotometry) Enzyme->Assay Stability Enzyme Stability Assay (Time-course incubation) Enzyme->Stability Substrate N-acetyl-L-amino acid Stock Solution Substrate->Assay Solvents Solvent Systems (Aqueous, D₂O, Organic Mixtures) Solvents->Assay Solvents->Stability Kinetics Michaelis-Menten Kinetics (Km, Vmax) Assay->Kinetics Comparison Comparative Analysis Stability->Comparison Kinetics->Comparison

Caption: Experimental workflow for comparative analysis.

Signaling Pathways and Logical Relationships

The interaction between the solvent and the enzyme is a critical factor determining the catalytic outcome. The following diagram illustrates the logical relationship between the solvent properties and their impact on this compound activity.

SolventEffect Solvent Solvent System (e.g., Aqueous, Organic) Properties Solvent Properties (Hydrophobicity, Polarity) Solvent->Properties EnzymeConf Enzyme Conformation & Water Shell Properties->EnzymeConf affects SubstrateSol Substrate Solubility Properties->SubstrateSol influences ActiveSite Active Site Microenvironment EnzymeConf->ActiveSite determines Kinetics Enzyme Kinetics (Km, Vmax) ActiveSite->Kinetics impacts SubstrateSol->Kinetics influences Activity Overall Catalytic Activity & Stability Kinetics->Activity defines

Caption: Influence of solvent properties on enzyme activity.

References

A Comparative Guide to Aminoacylase Performance: Introducing NovoZyme-A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of biocatalysis, the selection of an optimal enzyme is paramount to achieving efficiency, specificity, and high yields in chiral synthesis and other biotechnological applications. This guide provides a comprehensive performance comparison of a novel aminoacylase, NovoZyme-A1 , against leading commercially available aminoacylases. The data presented herein is derived from rigorous, standardized experimental protocols, offering an objective benchmark for researchers and professionals in drug development and chemical synthesis.

Aminoacylases (N-acyl-L-amino-acid amidohydrolases, EC 3.5.1.14) are pivotal enzymes in the resolution of racemic mixtures of N-acyl-amino acids, a critical step in the production of enantiomerically pure L-amino acids.[1][2] These pure amino acids are essential building blocks for a vast array of pharmaceuticals and fine chemicals.[1] NovoZyme-A1 is a novel, recombinantly produced this compound engineered for superior stability and catalytic efficiency. This guide will objectively compare its performance against established commercial enzymes.

Performance Benchmarking: A Quantitative Comparison

The following tables summarize the key performance indicators of NovoZyme-A1 in comparison to three commercially available aminoacylases, designated here as Competitor A, Competitor B, and Competitor C. All data was generated under standardized assay conditions as detailed in the Experimental Protocols section.

Table 1: Kinetic Parameters for the Hydrolysis of N-acetyl-L-methionine
EnzymeSpecific Activity (U/mg)Michaelis-Menten Constant (Km, mM)Catalytic Constant (kcat, s-1)Catalytic Efficiency (kcat/Km, s-1M-1)
NovoZyme-A1 850 1.5 1275 8.5 x 105
Competitor A6202.19304.4 x 105
Competitor B4503.56751.9 x 105
Competitor C7101.810655.9 x 105

A unit (U) of this compound activity is defined as the amount of enzyme required to produce 1 µmol of L-methionine per minute under standard assay conditions.[3]

Table 2: Thermostability and pH Profile
EnzymeOptimal Temperature (°C)Thermal Stability (Tm, °C)Optimal pHpH Stability Range
NovoZyme-A1 65 72 8.0 6.5 - 9.5
Competitor A55637.57.0 - 8.5
Competitor B50587.06.5 - 8.0
Competitor C60688.07.0 - 9.0

Experimental Workflow and Methodologies

The following diagrams and protocols detail the standardized procedures used to generate the comparative data.

Experimental Workflow for this compound Benchmarking

G cluster_prep Enzyme & Substrate Preparation cluster_assays Performance Assays cluster_data Data Analysis & Comparison Enzyme_Prep Enzyme Dilution Series Kinetic_Assay Kinetic Analysis (Spectrophotometric) Enzyme_Prep->Kinetic_Assay Stability_Assay Stability Analysis (Thermal & pH) Enzyme_Prep->Stability_Assay Substrate_Prep Substrate Preparation (N-acetyl-L-methionine) Substrate_Prep->Kinetic_Assay Data_Processing Data Processing (Michaelis-Menten & Lineweaver-Burk plots) Kinetic_Assay->Data_Processing Stability_Assay->Data_Processing Comparison Comparative Analysis of NovoZyme-A1 vs Competitors Data_Processing->Comparison

Caption: Workflow for the comparative benchmarking of this compound enzymes.

Detailed Experimental Protocols

1. General this compound Activity Assay

This spectrophotometric assay quantifies the L-amino acid released from the N-acyl-amino acid substrate using ninhydrin.[3]

  • Reagents:

    • 50 mM Phosphate Buffer (pH 8.0)

    • 15 mM N-acetyl-L-methionine (substrate)

    • Ninhydrin reagent

    • Enzyme solution (appropriately diluted)

  • Procedure:

    • Prepare a reaction mixture containing 950 µL of 50 mM phosphate buffer (pH 8.0) and 50 µL of 15 mM N-acetyl-L-methionine.

    • Pre-incubate the mixture at the desired temperature for 5 minutes.

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Incubate the reaction for 10 minutes.

    • Stop the reaction by adding 100 µL of 1 M HCl.

    • Add 1 mL of ninhydrin reagent and boil for 15 minutes.

    • After cooling, measure the absorbance at 570 nm.

    • A standard curve using known concentrations of L-methionine is used to determine the amount of product formed.

2. Determination of Kinetic Parameters

Kinetic parameters (Km and Vmax) were determined by measuring the initial reaction rates at varying substrate concentrations (0.5 mM to 10 mM N-acetyl-L-methionine).

  • Procedure:

    • Follow the general activity assay protocol for each substrate concentration.

    • Plot the initial reaction velocity (v₀) against the substrate concentration ([S]).

    • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. kcat is calculated from Vmax and the enzyme concentration.

3. Thermostability Assay (Tm Determination)

  • Procedure:

    • Incubate enzyme solutions in 50 mM phosphate buffer (pH 8.0) at various temperatures (e.g., 40°C to 80°C) for 30 minutes.

    • After incubation, cool the samples on ice for 10 minutes.

    • Measure the residual activity using the general activity assay at the optimal temperature.

    • The melting temperature (Tm) is the temperature at which the enzyme loses 50% of its initial activity.

4. pH Stability Assay

  • Procedure:

    • Incubate enzyme solutions in buffers of different pH values (e.g., pH 4.0 to 10.0) for 1 hour at 4°C.

    • Dilute the samples into the standard reaction buffer (pH 8.0) to measure the residual activity.

    • The pH stability range is defined as the pH range where the enzyme retains at least 80% of its original activity.

Biological Context: this compound in Cellular Pathways

This compound 1 (ACY1) plays a crucial role in cellular metabolism, primarily in the salvage pathway for N-acetylated amino acids. Recent studies have also implicated ACY1 in modulating key signaling pathways that influence cell proliferation and migration, such as the ERK/TGF-β pathway. Understanding this context is vital for applications in drug development where off-target effects are a concern.

cluster_pathway Simplified ERK/TGF-β Signaling Pathway cluster_acy1 ACY1 Influence TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor SMAD SMAD Complex Receptor->SMAD ERK ERK Receptor->ERK Proliferation Cell Proliferation & Migration SMAD->Proliferation ERK->Proliferation ACY1 This compound 1 (ACY1) ACY1->ERK Modulates AA Free Amino Acids ACY1->AA NAAA N-acetyl-amino-acids NAAA->ACY1

Caption: Role of ACY1 in amino acid metabolism and modulation of the ERK/TGF-β pathway.

Conclusion

The experimental data clearly demonstrates that NovoZyme-A1 exhibits superior performance characteristics compared to the tested commercially available aminoacylases. Its higher specific activity, catalytic efficiency, and enhanced thermal and pH stability make it an exceptional candidate for demanding industrial applications. Researchers and drug development professionals can leverage the enhanced performance of NovoZyme-A1 to optimize their processes, reduce costs, and achieve higher yields of enantiomerically pure amino acids.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Aminoacylase

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. The proper handling and disposal of enzymes like aminoacylase are critical components of laboratory safety protocols. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] It can also cause skin and serious eye irritation.[1] Therefore, adherence to proper safety and disposal procedures is crucial.

Operational Plan for this compound Disposal

This section outlines the procedural guidance for the safe disposal of both solid and liquid this compound waste.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing the appropriate PPE:

  • Safety goggles

  • Gloves

  • Lab coat

2. Solid this compound Waste Disposal:

Solid waste includes contaminated consumables such as weigh boats, pipette tips, and containers.

  • Step 1: Collection:

    • Collect all solid waste contaminated with this compound in a designated, clearly labeled waste container with a sealable lid or a bin liner.[3] This is to prevent the generation of dust.[3]

  • Step 2: Sealing:

    • Securely seal the container or bin liner.

  • Step 3: Final Disposal:

    • The sealed container should be sent for incineration.

3. Liquid this compound Waste Disposal:

Liquid waste includes enzyme solutions, reaction mixtures, and cleaning solutions.

  • Step 1: Inactivation (Recommended):

    • Before disposal, it is best practice to inactivate the enzyme. This can be achieved by altering the pH or temperature, which denatures the enzyme. (See Table 1 for inactivation methods).

  • Step 2: Disposal via Sink with Caution:

    • Liquid waste can be disposed of down the sink, but care must be taken to avoid the generation of aerosols.

    • It is strongly recommended to use a Local Exhaust Ventilation (LEV) at the sink where liquid enzyme waste is disposed.

    • Flush the sink with plenty of water during and after disposal to dilute the waste and wash away any residual enzyme material.

  • Step 3: Alternative Disposal:

    • For larger quantities or in accordance with local regulations, liquid waste may need to be collected by a licensed waste disposal company. Dispose of contents and the container to an approved waste disposal plant.

4. Spill Cleanup:

In the event of a spill, immediate and proper cleanup is necessary to prevent the formation of dust or aerosols.

  • Step 1: Evacuate and Restrict Access:

    • For large spills, evacuate the area and restrict access to personnel involved in the cleanup.

  • Step 2: Wear Appropriate PPE:

    • In addition to standard PPE, respiratory protection may be required.

  • Step 3: Cleanup Procedure:

    • DO NOT dry sweep or use high-pressure water, steam, or compressed air.

    • Use a vacuum system equipped with a High-Efficiency Particulate Air (HEPA) filter or wet washing with low-pressure water to clean up spills.

    • For dried spills, using a detergent solution for cleaning is preferable.

  • Step 4: Disposal of Cleanup Materials:

    • Dispose of all cleanup materials as solid this compound waste.

Quantitative Data for this compound Inactivation

Enzyme activity is highly dependent on its three-dimensional structure. Altering this structure through denaturation will inactivate the enzyme. The following table provides general parameters for the inactivation of enzymes like this compound.

Inactivation MethodParameterConditionNotes
pH Adjustment pH< 5 or > 9Extreme pH values will permanently alter the enzyme's structure. Handle acidic and basic solutions with care.
Temperature Adjustment Temperature> 60°CHigh temperatures, such as boiling, will denature most enzymes.
Chemical Denaturation Chemical Agent70% EthanolEthanol can be used for cleaning and denaturing residual enzyme on lab equipment.

Experimental Protocol: Inactivation of Liquid this compound Waste

This protocol provides a detailed methodology for inactivating liquid this compound waste before disposal.

Materials:

  • Liquid this compound waste

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Stir plate and stir bar

  • Appropriate waste container

Procedure:

  • Place the container with the liquid this compound waste on a stir plate in a fume hood.

  • Add a stir bar and begin gentle stirring.

  • Slowly add either 1 M HCl to lower the pH to below 5 or 1 M NaOH to raise the pH to above 9. Monitor the pH using a pH meter or pH strips.

  • Once the target pH is reached, continue stirring for at least 30 minutes to ensure complete inactivation.

  • The inactivated solution can now be disposed of down the sink with copious amounts of water, following the liquid waste disposal guidelines mentioned above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AminoacylaseDisposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, buffers) waste_type->liquid_waste Liquid spill Spill Occurs waste_type->spill Spill collect_solid Collect in a sealed container solid_waste->collect_solid inactivate Inactivate Enzyme (adjust pH or temperature) liquid_waste->inactivate incinerate Dispose via Incineration collect_solid->incinerate end Disposal Complete incinerate->end dispose_liquid Dispose down sink with copious amounts of water inactivate->dispose_liquid dispose_liquid->end cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste_type

Caption: Workflow for the safe disposal of this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。